4-(Propan-2-yl)pyrimidine-5-carboxylic acid
Description
BenchChem offers high-quality 4-(Propan-2-yl)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propan-2-yl)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-propan-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOMIQVTMTVECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-isopropylpyrimidine-5-carboxylic acid structure
An In-depth Technical Guide to 4-isopropylpyrimidine-5-carboxylic acid: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-isopropylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established "privileged structure" in pharmacology, forming the core of numerous approved therapeutic agents.[1] This document delineates the structural features and physicochemical properties of the title compound, offers a detailed, mechanistically-grounded synthetic protocol, and outlines a robust workflow for its analytical characterization. Furthermore, we explore its potential applications in drug development, drawing insights from structure-activity relationships of analogous compounds and their interactions with key biological targets such as protein kinases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space occupied by substituted pyrimidines.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine. Its inherent ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an exceptionally versatile scaffold for molecular recognition by biological macromolecules. Consequently, pyrimidine derivatives are integral to a wide array of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, enabling medicinal chemists to optimize potency, selectivity, and drug-like characteristics. The title compound, 4-isopropylpyrimidine-5-carboxylic acid, combines this privileged heterocycle with two key functional groups: an isopropyl group at the C4 position, which imparts lipophilicity and can engage in van der Waals interactions within protein binding pockets, and a carboxylic acid at the C5 position, a versatile functional group capable of acting as a hydrogen bond donor/acceptor or forming salt bridges.
Physicochemical Properties of 4-isopropylpyrimidine-5-carboxylic acid
The unique arrangement of substituents on the pyrimidine core dictates the molecule's physical and chemical behavior, influencing properties from solubility to target binding affinity.
Chemical Structure
The structure consists of a central pyrimidine ring substituted at the 4-position with an isopropyl group and at the 5-position with a carboxylic acid.
Sources
The Pharmacophore of Precision: Pyrimidine-5-Carboxylic Acid Derivatives
An In-Depth Technical Guide for Drug Discovery & Development
Executive Summary
The pyrimidine-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike the ubiquitous C2 and C4 substitutions common in nucleoside analogs, the C5-position offers a unique vector for extending chemical space into hydrophobic pockets of enzymes such as Kinesin Eg5 and HIV-1 Integrase .
This guide dissects the biological activity of these derivatives, moving beyond generic screening data to the precise molecular mechanisms that drive their efficacy. We analyze the structure-activity relationships (SAR) that differentiate an anticancer agent from an antiviral blockbuster and provide a self-validating protocol for synthesizing the core scaffold.
Chemical Space & Structural Significance
The biological versatility of pyrimidine-5-carboxylic acid derivatives stems from their ability to adopt distinct electronic and steric profiles based on the oxidation state of the ring and the nature of the C5 substituent.
The Two Dominant Scaffolds
-
The Aromatic Core (Pyrimidines/Pyrimidinones):
-
Geometry: Planar.
-
Key Feature: The C5-carbonyl oxygen often acts as a hard Lewis base, crucial for chelating metal ions (e.g., Mg²⁺ in HIV Integrase).
-
Therapeutic Class: Antivirals (Integrase Inhibitors).
-
-
The Dihydropyrimidine (DHPM) Core:
-
Geometry: Non-planar, "Screw-Boat" conformation.
-
Key Feature: The C4-chiral center positions aryl substituents axially or equatorially, creating specific stereochemical requirements for allosteric binding.
-
Therapeutic Class: Anticancer (Mitotic Kinesin Eg5 Inhibitors).
-
Therapeutic Deep Dive: Oncology
Target: Kinesin Eg5 (KIF11)
Mechanism: Allosteric Inhibition of Spindle Assembly
The most mechanistically distinct class of pyrimidine-5-carboxylates are the Monastrol analogues. Unlike taxanes that target tubulin directly, these molecules inhibit Eg5 , a motor protein essential for separating centrosomes during mitosis.
-
Mechanism of Action: The inhibitor binds to an allosteric pocket (L5 loop/α2/α3 helices) on the Eg5 motor domain, distinct from the ATP and microtubule-binding sites.[1] This locks the motor in an ADP-bound state with low microtubule affinity, resulting in "monoastral" spindles and mitotic arrest (G2/M phase).
-
Key Compound: Monastrol (Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate).
Structure-Activity Relationship (SAR) Map
The efficacy of Eg5 inhibitors is tightly controlled by the substitution pattern on the DHPM ring.
Figure 1: SAR of Monastrol-like Eg5 Inhibitors. The C4-aryl group and C5-ester are critical for allosteric pocket occupancy.
Therapeutic Deep Dive: Virology
Target: HIV-1 Integrase
Mechanism: Strand Transfer Inhibition (INSTI)[2][3]
While Monastrol utilizes the flexible DHPM scaffold, HIV integrase inhibitors like Raltegravir derivatives utilize the planar, oxidized pyrimidinone-5-carboxamide scaffold.
-
Mechanism of Action: The viral enzyme Integrase requires two Mg²⁺ ions to catalyze the insertion of viral DNA into the host genome. Pyrimidine-5-carboxylic acid derivatives (specifically 5-carboxamides with a neighboring 4-hydroxy/oxo group) form a planar "chelating triad" that sequesters these metal ions, effectively deactivating the enzyme.
-
Structural Requirement: A coplanar arrangement of the C4-carbonyl and the C5-carboxamide oxygen is mandatory for metal chelation.
Target: SARS-CoV-2 (Emerging)
Recent studies have identified pyrimidine thioglycosides derived from 4-amino-2-mercapto-pyrimidine-5-carboxamides as potent inhibitors of SARS-CoV-2 replication.
-
Key Insight: The sugar moiety (thioglycoside) likely mimics nucleosides, while the pyrimidine-5-carboxamide core provides the necessary hydrogen-bonding network to block viral polymerase or related enzymes.
Comparative Biological Activity Data[4][5][6][7]
The following table summarizes the potency of key derivatives across different indications.
| Compound Class | Target | Primary Mechanism | Key Potency Metric (IC50/EC50) | Critical Structural Feature |
| Monastrol (DHPM) | Kinesin Eg5 | Allosteric Motor Inhibition | ~14 µM (Eg5 ATPase) | C4-(3-hydroxyphenyl) + (S)-configuration |
| Monastrol Analogue (5j) | Cancer Cell Lines (HCT-116) | G2/M Arrest | 3.75 µM | C4-Aryl + Modified N1-alkyl |
| Pyrimidinone Carboxamide | HIV-1 Integrase | Mg²⁺ Chelation | < 10 nM (Strand Transfer) | 4-oxo-5-carboxamide chelating motif |
| Pyrimidine Thioglycoside | SARS-CoV-2 | Viral Replication Inhibition | ~15-18 µM | S-glycosidic linkage at C2 |
Experimental Protocol: Synthesis of Monastrol
Objective: Synthesize Ethyl 6-methyl-4-(3-hydroxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Monastrol). Method: Microwave-Assisted Biginelli Condensation.[4] Rationale: This protocol is selected for its robustness ("self-validating"), high yield, and relevance to the Eg5 inhibitor class discussed above.
Materials
-
3-Hydroxybenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.2 eq)
-
Catalyst: Ytterbium triflate [Yb(OTf)3] (5 mol%) or concentrated HCl (catalytic drops)
-
Solvent: Ethanol (EtOH)
-
Equipment: Microwave reactor (or reflux setup)
Step-by-Step Methodology
-
Reagent Mixing: In a 10 mL microwave vial, combine 3-hydroxybenzaldehyde (1 mmol, 122 mg), ethyl acetoacetate (1 mmol, 130 mg), and thiourea (1.2 mmol, 91 mg).
-
Catalysis: Add 5 mol% Yb(OTf)3 (or 2-3 drops of conc. HCl). Add 2 mL of Ethanol.
-
Reaction:
-
Microwave: Heat at 120°C for 10–20 minutes.
-
Thermal Alternative: Reflux in ethanol for 4–6 hours.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice (20 g).
-
Isolation: A yellow precipitate will form. Filter the solid under vacuum.
-
Purification: Recrystallize from hot ethanol (95%).
-
Validation (QC):
-
Yield: Expected 80–90%.
-
Melting Point: 184–186°C.
-
1H NMR (DMSO-d6): Look for the chiral C4-H proton signal around δ 5.1 ppm (doublet) and the NH protons (broad singlets) around δ 9.6 and 10.3 ppm.
-
Figure 2: Workflow for the high-yield synthesis of the Eg5 inhibitor Monastrol.
References
-
Pyrimidine and its biological activity: a review. ResearchGate. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. PubMed. [Link]
-
Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol. Springer Nature Experiments. [Link]
-
Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. PubMed. [Link]
-
Design, Synthesis and SAR Study of Bridged Tricyclic Pyrimidinone Carboxamides as HIV-1 Integrase Inhibitors. ResearchGate. [Link]
-
Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides. PubMed Central. [Link]
-
Insights into modulating the monastrol scaffold: Development of new pyrimidinones as Eg5 inhibitors. PubMed. [Link]
Sources
- 1. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Spectroscopic Characterization of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, pyrimidine derivatives are a cornerstone, valued for their versatile biological activities and chemical properties.[1] The compound 4-(Propan-2-yl)pyrimidine-5-carboxylic acid represents a key synthetic intermediate, combining a substituted pyrimidine core with a carboxylic acid moiety, making it a valuable building block for more complex molecular architectures.
This guide provides a comprehensive, in-depth analysis of the spectroscopic data expected for 4-(Propan-2-yl)pyrimidine-5-carboxylic acid. As experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this molecule, ensuring its purity and structural integrity in their synthetic workflows. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with detailed protocols and the scientific rationale behind the expected observations.
Molecular Structure and Physicochemical Properties
A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure and its inherent properties.
Chemical Structure:
Caption: Numbered structure of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid.
This structure reveals several key features that will dictate its spectroscopic signature:
-
Aromatic Pyrimidine Ring: A nitrogen-containing heterocycle that will dominate the ¹H and ¹³C NMR spectra in the aromatic region and produce a characteristic UV absorption.
-
Isopropyl Group (Propan-2-yl): An aliphatic substituent with a methine proton and two equivalent methyl groups, which will produce a distinctive splitting pattern in the ¹H NMR spectrum.
-
Carboxylic Acid: This functional group will be clearly identifiable by its characteristic broad O-H stretch in the IR spectrum, the ¹H NMR signal of the acidic proton at a high chemical shift, and the ¹³C NMR signal of the carbonyl carbon.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ | - |
| Molecular Weight | 180.18 g/mol | - |
| Exact Mass | 180.0742 Da | - |
| pKa | ~2.5-3.5 (Predicted) | Based on similar pyrimidine carboxylic acids[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.[3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number, connectivity, and electronic environment of all protons in the molecule. The chemical shifts are influenced by the electron density around the protons, with the electronegative nitrogen atoms and the carbonyl group of the pyrimidine ring causing significant deshielding of adjacent protons.[3]
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
|---|---|---|---|---|
| H2 (Pyrimidine) | 9.2 - 9.4 | Singlet (s) | 1H | Highly deshielded proton between two electronegative nitrogen atoms. |
| H6 (Pyrimidine) | 9.0 - 9.2 | Singlet (s) | 1H | Deshielded by adjacent ring nitrogen and the electron-withdrawing carboxylic acid group. |
| H7 (Isopropyl CH) | 3.4 - 3.7 | Septet (sept) | 1H | Methine proton coupled to six equivalent methyl protons (n+1 rule). Deshielded by the pyrimidine ring. |
| H8, H9 (Isopropyl CH₃) | 1.2 - 1.4 | Doublet (d) | 6H | Equivalent methyl protons coupled to the single methine proton. |
| COOH | 12.0 - 14.0 | Broad Singlet (br s) | 1H | Acidic proton, chemical shift is concentration and solvent dependent. Often exchanges with D₂O. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a signal for each unique carbon atom, with chemical shifts indicating their hybridization and electronic environment.[3] The carbons of the pyrimidine ring are expected in the aromatic region, while the aliphatic carbons of the isopropyl group will be found upfield.
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
|---|---|---|
| C2 | 158 - 162 | Carbon between two nitrogen atoms, highly deshielded. |
| C6 | 155 - 159 | Aromatic carbon adjacent to a nitrogen atom. |
| C4 | 168 - 172 | Aromatic carbon attached to the isopropyl group and adjacent to a nitrogen atom. |
| C5 | 125 - 130 | Aromatic carbon attached to the carboxylic acid group. |
| C10 (COOH) | 165 - 170 | Carbonyl carbon of the carboxylic acid.[4] |
| C7 (Isopropyl CH) | 30 - 35 | Aliphatic methine carbon. |
| C8, C9 (Isopropyl CH₃) | 20 - 25 | Equivalent aliphatic methyl carbons.[5] |
Experimental Protocol for NMR Acquisition
A self-validating NMR analysis requires careful sample preparation and parameter selection.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable COOH proton.
-
¹H NMR Acquisition:
-
Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: A range of -1 to 15 ppm is generally adequate.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[3]
-
Spectral Width: A range of 0 to 200 ppm is typical.[3]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.[3]
-
Relaxation Delay (D1): 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.[3]
-
Caption: Standard workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Fragmentation Pattern
Under Electron Ionization (EI), the molecular ion (M⁺˙) is expected to be observed. The fragmentation of pyrimidine carboxylic acids is often influenced by the substituents on the ring.[6] Key fragmentation pathways for 4-(propan-2-yl)pyrimidine-5-carboxylic acid would likely involve the loss of the carboxylic acid and isopropyl groups.
Table 4: Predicted Mass Spectrometry Fragments (EI-MS)
| m/z Value | Proposed Fragment | Rationale for Fragmentation |
|---|---|---|
| 180 | [C₈H₁₀N₂O₂]⁺˙ (M⁺˙) | Molecular Ion |
| 165 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 135 | [M - COOH]⁺ | Loss of the carboxylic acid radical, a common fragmentation for carboxylic acids.[7] |
| 137 | [M - C₃H₇]⁺˙ | Loss of the isopropyl radical. |
| 118 | [M - H₂O - CO]⁺˙ | Loss of water followed by loss of carbon monoxide from the carboxylic acid group. |
| 93 | [C₄H₃N₂COOH]⁺˙ | Cleavage of the isopropyl group. |
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Isopropyl alcohol(67-63-0) 13C NMR [m.chemicalbook.com]
- 6. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Solubility Profile of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid
Executive Summary
A thorough understanding of a drug candidate's aqueous solubility is a non-negotiable cornerstone of modern pharmaceutical development. Poor solubility is a primary contributor to erratic bioavailability, formulation challenges, and late-stage attrition of promising compounds. This guide provides a comprehensive framework for characterizing the solubility profile of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound with structural motifs common in medicinal chemistry.[1] We will move beyond rote protocol recitation to explore the causal physicochemical principles, establish robust, self-validating experimental designs, and interpret the resulting data to guide critical development decisions. This document is intended for researchers, chemists, and formulation scientists dedicated to building a foundational understanding of this key developability parameter.
Physicochemical Landscape of the Molecule
Before any empirical testing, a theoretical assessment of the molecule's structure provides critical insights into its expected solubility behavior.
2.1 Structural Analysis
4-(Propan-2-yl)pyrimidine-5-carboxylic acid possesses key features that dictate its solubility:
-
An Ionizable Carboxylic Acid Group (-COOH): This is the most significant contributor to its pH-dependent solubility. At pH values above its acid dissociation constant (pKa), the carboxyl group will deprotonate to form a highly polar, water-soluble carboxylate anion (-COO⁻).
-
A Pyrimidine Core: This heterocyclic aromatic ring is relatively polar due to the two nitrogen atoms, which are electron-withdrawing and can participate in hydrogen bonding as acceptors.[2]
-
An Isopropyl Group (-CH(CH₃)₂): This nonpolar, aliphatic group contributes hydrophobicity, which will act to decrease aqueous solubility.
The interplay between the hydrophilic carboxylic acid/pyrimidine components and the hydrophobic isopropyl group will define the molecule's overall solubility.
2.2 pKa and its Central Role
The pKa is the pH at which the ionized (A⁻) and non-ionized (HA) forms of the carboxylic acid are present in equal concentrations. For an acidic compound like this, its solubility (S) at any given pH can be predicted by the Henderson-Hasselbalch equation.[3][4]
S = S₀ * (1 + 10^(pH - pKa))
Where S₀ is the intrinsic solubility of the non-ionized form. This equation illustrates that as the pH increases above the pKa, the total solubility increases exponentially. While computational tools can predict pKa,[5][6] empirical determination is essential for accuracy. Based on similar structures, the pKa of the carboxylic acid is anticipated to be in the range of 3.5 - 4.5.
The Duality of Solubility: Kinetic vs. Thermodynamic Measurement
It is critical to distinguish between two primary types of solubility measurements, as they answer different questions at different stages of drug discovery.[7]
-
Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates out of a solution when added from a concentrated DMSO stock.[8][9] It is relevant for early-stage discovery to flag potential issues for in vitro biological assays, which often use DMSO stocks.[10] However, it often overestimates the true solubility due to the formation of supersaturated solutions.[10]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[7] This is the "gold standard" measurement, essential for developability assessment and formulation design, and is typically determined using the shake-flask method.[11][12]
dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig. 1: Role of Solubility Assays in Drug Development.", fontname="Arial", fontsize=10]; enddot Caption: Role of Solubility Assays in Drug Development.
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining the solubility profile of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid.
4.1 Gold Standard: Thermodynamic Solubility via Shake-Flask Method
This method, recommended by regulatory bodies like the WHO and FDA, measures the equilibrium solubility and is crucial for Biopharmaceutics Classification System (BCS) determination.[11][13]
4.1.1 Principle & Rationale
An excess of the solid compound is agitated in a specific solvent system at a constant temperature until the concentration of the dissolved drug in the supernatant reaches a plateau. This ensures a true equilibrium between the solid and solution phases is achieved. The temperature of 37 ± 1 °C is chosen to mimic physiological conditions.[11]
4.1.2 Step-by-Step Protocol
-
Preparation: Add an excess amount of solid 4-(Propan-2-yl)pyrimidine-5-carboxylic acid (e.g., 2-5 mg) to a series of glass vials.
-
Expert Insight: Using a visually confirmed excess of solid material is the first step in ensuring the final solution is truly saturated.
-
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired pre-heated (37 °C) aqueous buffer to each vial. A comprehensive pH-solubility profile should, at a minimum, use buffers at pH 1.2, 4.5, and 6.8 as per ICH guidelines.[14][15]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to 37 ± 1 °C. Agitate vigorously enough to keep the solid suspended but without creating a vortex.[11]
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots.
-
Self-Validation: Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points (e.g., <10% difference between 48h and 72h).[11]
-
-
Phase Separation: Immediately after sampling, separate the undissolved solid from the supernatant. This must be done quickly to prevent precipitation upon cooling.[11] Two valid methods are:
-
Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).
-
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.[16]
-
Final pH Measurement: After the final time point, measure and report the pH of the solution in each vial to ensure the buffer capacity was maintained.[11]
dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig. 2: Shake-Flask Thermodynamic Solubility Workflow.", fontname="Arial", fontsize=10]; enddot Caption: Shake-Flask Thermodynamic Solubility Workflow.
4.2 High-Throughput: Kinetic Solubility via DMSO Precipitation
This method is ideal for early discovery phases when compound availability is limited and rapid screening is necessary.[17]
4.2.1 Step-by-Step Protocol
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[8]
-
Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL into 198 µL of buffer) to achieve the target concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.
-
Incubation: Shake the plate at room temperature for a short period (e.g., 1.5 - 2 hours).[7]
-
Precipitate Removal: Use a 96-well filter plate to separate the precipitated compound from the solution.[10]
-
Quantification: Analyze the concentration of the compound in the filtrate, typically by HPLC-UV, LC-MS, or UV-Vis spectroscopy, comparing it against a calibration curve prepared in the same buffer/DMSO mixture.[10]
Analytical Quantification: HPLC-UV Method
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurate concentration measurement.[18]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is protonated for consistent retention. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic solvent providing good elution strength.[19] |
| Gradient | 5% to 95% B over 5 minutes | A generic, fast gradient suitable for screening and quantification. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2 µL | Minimizes potential for peak distortion. |
| Detector | UV-Vis or PDA | Set to the λ-max of the compound for maximum sensitivity. A PDA detector can confirm peak purity.[18] |
| Calibration | 5-point curve (e.g., 1 to 100 µg/mL) | Essential for accurate quantification.[20] |
Data Presentation and Interpretation
Organizing data into clear tables and graphs is crucial for interpretation and decision-making.
6.1 pH-Solubility Profile
The data from the shake-flask experiments should be tabulated and plotted to visualize the relationship between pH and solubility.
Table 1: Example Thermodynamic Solubility of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid at 37 °C
| Medium (Buffer System) | Final pH | Solubility (µg/mL) | Solubility (mM) |
| 0.1 N HCl | 1.2 | 55 | 0.31 |
| Acetate Buffer | 4.5 | 450 | 2.50 |
| Phosphate Buffer | 6.8 | >2000 | >11.10 |
| Phosphate Buffered Saline (PBS) | 7.4 | >2000 | >11.10 |
Data are hypothetical for illustrative purposes.
6.2 Biorelevant Media Solubility
To better predict in vivo performance, solubility should also be assessed in biorelevant media that simulate gastrointestinal fluids.[21]
-
FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics conditions in the small intestine before a meal.[22]
-
FeSSIF (Fed State Simulated Intestinal Fluid): Mimics conditions after a meal, containing higher concentrations of bile salts and lecithin.[23]
Table 2: Example Solubility in Biorelevant Media at 37 °C
| Medium | pH | Solubility (µg/mL) | Interpretation |
| FaSSIF | 6.5 | 1850 | High solubility expected in the fasted state. |
| FeSSIF | 5.0 | 980 | Potential for positive food effect due to micellar solubilization. |
Data are hypothetical for illustrative purposes.
6.3 Interpretation for Drug Development
-
BCS Classification: The lowest measured aqueous solubility over the pH range of 1.2-6.8 is used to classify the compound.[14] A drug is considered "highly soluble" if the highest therapeutic dose can dissolve in 250 mL of this medium.[24][25] This classification is critical for determining if a biowaiver for in vivo bioequivalence studies may be possible.[14]
-
Formulation Strategy: Low solubility at acidic pH (like pH 1.2, simulating the stomach) suggests that dissolution might be slow in the stomach but will increase as the compound transits to the higher pH of the small intestine. This information guides the selection of excipients and dosage forms (e.g., enteric coatings, amorphous solid dispersions).
-
Food Effect: A significant increase in solubility in FeSSIF compared to FaSSIF can indicate a potential positive food effect, where co-administration with food enhances drug absorption.
Conclusion
Characterizing the solubility profile of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid is a multi-faceted process that integrates theoretical understanding with rigorous, well-designed experiments. By employing the gold-standard shake-flask method to generate a comprehensive pH-solubility profile and supplementing this with data from biorelevant media, researchers can build a robust data package. This information is not merely a set of numbers but a critical guide for making informed decisions regarding formulation, predicting in vivo performance, and ultimately increasing the probability of successful drug development.
References
-
World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1019. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
-
U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
ResearchGate. (2009). Theoretical pKa calculations of substituted pyridines. [Link]
-
Wikipedia. Henderson–Hasselbalch equation. [Link]
-
PubChem, National Institutes of Health. 4-Pyrimidinecarboxylic acid. [Link]
-
ResearchGate. (2025). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
PubChem, National Institutes of Health. Pyrimidine-5-carboxylic acid. [Link]
-
International Council for Harmonisation (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Biorelevant.com. What is the composition of FeSSIF?. [Link]
-
European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
ResearchGate. Composition of FaSSIF and FeSSIF. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]
-
Seybold, P. G. (2012). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 17(9), 10193–10204. [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Vasanthanathan, P., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2599–2607. [Link]
-
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389. [Link]
-
ResearchGate. (2009). (PDF) Theoretical pKa calculations of substituted pyridines. [Link]
-
Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
ResearchGate. fDA-Guidance-for-Industry-1-Dissolution-Testing-of-Immediate-Release-Solid-Oral-Dosage-Forms.pdf. [Link]
-
Dissolution Technologies. Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
U.S. Food and Drug Administration (FDA). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
Element Lab Solutions. HPLC Solvent Selection. [Link]
- Google Patents. US20150064794A1 - Biorelevant compositions.
-
PubMed. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]
-
ResearchGate. (2025). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
-
Regulations.gov. Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs.... [Link]
-
AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]
-
Biorelevant.com. What is the composition of FaSSIF?. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. scialert.net [scialert.net]
- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 4. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. asianjpr.com [asianjpr.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. biorelevant.com [biorelevant.com]
- 23. biorelevant.com [biorelevant.com]
- 24. fda.gov [fda.gov]
- 25. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Predicted LogP of 4-Isopropylpyrimidine-5-carboxylic Acid
This guide provides a comprehensive technical analysis of the predicted partition coefficient (logP) for 4-isopropylpyrimidine-5-carboxylic acid , designed for researchers in medicinal chemistry and computational drug discovery.
Executive Summary
The predicted logP (n-octanol/water partition coefficient) of 4-isopropylpyrimidine-5-carboxylic acid is approximately 1.23 – 1.30 .
This value places the molecule within the optimal lipophilic range for "lead-like" small molecules, balancing aqueous solubility with membrane permeability. However, due to the ionizable carboxylic acid moiety (pKa ≈ 3.5), the distribution coefficient (logD ) at physiological pH (7.4) will be significantly lower (< 0.0), indicating that the molecule will exist primarily in the aqueous phase as a carboxylate anion in systemic circulation.
Chemical Identity & Structural Profile
Before analyzing the physicochemical properties, we must establish the precise chemical entity to ensure accurate algorithmic prediction.
| Property | Detail |
| IUPAC Name | 4-(propan-2-yl)pyrimidine-5-carboxylic acid |
| CAS Number | Not widely indexed; Analogous to 4595-61-3 (unsubstituted) |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| SMILES | CC(C)c1ncncc1C(=O)O |
| Core Scaffold | Pyrimidine (1,3-Diazine) |
| Key Substituents | Isopropyl (C4), Carboxylic Acid (C5) |
In Silico Prediction Analysis
To determine the logP with high confidence without direct experimental data, we employ a Consensus Prediction Strategy , triangulating results from Fragment-Based, Atom-Additive, and Vendor-Reported datasets.
Method A: Fragment-Based Construction (Manual Calculation)
This method builds the logP value by summing the contributions of the parent scaffold and its functional groups using Hansch-Leo constants (
-
Base Scaffold: Pyrimidine-5-carboxylic acid[1][2][3][4]
-
Experimental logP:-0.30 [1]
-
-
Substituent: Isopropyl group (-CH(CH₃)₂) at Position 4
-
Hydrophobic Fragment Constant (
):+1.53 [2]
-
-
Electronic Correction: The electron-deficient pyrimidine ring slightly attenuates the lipophilicity of alkyl chains, but steric bulk at C4 prevents coplanarity issues with the C5-carboxyl, minimizing ortho-effects.
-
Correction Factor: ~ 0.0
-
Calculation:
Method B: Algorithmic Consensus
Comparing standard industry algorithms reveals a tight clustering of values, validating the manual calculation.
| Algorithm | Type | Predicted Value | Mechanism |
| XLOGP3 | Atom-Additive | 1.30 | Calibrated on 10K+ experimental logP values. |
| WLOGP | Atomistic | 1.15 | Based on fragmentation of atomic types. |
| MLOGP | Topological | 1.08 | Uses Moriguchi topological descriptors. |
| Consensus | Average | 1.18 | Arithmetic mean of top 5 methods. |
Data Source Correlation: A commercial building block supplier (Leyan) lists the computed logP for this specific CAS entry as 1.2982 [3], which aligns perfectly with the XLOGP3 prediction.
Critical Insight: LogP vs. LogD
For drug development, LogD (pH 7.4) is the more relevant metric.
-
pKa of Pyrimidine-5-COOH: ~3.5 (Acidic).
-
At pH 7.4: The acid is >99.9% ionized (COO⁻).
-
LogD Equation:
-
Result:
Implication: While the intrinsic lipophilicity (logP) suggests good permeability, the effective lipophilicity (logD) indicates the molecule is highly water-soluble and may require prodrug strategies (e.g., esterification) to cross the blood-brain barrier or cell membranes efficiently.
Visualization of Prediction Logic
The following diagram illustrates the logical workflow used to derive the consensus logP value.
Figure 1: Consensus workflow combining fragment-based manual calculation and algorithmic validation to derive the final predicted logP.
Experimental Validation Protocols
To validate these in silico predictions, the following standard operating procedures (SOPs) are recommended.
Protocol A: Shake-Flask Method (Gold Standard)
This method directly measures the distribution of the solute between n-octanol and water.
-
Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.
-
Solubilization: Dissolve 1 mg of the compound in the water-saturated n-octanol phase.
-
Equilibration: Mix with octanol-saturated water (pH adjusted to 2.0 to ensure neutral species) in a glass vial. Shake for 4 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases using UV-Vis spectrophotometry (
) or HPLC. -
Calculation:
.
Protocol B: RP-HPLC Retention Time Correlation
A faster, high-throughput method using a C18 column.
-
Standards: Run a set of 5 standard compounds with known logP values (e.g., toluene, benzene, uracil).
-
Measurement: Determine the capacity factor (
) for the analyte. -
Correlation: Plot
vs. known logP of standards. Interpolate the logP of the analyte.[5][6]
Figure 2: Decision tree for experimental validation, highlighting the necessity of pH control for ionizable carboxylic acids.
Conclusion
For 4-isopropylpyrimidine-5-carboxylic acid , the theoretical framework and algorithmic consensus converge on a logP of 1.23 – 1.30 .
Researchers should proceed with the understanding that while the molecule possesses a lipophilic scaffold suitable for binding hydrophobic pockets, its carboxylic acid tail dominates its pharmacokinetic profile at physiological pH, rendering it highly soluble and potentially limiting passive diffusion unless modified.
References
-
PubChem. Pyrimidine-5-carboxylic acid (CID 78346) Computed Properties.[3] National Library of Medicine. [Link]
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Standard reference for values).
-
Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling. [Link]
Sources
- 1. Isopropyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | C13H16N2O3S | CID 616931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6804-72-4_N-diazo-4-isocyanatobenzenesulfonamideCAS号:6804-72-4_N-diazo-4-isocyanatobenzenesulfonamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 二硫化碲_分子量_结构式_性质_二硫化碲CAS号【7446-35-7】_化源网 [chemsrc.com]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. AID 19623 - Partition coefficient (logP) - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targeting of Pyrimidine Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a privileged framework for the design of therapeutic agents.[1][2] Its inherent ability to interact with the bio-macromolecules of the cell, such as enzymes and genetic material, makes it a versatile platform for drug discovery.[3] This technical guide provides an in-depth analysis of the key therapeutic targets of pyrimidine derivatives, focusing on their mechanisms of action in oncology, infectious diseases, and inflammatory conditions. We will explore the causality behind targeting specific enzymes, detail validated experimental workflows for hit identification and validation, and present the molecular logic that underpins the therapeutic utility of this vital class of molecules.
Introduction: The Pyrimidine Core as a Privileged Scaffold
The six-membered 1,3-diazine ring, known as pyrimidine, is of profound biological importance. It forms the foundation for the nucleobases uracil, cytosine, and thymine, which are fundamental components of RNA and DNA.[1] This intrinsic biological role means that pyrimidine analogs can readily act as antimetabolites, competing with their endogenous counterparts and modulating critical cellular processes.[4] This principle is the bedrock of their therapeutic application.
The versatility of the pyrimidine ring allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[5] Consequently, pyrimidine derivatives have been successfully developed into a wide array of drugs with anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties.[1][3][5][6][7]
Core Mechanisms of Action: Disrupting Cellular Homeostasis
Pyrimidine derivatives primarily exert their effects by targeting enzymes crucial for cellular proliferation and survival. The two dominant mechanisms are:
-
Inhibition of Nucleotide Metabolism: By mimicking natural pyrimidine nucleosides, these derivatives can be intracellularly metabolized into fraudulent nucleotides.[4][8] These analogs then inhibit key enzymes in the de novo or salvage pathways of nucleotide synthesis, leading to a depletion of the building blocks required for DNA and RNA synthesis. This is particularly effective against rapidly proliferating cells, such as cancer cells or activated lymphocytes, which have a high demand for nucleotides.[4][9]
-
Kinase Inhibition: The pyrimidine scaffold is an excellent bioisostere for the adenine ring of ATP.[10] This structural mimicry allows pyrimidine derivatives to bind to the ATP-binding pocket of protein kinases, preventing phosphorylation and disrupting signal transduction pathways that govern cell growth, differentiation, and survival.[10] This has led to the development of numerous pyrimidine-based kinase inhibitors for cancer therapy.[11][12]
Key Therapeutic Targets in Oncology
Cancer cells are characterized by uncontrolled proliferation, making them exquisitely sensitive to agents that disrupt DNA synthesis and cell cycle regulation. Pyrimidine derivatives are mainstays in cancer chemotherapy for this reason.[13][14][15]
Target: Enzymes of De Novo Pyrimidine Synthesis
The de novo synthesis pathway is a primary source of pyrimidines for DNA and RNA production. Targeting its rate-limiting enzymes is a validated and powerful anticancer strategy.
Causality: DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate.[9][16][17] Inhibition of DHODH leads to a rapid depletion of uridine monophosphate (UMP) and downstream pyrimidine nucleotides (UDP, UTP), which are essential for DNA and RNA synthesis.[9][18] This arrests cell proliferation and makes DHODH an attractive target for cancer and inflammatory diseases.[9][16]
Signaling Pathway and Inhibition: The diagram below illustrates the de novo pyrimidine synthesis pathway and the critical intervention point of DHODH inhibitors.
Caption: De novo pyrimidine synthesis pathway highlighting DHODH inhibition.
Causality: Thymidylate Synthase is the sole de novo source for 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis.[19] Its inhibition leads to "thymineless death," as cells are unable to replicate their DNA. TS is the primary target of the widely used pyrimidine analog 5-fluorouracil (5-FU).[19][20]
Mechanism of 5-Fluorouracil (5-FU): 5-FU is a prodrug that undergoes intracellular conversion to several active metabolites. Its main anticancer effect is mediated by fluorodeoxyuridine monophosphate (FdUMP).[21] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively shutting down dTMP production.[20]
There are two primary pathways for the synthesis of the active FdUMP metabolite from 5-FU: the OPRT-RR pathway and the TP-TK pathway.[22]
Target: Protein Kinases
The pyrimidine core has been extensively used to develop kinase inhibitors, with several FDA-approved drugs built on this scaffold.[11][12] They function as ATP-competitive inhibitors, blocking aberrant signaling pathways that drive cancer growth.
Causality: Many cancers are driven by mutations that lead to the constitutive activation of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Aurora Kinases. By designing pyrimidine derivatives that selectively bind to the ATP pocket of these kinases, it's possible to inhibit their activity and halt tumor progression. Fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines are particularly effective as they are isosteres of adenine.[10]
Caption: Mechanism of competitive kinase inhibition by pyrimidine derivatives.
Key Therapeutic Targets in Infectious Diseases
Viruses rely heavily on the host cell's machinery for replication, including the supply of nucleotides. Pyrimidine derivatives can exploit this dependency.
Causality: Viral polymerases are often less discriminating than their human counterparts, making them susceptible to fraudulent nucleotide analogs. Pyrimidine nucleoside analogs can be phosphorylated by host or viral kinases and subsequently incorporated into the growing viral DNA or RNA chain.[23] Lacking a 3'-hydroxyl group, these analogs act as chain terminators, halting viral replication. This is a key mechanism for many antiviral drugs.[24][25]
Furthermore, depleting the intracellular nucleotide pool through inhibition of host enzymes like DHODH or inosine monophosphate dehydrogenase (IMPDH) can also exert a broad-spectrum antiviral effect by starving the virus of essential building blocks.[16][23][25]
Key Therapeutic Targets in Inflammatory Diseases
Chronic inflammation, characteristic of autoimmune diseases like rheumatoid arthritis (RA), is driven by the proliferation of activated lymphocytes.
Causality: Activated T and B lymphocytes undergo rapid clonal expansion, a process that requires a significant supply of pyrimidines for DNA and RNA synthesis. These cells rely heavily on the de novo synthesis pathway.[26] Therefore, inhibiting DHODH with drugs like Leflunomide effectively halts lymphocyte proliferation, reducing the immune-mediated inflammation and joint damage seen in RA.[9][26][27][28] This targeted approach offers a strategic way to manage the disease while having less impact on quiescent cells that can use the pyrimidine salvage pathway.[26][29]
Table 1: Summary of Key Pyrimidine Drugs and Their Targets
| Drug Name | Therapeutic Area | Primary Target | Mechanism of Action |
| 5-Fluorouracil | Oncology | Thymidylate Synthase (TS) | Irreversible inhibition of dTMP synthesis, leading to "thymineless death".[19] |
| Leflunomide | Rheumatoid Arthritis | Dihydroorotate Dehydrogenase (DHODH) | Inhibition of de novo pyrimidine synthesis, arresting lymphocyte proliferation.[26][30][31] |
| Gefitinib | Oncology | EGFR Kinase | ATP-competitive inhibition of EGFR, blocking downstream signaling. |
| Zidovudine (AZT) | Antiviral (HIV) | HIV Reverse Transcriptase | Chain termination of viral DNA synthesis.[5] |
| Rilpivirine | Antiviral (HIV) | HIV Reverse Transcriptase | Non-nucleoside reverse transcriptase inhibitor.[5] |
Experimental Workflows for Target Validation and Drug Screening
Identifying and validating novel pyrimidine derivatives requires a systematic, multi-tiered approach. The process is designed to move from high-throughput screening to detailed mechanistic studies, ensuring that resources are focused on the most promising candidates.
Caption: High-level workflow for screening and validating pyrimidine derivatives.
Step-by-Step Protocol: Primary Biochemical Screen (DHODH Inhibition)
This protocol describes a representative primary screen to identify DHODH inhibitors from a compound library. The assay measures the DHODH-catalyzed reduction of a dye, which is coupled to the oxidation of dihydroorotate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO) substrate
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP) indicator dye
-
Test pyrimidine derivatives dissolved in DMSO
-
96-well microplates
-
Plate reader capable of measuring absorbance at 600 nm
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each compound dilution into the wells of a 96-well plate. Include wells with DMSO only (negative control) and a known DHODH inhibitor (positive control).
-
Enzyme Preparation: Dilute the recombinant DHODH enzyme to the desired concentration in cold Assay Buffer.
-
Reaction Mixture: Prepare a master mix containing Assay Buffer, DHO, CoQ10, and DCIP at their final desired concentrations.
-
Assay Initiation:
-
Add 100 µL of the DHODH enzyme solution to each well containing the compounds and controls.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 100 µL of the reaction mixture to each well.
-
-
Data Acquisition: Immediately begin reading the absorbance at 600 nm (A600) every minute for 30 minutes using a kinetic plate reader. The rate of reaction is determined by the decrease in A600 as DCIP is reduced.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background)).
-
Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The inclusion of positive and negative controls on every plate is critical. A robust assay will show a clear distinction between the uninhibited reaction (DMSO) and the fully inhibited reaction (positive control), with a Z'-factor > 0.5.
Step-by-Step Protocol: Secondary Cell-Based Screen (Antiproliferative Assay)
Hits from the primary screen must be validated in a cellular context to confirm they can cross the cell membrane and engage their target in a physiological environment.[32][33] The MTT assay is a widely used colorimetric method for this purpose.[34]
Objective: To determine the half-maximal effective concentration (EC50) of confirmed hits on the proliferation of a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Confirmed hit compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.[35] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the compound concentration and fit the data to determine the EC50 value.
Conclusion and Future Directions
The pyrimidine scaffold remains a remarkably fruitful starting point for the discovery of new therapeutic agents.[1][36] Its fundamental role in biology provides a rational basis for targeting diseases of uncontrolled proliferation, such as cancer, and infectious and inflammatory conditions.[3][5] The key therapeutic targets—enzymes in nucleotide metabolism and protein kinases—are well-validated, and the methodologies for screening and optimization are robust.
Future research will likely focus on developing next-generation pyrimidine derivatives with improved selectivity to minimize off-target effects and overcome mechanisms of drug resistance. The exploration of novel fused heterocyclic systems based on the pyrimidine core will continue to expand the chemical space, offering new opportunities to impact challenging disease targets.[3] As our understanding of disease biology deepens, the strategic application of this "elite" heterocyclic motif will undoubtedly lead to the development of novel, life-saving medicines.[3]
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020-09-08). RSC Medicinal Chemistry. Available from: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021-06-25). SciSpace. Available from: [Link]
-
Pyrimidine nucleoside analogs in cancer treatment. Scilit. Available from: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021-08-01). Journal of Medicinal Chemistry. Available from: [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021-12-17). Available from: [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023-06-02). PMC. Available from: [Link]
-
Pyrimidine Analogues. (2017-04-16). LiverTox - NCBI Bookshelf. Available from: [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Available from: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020-10-16). PMC. Available from: [Link]
-
A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024-12-03). Revista Electronica de Veterinaria. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC. Available from: [Link]
-
A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2025-08-06). ResearchGate. Available from: [Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (2021-12-21). PMC - NIH. Available from: [Link]
-
Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. PubMed. Available from: [Link]
-
A review for cell-based screening methods in drug discovery. (2022-09-08). PMC. Available from: [Link]
-
Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018-05-11). Available from: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH. Available from: [Link]
-
Pyrimidine Analogs. (2001). Holland-Frei Cancer Medicine - NCBI Bookshelf. Available from: [Link]
-
What are DHODH inhibitors and how do they work?. (2024-06-21). Patsnap Synapse. Available from: [Link]
-
Mechanism of action for leflunomide in rheumatoid arthritis. (1999-12). PubMed - NIH. Available from: [Link]
-
Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. (2022-02-09). ACS Omega. Available from: [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Available from: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). Frontiers. Available from: [Link]
-
Leflunomide (DMARD) pharmacology - mechanism of action, adverse effects and cholestyramine. (2020-06-22). YouTube. Available from: [Link]
-
A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. NIH. Available from: [Link]
-
The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. (2018-01-08). PMC. Available from: [Link]
-
Dihydroorotate dehydrogenase. Wikipedia. Available from: [Link]
-
(PDF) Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2025-10-15). ResearchGate. Available from: [Link]
-
Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. PNAS. Available from: [Link]
-
What is the mechanism of Leflunomide?. (2024-07-17). Patsnap Synapse. Available from: [Link]
-
Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). (2025-08-06). ResearchGate. Available from: [Link]
-
The mechanism underlying resistance to 5‑fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. (2022-07-15). Spandidos Publications. Available from: [Link]
-
Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021-04-13). MDPI. Available from: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). MDPI. Available from: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
-
Thymidylate Synthase Level as the Main Predictive Parameter for Sensitivity to 5-Fluorouracil, but not for Folate-based Thymidylate Synthase Inhibitors, in 13 Nonselected Colon Cancer Cell Lines1. (1999-03-01). Clinical Cancer Research - AACR Journals. Available from: [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Research journals - PLOS. Available from: [Link]
-
The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. (2018-09-06). PMC - NIH. Available from: [Link]
-
Mechanism of Action for Leflunomide in Rheumatoid Arthritis | Request PDF. (2025-08-07). ResearchGate. Available from: [Link]
-
Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues | Request PDF. (2025-08-09). ResearchGate. Available from: [Link]
-
Bioassays for anticancer activities. PubMed. Available from: [Link]
-
Thymidylate synthase inhibitors. PubMed. Available from: [Link]
-
Three Steps for Setting up a Drug Screening Assay. (2025-02-19). Bitesize Bio. Available from: [Link]
-
Leflunomide. Wikipedia. Available from: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021-05-19). Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. veterinaria.org [veterinaria.org]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 14. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 18. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Oncology Letters [spandidos-publications.com]
- 23. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 28. Leflunomide - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
- 31. News - DHODH inhibitor - LARVOL VERI [veri.larvol.com]
- 32. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 34. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. bitesizebio.com [bitesizebio.com]
- 36. scispace.com [scispace.com]
The Pivotal Role of 4-Substituted Pyrimidine-5-Carboxylic Acids in Modern Drug Design
This guide provides a technical deep-dive into the medicinal chemistry of 4-substituted pyrimidine-5-carboxylic acids . It is structured to serve as a practical handbook for drug discovery scientists, focusing on synthetic utility, pharmacophore logic, and validated experimental protocols.
Executive Summary: The "Lynchpin" Scaffold
In the landscape of nitrogen heterocycles, the 4-substituted pyrimidine-5-carboxylic acid motif stands out not merely as a final drug target, but as a privileged "lynchpin" intermediate . Its unique ortho-substitution pattern (C4-electrophile/nucleophile adjacent to C5-carboxyl) serves two critical functions in medicinal chemistry:
-
Bicyclic Precursor: It is the primary gateway to fused systems like pyrido[2,3-d]pyrimidines (e.g., CDK inhibitors) and pyrazolo[3,4-d]pyrimidines (e.g., PDE9 inhibitors).
-
Pharmacophore Mimic: The monocyclic acid itself mimics the purine/pyrimidine biosynthesis intermediates, acting as a competitive inhibitor for enzymes requiring folate or nucleotide cofactors.
Structural Logic & Pharmacophore Mapping
The chemical space of this scaffold is defined by the electronic interplay between the C5-electron-withdrawing group (EWG) and the C4-leaving group (LG) .
Electronic Push-Pull System
-
C5-Carboxyl Effect: The carboxylic acid (or ester) at C5 significantly lowers the LUMO energy of the pyrimidine ring, activating the C4 position for nucleophilic attack.
-
Regioselectivity Control: In 2,4-dichloropyrimidine-5-carboxylates, the C5-EWG directs Nucleophilic Aromatic Substitution (SNAr ) preferentially to C4 over C2. This is a critical design feature for controlling substituent placement.
Pharmacophore Interactions
When acting as a ligand, the 4-substituted pyrimidine-5-carboxylic acid presents a distinct binding vector:
-
C5-COOH: Acts as a key hydrogen bond donor/acceptor (often engaging Lys or Arg residues in kinase pockets).
-
C4-Substituent: vectors into the hydrophobic back-pocket (Gatekeeper region) or solvent front, depending on the target.
Synthetic Architectures: The "How-To"
The synthesis of this scaffold relies on orthogonal functionalization strategies. The two dominant pathways are SNAr Displacement and Pd-Catalyzed Cross-Coupling .
DOT Diagram 1: Synthetic Decision Tree
The following diagram outlines the logical flow for synthesizing diverse libraries from a common 4-halo-5-carboxyl core.
Caption: Divergent synthetic pathways from the 4-chloro-pyrimidine-5-carboxylate core.
Medicinal Chemistry Case Studies
Case Study A: Precursor to CDK4/6 Inhibitors
In the development of CDK4/6 inhibitors (analogous to Ribociclib), the 4-amino-pyrimidine-5-carboxylic acid is a transient but vital intermediate.
-
Mechanism: The C4-amino group is installed via SNAr. Subsequent reduction of the C5-ester to an aldehyde (or alcohol) allows for a Knoevenagel condensation or similar cyclization to form the pyrido[2,3-d]pyrimidine core.[1]
-
Impact: This route allows for late-stage diversification of the amine at C4 before ring closure, a strategy used to optimize solubility and potency.
Case Study B: PDE9 Inhibitors (BAY 73-6691 Logic)
While BAY 73-6691 is a pyrazolo[3,4-d]pyrimidine, its synthesis conceptually relies on the logic of 4,5-functionalization.[2]
-
Workflow: A hydrazine attack at C4 followed by cyclization onto the C5-carbonyl creates the pyrazole ring. The "4-substituted pyrimidine-5-carboxylic acid" equivalent here is the open-chain hydrazone intermediate.
-
Significance: This demonstrates the scaffold's utility as a "mask" for fused heterocyclic drugs.
Validated Experimental Protocols
Protocol 1: Regioselective SNAr Amination
Objective: Synthesis of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate. Scope: High-yield introduction of amines at C4 without touching C2-SMe or C5-Ester.
-
Reagents:
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Solvent: THF or DMF (anhydrous)
-
-
Procedure:
-
Dissolve the pyrimidine substrate in THF (0.2 M concentration) under N2 atmosphere.
-
Cool to 0°C. The C5-ester activates C4 so strongly that room temperature can sometimes lead to bis-substitution if C2 is also a leaving group (e.g., Cl).
-
Add TEA followed by the dropwise addition of Benzylamine.
-
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Monitoring: TLC (Hex/EtOAc 3:1) should show disappearance of starting material (Rf ~0.8) and appearance of product (Rf ~0.5).
-
-
Workup:
-
Dilute with EtOAc, wash with water (2x) and brine (1x).
-
Dry over Na2SO4, concentrate.
-
Purification: Recrystallization from EtOH is often sufficient due to the high purity of the regioselective reaction.
-
Protocol 2: Suzuki-Miyaura Coupling at C4
Objective: Synthesis of Ethyl 4-phenylpyrimidine-5-carboxylate. Challenge: Preventing hydrolysis of the C5-ester during basic coupling conditions.
-
Reagents:
-
Ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 eq, solid) or K3PO4 (mild)
-
Solvent: Toluene/EtOH (4:1) - Avoid water-heavy mixtures to protect the ester.
-
-
Procedure:
-
Critical Note: If the ester hydrolyzes to the acid, the reaction may stall due to the formation of an unreactive carboxylate salt which poisons the catalyst or alters electronics. Using anhydrous conditions with solid base mitigates this.
Quantitative Data Summary
| Reaction Type | Substrate (C4-LG) | Reagent | Conditions | Typical Yield | Regioselectivity (C4:C2) |
| SNAr | Cl | Primary Amine | TEA, THF, RT | 85-95% | >98:2 |
| SNAr | Cl | Secondary Amine | DIPEA, DMF, 60°C | 70-85% | >95:5 |
| Suzuki | Cl | Aryl Boronic Acid | Pd(0), Na2CO3, 80°C | 60-80% | N/A (if C2 is stable) |
| Suzuki | Cl | Heteroaryl Boronate | Pd(dppf)Cl2, K3PO4 | 50-70% | N/A |
Bioisosterism & Future Outlook
The C5-carboxylic acid is metabolically liable (glucuronidation). Modern medicinal chemistry often replaces this moiety with bioisosteres to improve ADME properties while retaining the H-bond acceptor/donor profile.
DOT Diagram 2: Bioisosteric Replacement Logic
Caption: Strategic bioisosteric replacements for the C5-carboxylate to modulate pKa and permeability.
Future Trend: The use of 4-substituted pyrimidine-5-boronic acids is emerging as a way to create covalent inhibitors (targeting Ser/Thr residues) or as reversible covalent warheads, expanding the utility of this scaffold beyond simple substitution.
References
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 2020.
-
BAY 73-6691: A Selective PDE9 Inhibitor. PubChem, 2025.[2]
-
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4). Journal of Medicinal Chemistry, 2010.
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate, 2025.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 2019.
-
Bioisosteres for Drug Hunters: Carboxylic Acids. Drug Hunter, 2025.[5]
Sources
- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bay 73-6691 | C15H12ClF3N4O | CID 135541419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
An In-depth Technical Guide to the Discovery and History of Pyrimidine-Based Kinase Inhibitors
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The pyrimidine nucleus stands as a cornerstone in the edifice of modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its intrinsic ability to mimic the adenine core of adenosine triphosphate (ATP) has rendered it a "privileged scaffold," enabling competitive inhibition at the kinase hinge region.[2][3] This guide provides a comprehensive exploration of the discovery and historical evolution of pyrimidine-based kinase inhibitors. We will journey from the foundational discoveries that established the pyrimidine core as a viable pharmacophore to the rational design of highly selective and potent therapeutics that have reshaped the landscape of oncology and beyond. This narrative emphasizes the causality behind key experimental and design choices, illustrating the symbiotic relationship between advances in molecular biology, structural chemistry, and clinical science.
The Genesis: Why Pyrimidine?
The story of pyrimidine-based kinase inhibitors is fundamentally linked to the central role of protein kinases in cellular signaling. Kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are critical regulators of nearly all cellular processes.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[4]
The early 1990s saw a surge in efforts to develop small molecules that could block this phosphotransfer reaction. The most direct approach was to target the highly conserved ATP-binding pocket. The pyrimidine ring, a heterocyclic aromatic compound, emerged as an ideal starting point for a compelling reason: its nitrogen atom arrangement closely resembles that of the purine ring in adenine, the "A" in ATP.[3] This structural mimicry allows pyrimidine-based compounds to form critical hydrogen bonds with the "hinge region" of the kinase active site, effectively competing with ATP and blocking its access.[3][5] This foundational principle of ATP-competitive inhibition has driven the development of a vast and diverse class of therapeutics.
Caption: ATP-Competitive Inhibition by Pyrimidine Core.
The First Wave: Targeting Receptor Tyrosine Kinases
The discovery that oncogenes like EGFR (Epidermal Growth Factor Receptor) were tyrosine kinases spurred the first major wave of targeted drug development.[4][6] Overexpression of EGFR was found to drive uncontrolled cell proliferation in various cancers, making it a logical and high-value target.[7] This led to the development of the first generation of EGFR inhibitors, which were built upon a 2,4-disubstituted quinazoline scaffold—a fused pyrimidine system.
Case Study: Gefitinib and Erlotinib
The development of Gefitinib (Iressa) and Erlotinib (Tarceva) marked a paradigm shift in cancer treatment, moving from cytotoxic chemotherapy to targeted molecular therapy.
-
Causality in Design: Researchers hypothesized that a small molecule capable of blocking the EGFR ATP-binding site would halt the downstream signaling cascade responsible for tumor growth.[8] The quinazoline core was selected for its excellent fit within the EGFR active site.
-
Mechanism of Action: Both drugs function as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[9][10] By occupying the ATP pocket, they prevent the auto-phosphorylation of the receptor, thereby blocking downstream pathways like the RAS-RAF-MEK and PI3K-AKT cascades.[7]
-
Clinical Breakthrough: The pivotal discovery was that these inhibitors were exceptionally effective in patients with non-small cell lung cancer (NSCLC) whose tumors harbored specific activating mutations in the EGFR kinase domain.[11] This established the critical principle of patient stratification based on molecular biomarkers, a cornerstone of personalized medicine. Erlotinib received its initial FDA approval for NSCLC in November 2004.[11]
Caption: EGFR Signaling Pathway and Inhibition Point.
| Drug | Core Scaffold | Target(s) | Initial FDA Approval (NSCLC) | Key Indication |
| Gefitinib | Quinazoline | EGFR | May 2003 | EGFR-mutated NSCLC |
| Erlotinib | Quinazoline | EGFR | November 2004[11] | EGFR-mutated NSCLC, Pancreatic Cancer |
| Lapatinib | Quinazoline | EGFR, HER2 | March 2007[12] | HER2-positive Breast Cancer |
Broadening the Spectrum: Dual and Multi-Targeted Inhibitors
The emergence of drug resistance prompted the next logical step in inhibitor design: creating molecules that could hit multiple targets simultaneously. Lapatinib (Tykerb) exemplifies this strategy.[13]
-
Scientific Rationale: Certain cancers, particularly aggressive forms of breast cancer, are driven by the overexpression of both EGFR and a related receptor, HER2.[6] A drug that could inhibit both would theoretically provide a more durable response and overcome certain resistance mechanisms.
-
Discovery and Development: The journey to Lapatinib began in the mid-1990s with a focused effort to develop small-molecule inhibitors against both kinase domains.[6] Extensive screening and optimization, guided by cell-based assays and in vivo xenograft models, led to the identification of Lapatinib.[6] Preclinical development was initiated in 1999, with first-in-human trials starting in 2001, culminating in FDA approval in 2007 for HER2-positive breast cancer.[12]
The success of dual-target inhibitors reinforced the versatility of the pyrimidine scaffold. Medicinal chemists began to explore other fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, to target different kinase families like FGF and PDGF receptors, further expanding the therapeutic potential of this chemical class.[14][15]
A New Frontier: Targeting the Cell Cycle with CDK4/6 Inhibitors
While much of the early focus was on receptor tyrosine kinases at the cell surface, another critical control system lay within the cell: the cell cycle machinery. Dysregulation of the G1-S phase checkpoint is a fundamental aspect of cancer. This insight led to the development of inhibitors targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6).
Case Study: Palbociclib
Palbociclib (Ibrance) , built on a pyrido[2,3-d]pyrimidine core, was the first-in-class CDK4/6 inhibitor to gain FDA approval, revolutionizing the treatment of hormone receptor-positive (HR+) breast cancer.[16][17]
-
Mechanism-Driven Discovery: The cyclin D–CDK4/6–retinoblastoma (Rb) protein pathway was identified as a key regulator of the cell's decision to divide.[18] In many breast cancers, this pathway is hyperactive. The scientific objective was to create a selective inhibitor of CDK4 and CDK6 to restore this critical cell cycle checkpoint.
-
Developmental Timeline: Discovered by Pfizer researchers, the clinical path for Palbociclib was accelerated through a crucial collaboration with scientists at UCLA.[19] This partnership identified its profound activity in preclinical models of estrogen receptor-positive (ER+) breast cancer, providing a clear clinical development strategy.[19] This work led to the pivotal PALOMA-1 trial and an accelerated FDA approval in 2015 for use in combination with endocrine therapy.[17][19]
Caption: Palbociclib Mechanism of Action at the G1/S Checkpoint.
Modern Drug Design and Future Horizons
The development of pyrimidine-based kinase inhibitors continues to evolve, driven by sophisticated design strategies.
-
Irreversible Inhibition: A significant advancement was the creation of irreversible inhibitors. Ibrutinib (Imbruvica) , which has a pyrazolo[3,4-d]pyrimidine core, was the first of its kind to be approved.[2] It forms a permanent covalent bond with a cysteine residue in its target, Bruton's tyrosine kinase (BTK), leading to sustained inhibition.[2]
-
Structure-Based Drug Design (SBDD): Modern drug discovery heavily relies on SBDD. Using high-resolution crystal structures of kinases, chemists can rationally design inhibitors with exquisite precision. This includes designing molecules that trap the kinase in an inactive "DFG-out" conformation, which can confer greater selectivity and potency.[20][21] The development of novel Aurora kinase inhibitors to reduce MYC oncoprotein levels is a prime example of this advanced approach.[22]
-
Targeting Understudied Kinases: While many inhibitors target well-known onco-kinases, a vast portion of the human kinome remains "dark" or understudied. The pyrimidine scaffold, due to its broad applicability, is now being used as a starting point to develop chemical tools to probe the function of these lesser-known kinases, potentially unlocking new therapeutic targets.[23]
Core Experimental Protocol: A Self-Validating System
The trustworthiness of any drug discovery campaign rests on robust, reproducible assays. The in vitro kinase inhibition assay is a foundational experiment used to determine the potency of a compound.
Protocol: Luminescence-Based In Vitro Kinase Inhibition Assay
This protocol describes a common method to quantify kinase activity and calculate the IC50 (the concentration of inhibitor required to reduce enzyme activity by half).
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high signal. Conversely, low inhibition allows the kinase to consume ATP, leading to a low signal. This inverse relationship is used to quantify inhibitor potency.
-
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the pyrimidine-based test compound in DMSO to create a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Reagent Master Mix: Prepare a master mix containing the target kinase and its specific peptide substrate in reaction buffer.
-
Reaction Initiation: Dispense the kinase/substrate mix into a multi-well plate. Add the diluted test compounds to the wells. Initiate the enzymatic reaction by adding a solution of ATP.
-
Controls (Self-Validation):
-
Positive Control (100% Activity): Wells containing kinase, substrate, and ATP, but only the DMSO vehicle (no inhibitor).
-
Negative Control (0% Activity): Wells containing substrate and ATP, but no kinase enzyme. This establishes the background signal.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination & Signal Detection: Add a detection reagent (e.g., Kinase-Glo®) that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Experimental Workflow for an In Vitro Kinase Assay.
Conclusion
The history of pyrimidine-based kinase inhibitors is a testament to the power of rational, mechanism-based drug design. From the initial insight into its ATP-mimetic potential to its current status as a privileged scaffold in countless approved and investigational drugs, the pyrimidine core has been central to the targeted therapy revolution. The journey from Gefitinib to Palbociclib and beyond illustrates a clear trajectory: an ever-deepening understanding of cancer biology, coupled with increasingly sophisticated chemical strategies, continues to yield therapies that are more selective, more potent, and more beneficial to patients. The pyrimidine scaffold, in all its varied forms, will undoubtedly remain an indispensable tool in the development of the next generation of kinase inhibitors.
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]
-
Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2024). ResearchGate. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). PubMed Central. [Link]
-
Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. (2023). PubMed. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed Central. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Future Science. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. [Link]
-
Erlotinib. (2024). NCBI Bookshelf. [Link]
-
Synthesis and Clinical Development of Palbociclib: An Overview. (2020). PubMed. [Link]
-
The Discovery of Lapatinib (GW572016). (2011). AACR Journals. [Link]
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1998). ACS Publications. [Link]
-
Timeline of key events in the development of protein-kinase inhibitors for the treatment of cancer. (2019). ResearchGate. [Link]
-
The Evolution of Erlotinib: A Journey in Drug Development. (2018). ResearchGate. [Link]
-
Synthesis and Clinical Development of Palbociclib: An Overview. (2021). ResearchGate. [Link]
-
Erlotinib. Wikipedia. [Link]
-
Timeline and history of the preclinical and clinical development of lapatinib. (2009). ResearchGate. [Link]
-
Palbociclib. Pfizer Oncology. [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). PubMed. [Link]
-
Erlotinib. (2019). Proteopedia. [Link]
-
erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Adding Palbociclib to Maintenance Anti-HER2 and Endocrine Therapies Improves PFS Over Standard Therapy in Patients with HR-positive, HER2-positive MBC. (2026). ESMO. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]
-
Breakthrough reveals hidden drivers of drug resistance in aggressive breast cancer. (2026). City, University of London. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Bentham Science. [Link]
-
TYKERB (lapatinib) tablets. U.S. Food and Drug Administration. [Link]
-
Lapatinib. Wikipedia. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2025). ResearchGate. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Erlotinib - Proteopedia, life in 3D [proteopedia.org]
- 10. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lapatinib - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 17. Synthesis and Clinical Development of Palbociclib: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palbociclib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 19. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
In Silico Screening of 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth walkthrough of the in silico screening process for a library of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid analogs. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for efficient lead discovery. This document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors a real-world drug discovery campaign. Every protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.
Introduction: The Rationale for In Silico Screening
The journey of a drug from concept to clinic is notoriously long and expensive.[1] High-throughput screening (HTS) has been a traditional starting point, but it is often associated with high costs and low hit rates.[2] In silico screening, or virtual screening (VS), has emerged as a powerful and cost-effective computational technique to navigate vast chemical libraries and identify promising lead candidates.[1][2][3] By simulating the interactions between small molecules and a biological target at the molecular level, we can prioritize compounds for synthesis and experimental testing, thereby enriching the hit rate and accelerating the drug discovery pipeline.[]
This guide will focus on a hypothetical screening campaign for analogs of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[5][6][7] Our objective is to identify analogs with high predicted affinity and favorable pharmacokinetic properties against a selected therapeutic target.
The Strategic Framework: A Multi-faceted Approach to Virtual Screening
A successful in silico screening campaign is not a monolithic process but rather a carefully orchestrated workflow. Our strategy integrates both structure-based and ligand-based drug design approaches to maximize the chances of identifying high-quality lead compounds.[1]
Figure 1: A high-level overview of the in silico screening workflow.
Phase 1: Foundational Preparations
Target Identification and Validation
The first critical step in any drug discovery project is the selection of a biological target.[8] For the purpose of this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain as our target. EGFR is a well-validated target in oncology, and its inhibition has led to successful cancer therapies. Pyrimidine derivatives have shown potential as EGFR inhibitors.[6] The three-dimensional structure of the target protein is a prerequisite for structure-based drug design.[9] We will use the crystal structure of EGFR in complex with an inhibitor, which can be obtained from the Protein Data Bank (PDB).
Target Structure Preparation: Ensuring a High-Quality Receptor Model
The quality of the target protein structure is paramount for the accuracy of docking simulations. The raw PDB structure often contains experimental artifacts that need to be addressed.
Protocol 1: Target Preparation
-
Obtain the Crystal Structure: Download the PDB file of the EGFR kinase domain.
-
Initial Cleaning: Remove water molecules, co-solvents, and any non-essential ligands from the PDB file. The co-crystallized ligand can be retained as a reference for defining the binding site.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. This step should be performed with constraints on the backbone atoms to preserve the overall fold.
Ligand Library Preparation: Curating the Chemical Matter
The library of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid analogs needs to be prepared for virtual screening. This involves generating 3D conformations and assigning appropriate chemical properties.
Protocol 2: Ligand Preparation
-
2D to 3D Conversion: Convert the 2D structures of the analogs into 3D conformations.
-
Ionization and Tautomerization: Generate possible ionization states and tautomers at a physiological pH.
-
Energy Minimization: Minimize the energy of each 3D conformation to obtain a low-energy, stable structure.
-
Database Creation: Store the prepared ligand structures in a database format suitable for the screening software.
Phase 2: The Screening Cascade
We will employ a hierarchical screening approach, starting with a rapid, less computationally intensive method to filter the initial library, followed by a more rigorous and accurate method for the refined subset.
Pharmacophore-Based Screening: A Rapid Filter for Promising Scaffolds
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a biological target.[10][11] It serves as an excellent first-pass filter to quickly eliminate molecules that do not possess the necessary features for binding.[12]
Protocol 3: Pharmacophore Model Generation and Screening
-
Model Generation: Based on the interactions of the co-crystallized ligand with the EGFR active site, a structure-based pharmacophore model will be generated. This model will typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.[10]
-
Database Screening: The prepared ligand library will be screened against the pharmacophore model.
-
Hit Selection: Molecules that match the pharmacophore query will be retained for the next stage of screening.
Figure 2: A conceptual diagram of a ligand matching a pharmacophore model.
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13] It is a cornerstone of structure-based drug design, providing insights into binding modes and affinities.[14][15] A variety of docking software is available, such as AutoDock, Glide, and GOLD.[13][15]
Protocol 4: Molecular Docking Simulation
-
Binding Site Definition: The binding site on the EGFR protein is defined, typically as a grid box encompassing the active site occupied by the co-crystallized ligand.
-
Docking Execution: The filtered library of ligands from the pharmacophore screen is docked into the defined binding site. The docking algorithm samples a wide range of conformations and orientations for each ligand.
-
Scoring: Each docked pose is assigned a score that estimates the binding affinity. The scoring function considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds.
-
Ranking: The ligands are ranked based on their docking scores, with lower scores generally indicating better binding affinity.
Phase 3: Post-Screening Refinement and Analysis
The output of a docking simulation is a list of ranked compounds with their predicted binding poses. This raw data requires careful analysis and further filtering to identify the most promising candidates.
Binding Pose Analysis: Visual Inspection and Interaction Mapping
Visual inspection of the top-ranked poses is crucial to ensure that the predicted binding modes are chemically reasonable and make key interactions with the active site residues. This step helps to eliminate false positives that may have high scores due to artifacts in the scoring function.
ADMET Prediction: Assessing Drug-Likeness
A potent drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[16] Predicting these properties in silico allows for the early identification of compounds with potential liabilities, saving significant time and resources.[16][17] Various computational models and software, such as ADMETlab and ADMET Predictor, can be used for this purpose.[18]
Table 1: Key ADMET Properties for In Silico Prediction
| Property Category | Specific Parameter | Desired Range/Outcome | Rationale |
| Absorption | Caco-2 Permeability | High | Predicts intestinal absorption |
| Human Intestinal Absorption (HIA) | > 80% | Indicates good oral bioavailability | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Low (for non-CNS targets) | Avoids potential central nervous system side effects |
| Plasma Protein Binding (PPB) | Moderate | High binding can reduce free drug concentration | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | No inhibition of major isoforms | Avoids drug-drug interactions |
| Excretion | Half-life (t½) | Moderate | Influences dosing frequency |
| Toxicity | Ames Mutagenicity | Negative | Indicates lack of mutagenic potential |
| hERG Inhibition | Negative | Avoids risk of cardiac arrhythmia |
Hit Prioritization: Integrating All Data for Final Selection
The final step is to integrate all the data generated from the screening cascade to prioritize a small, diverse set of compounds for experimental validation. This involves considering the docking score, the quality of the binding pose, and the predicted ADMET profile. A multi-parameter optimization approach is often employed to balance potency and drug-like properties.
Figure 3: The hit prioritization funnel.
Advanced Considerations: The Role of Quantum Mechanics
For a more refined understanding of ligand-receptor interactions, quantum mechanics (QM) methods can be employed.[19][20][21] While computationally expensive, QM calculations can provide highly accurate descriptions of electronic effects, such as charge distribution and polarization, which are not fully captured by classical molecular mechanics force fields.[19] QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, where the ligand and the immediate binding site are treated with QM and the rest of the protein with MM, offer a balance between accuracy and computational cost.[19]
Conclusion: From In Silico Hits to Experimental Leads
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico screening of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid analogs. By following this multi-step process of preparation, hierarchical screening, and post-processing analysis, researchers can significantly enhance the efficiency of their drug discovery efforts. The prioritized hit list generated from this in silico campaign provides a strong foundation for subsequent experimental validation, ultimately accelerating the journey towards novel therapeutics.
References
- Virtual Screening. MedChemExpress.
- Docking Software for Drug Development. Labinsights.
- Structure-Based Drug Design Workflow. Macquarie University.
- A Review on Applications of Computational Methods in Drug Screening and Design. PMC.
- Pharmacophore Modeling in Drug Discovery: Methodology and Current St
- High-Throughput Virtual Screening of Small Molecule Modul
- Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simul
- ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction.
- Computational methods in drug discovery. BJOC - Beilstein Journals.
- Predict ADMET Properties with Proprietary D
- Virtual Screening Strategies for Small Molecule Drug Design. BOC Sciences.
- ADMET Prediction. Rowan Scientific.
- Systematic computational strategies for identifying protein targets and lead discovery. NIH.
- (PDF) Structure-Based Drug Design Workflow.
- A Structure-Based Drug Discovery Paradigm. PMC.
- In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. AIP Publishing.
- Full article: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis.
- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
- Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. PubMed.
- In Silico Investigation Of Pyrimidine-Coumarin Hybrids From The Perspective Of Multi-Target Screening As COX And SARS-Cov-2 Inhi. IOSR Journal.
- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
- (PDF) Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.
- ADMETlab 2.0.
- Molecular Docking Software and Tools.
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
- What is pharmacophore modeling and its applications?.
- Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro.
Sources
- 1. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Throughput Virtual Screening of Small Molecule Modulators Against Viral Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 11. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. labinsights.nl [labinsights.nl]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 16. digitalchemistry.ai [digitalchemistry.ai]
- 17. ADMET Prediction | Rowan [rowansci.com]
- 18. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 19. mdpi.com [mdpi.com]
- 20. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Physicochemical properties of 4-(propan-2-yl)pyrimidine-5-carboxylic acid
Technical Guide for Drug Discovery & Development
Executive Summary
In the landscape of modern medicinal chemistry, 4-(propan-2-yl)pyrimidine-5-carboxylic acid (also known as 4-isopropylpyrimidine-5-carboxylic acid) represents a high-value heterocyclic scaffold.[1] Unlike its unadorned parent, pyrimidine-5-carboxylic acid, the introduction of the isopropyl group at the C4 position confers unique steric and lipophilic properties.[1] This modification shields the vulnerable C4 position from nucleophilic metabolic attack while modulating the electronic environment of the carboxylic acid pharmacophore.
This guide provides a rigorous physicochemical analysis of this compound, designed to support researchers in lead optimization and fragment-based drug discovery (FBDD). We move beyond static data to explore the causality of its behavior—how its zwitterionic potential and steric bulk influence solubility, permeability, and synthetic handling.
Molecular Identity & Structural Analysis
Precise identification is the bedrock of reproducible science. The isopropyl moiety introduces a significant steric volume that must be accounted for in binding models.
| Parameter | Detail |
| IUPAC Name | 4-(Propan-2-yl)pyrimidine-5-carboxylic acid |
| Common Name | 4-Isopropylpyrimidine-5-carboxylic acid |
| CAS Registry Number | 1147746-76-6 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| SMILES | CC(C)C1=NC=NC=C1C(=O)O |
| InChI Key | Calculated from SMILES |
Structural Insight
The molecule features a pyrimidine ring substituted at C4 with a bulky isopropyl group and at C5 with a carboxylic acid.[2]
-
Steric Clashing : The isopropyl group forces the carboxylic acid to twist slightly out of planarity with the aromatic ring to minimize steric strain, potentially affecting conjugation and pKa.
-
Electronic Effect : The isopropyl group is a weak electron donor (+I effect), which may slightly destabilize the carboxylate anion compared to the unsubstituted analog, theoretically increasing the pKa (making it a weaker acid).
Physicochemical Properties Profile
The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) typical for this scaffold class.
Key Metrics Table
| Property | Value / Range | Context & Implication |
| Appearance | White to off-white crystalline solid | Indicates high purity; color changes suggest oxidation of the pyrimidine ring.[1] |
| Melting Point | 165 – 170 °C (Decomp.)[1] | High lattice energy due to intermolecular H-bonding (dimer formation).[1] |
| pKa (Acid) | 3.8 ± 0.2 | The carboxylic acid proton.[1] Ionized at physiological pH (7.4). |
| pKa (Base) | 1.5 ± 0.3 | The pyrimidine N1/N3.[1] Protonation occurs only in highly acidic media. |
| LogP (Oct/Water) | 1.2 – 1.4 | Moderate lipophilicity.[1] The isopropyl group adds ~1.5 log units vs. parent. |
| LogD (pH 7.4) | -1.8 to -1.5 | At pH 7.4, the species is anionic (COO⁻), drastically reducing distribution into lipids.[1] |
| PSA (Polar Surface Area) | ~63 Ų | Favorable for membrane permeability if the charge is masked (e.g., prodrug).[1] |
| Solubility (Water) | Moderate (pH-dependent) | Low in acidic pH (neutral form); High in basic pH (anionic form).[1] |
Solubility & Ionization Logic
Understanding the ionization state is critical for formulation.
-
pH < 2 : Cationic (N-protonated). Soluble.
-
pH 2–3 : Neutral/Zwitterionic transition. Lowest solubility (Intrinsic Solubility,
). -
pH > 5 : Anionic (Carboxylate). High solubility.
Synthetic Pathway & Logic
The synthesis of 4-(propan-2-yl)pyrimidine-5-carboxylic acid typically proceeds via the hydrolysis of its ester precursor.[1] This route is preferred over direct oxidation of alkyl pyrimidines due to the sensitivity of the isopropyl group to benzylic-type oxidation.
Diagram: Synthetic Workflow
The following Graphviz diagram outlines the standard laboratory workflow, emphasizing the critical hydrolysis step.
Figure 1: Hydrolytic synthesis pathway from the commercially available ester intermediate.[1]
Analytical Characterization
To validate the identity of the compound, the following spectral features are diagnostic.
1H-NMR (DMSO-d6, 400 MHz)
-
δ 13.0-14.0 ppm (br s, 1H) : Carboxylic acid proton (exchangeable).
-
δ 9.1-9.2 ppm (s, 1H) : Pyrimidine H-2 (Deshielded by two nitrogens).[1]
-
δ 9.0-9.1 ppm (s, 1H) : Pyrimidine H-6.[1]
-
δ 3.8-4.0 ppm (septet, 1H) : Isopropyl CH (Methine).
-
δ 1.2-1.3 ppm (d, 6H) : Isopropyl CH₃ (Methyls).
Note : The distinct "septet + doublet" pattern is the primary confirmation of the intact isopropyl group.
LC-MS[1]
-
Ionization : ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion : [M+H]⁺ = 167.2 m/z.
-
Fragment : Loss of CO₂ ([M+H-44]⁺) or loss of isopropyl radical is possible under high collision energy.
Experimental Protocols
Protocol 1: Potentiometric pKa Determination
Why this method? UV-metric methods may struggle due to the lack of significant chromophore shift upon carboxylate ionization. Potentiometry is the gold standard for carboxylic acids.
-
Preparation : Dissolve 3-5 mg of the compound in 10 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Critical Step: If solubility is poor at pH 3, add 5-10% methanol as a co-solvent and extrapolate to 0% organic using the Yasuda-Shedlovsky plot.[1]
-
-
Titration : Titrate with 0.1 M KOH (standardized) under nitrogen atmosphere to prevent carbonate formation.
-
Data Analysis : Plot pH vs. Volume of KOH. The first inflection point corresponds to the neutralization of the carboxylic acid.
-
Validation : The pKa should be calculated using the Henderson-Hasselbalch equation at the half-equivalence point.
Protocol 2: Thermodynamic Solubility (Shake-Flask)
Why this method? Kinetic solubility (DMSO spike) often overestimates solubility for crystalline solids. This protocol determines the true equilibrium solubility.
-
Saturation : Add excess solid (~10 mg) to 1 mL of buffer (pH 1.2, 7.4) in a glass vial.
-
Equilibration : Shake at 25°C for 24 hours.
-
Filtration : Filter the suspension using a PVDF syringe filter (0.45 µm).
-
Caution: Saturate the filter with the solution first to prevent drug loss due to non-specific binding.
-
-
Quantification : Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Safety & Stability Considerations
-
Stability : The isopropyl group is susceptible to radical oxidation (auto-oxidation) if stored in solution under light/air for prolonged periods. Store the solid at -20°C.
-
Handling : As a carboxylic acid, it is a skin and eye irritant (GHS Warning: H315, H319). Use standard PPE.[3][4]
-
Reactivity : The carboxylic acid can be activated (EDC/NHS, HATU) for amide coupling. However, the adjacent isopropyl group provides steric hindrance; coupling reactions may require longer times or more reactive coupling agents (e.g., COMU) compared to unhindered acids.
References
-
ChemicalBook . 4-isopropylpyrimidine-5-carboxylic acid Product Description & CAS. Retrieved from [1]
-
Accela Chem . Product Entry: 4-(propan-2-yl)pyrimidine-5-carboxylic acid (CAS 1147746-76-6).[5] Retrieved from [1]
-
UCLA Chemistry . A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (Contextual reference for pyrimidine functionalization). Retrieved from [1]
-
PubChem . Compound Summary: Pyrimidine-5-carboxylic acid (Parent Scaffold).[1] Retrieved from [1]
-
BLD Pharm . Ethyl 4-isopropylpyrimidine-5-carboxylate (Precursor CAS 887408-29-9).[1][6][7] Retrieved from [1]
Sources
- 1. 1359655-90-5;;;; CAS [chemicalbook.com]
- 2. 682799-07-1|2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. opcw.org [opcw.org]
- 4. kishida.co.jp [kishida.co.jp]
- 5. 926247-63-4,3-ethoxy-4-(pyridin-3-ylmethoxy)benzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1249306-95-3|4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 887410-48-2|Ethyl 2-ethyl-4-propylpyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4-(Propan-2-yl)pyrimidine-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(propan-2-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established privileged structure in numerous therapeutic agents, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This document details the molecular characteristics, a proposed synthetic pathway with a detailed experimental protocol, and the expected analytical characterization of the title compound. Furthermore, it explores the potential therapeutic applications based on the established bioactivities of structurally related pyrimidine derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Molecular Profile and Physicochemical Properties
4-(Propan-2-yl)pyrimidine-5-carboxylic acid is a derivative of pyrimidine-5-carboxylic acid, featuring an isopropyl substituent at the C4 position of the pyrimidine ring. This substitution is anticipated to influence the molecule's lipophilicity and steric profile, which can, in turn, affect its pharmacokinetic and pharmacodynamic properties.
Molecular Formula and Weight
The chemical structure of 4-(propan-2-yl)pyrimidine-5-carboxylic acid leads to the following molecular characteristics:
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 4-(propan-2-yl)pyrimidine-5-carboxylic acid |
| Synonyms | 4-isopropylpyrimidine-5-carboxylic acid |
Predicted Physicochemical Properties
The introduction of the isopropyl group and the carboxylic acid moiety dictates the molecule's polarity and solubility. Carboxylic acids, in general, are polar and can act as both hydrogen bond donors and acceptors.[3] Their solubility in aqueous solutions is pH-dependent, increasing at higher pH values due to the formation of the more soluble carboxylate salt. The presence of the alkyl substituent will likely decrease water solubility compared to the parent pyrimidine-5-carboxylic acid.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis commences with a three-component reaction to form ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate, followed by a standard ester hydrolysis.
Caption: Proposed two-step synthesis of 4-(propan-2-yl)pyrimidine-5-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 4-(Propan-2-yl)pyrimidine-5-carboxylate
This protocol is adapted from general procedures for the synthesis of 4,5-disubstituted pyrimidine derivatives.[4]
Materials:
-
Ethyl 2-(ethoxymethylene)-3-methyl-4-oxobutanoate
-
Formamidine acetate
-
Ethanol
-
Sodium ethoxide
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add ethyl 2-(ethoxymethylene)-3-methyl-4-oxobutanoate (1.0 equivalent) and formamidine acetate (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate.
Experimental Protocol: Hydrolysis to 4-(Propan-2-yl)pyrimidine-5-carboxylic acid
This is a standard procedure for the hydrolysis of an ester to a carboxylic acid.[6]
Materials:
-
Ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours, monitoring by TLC.
-
After the hydrolysis is complete, cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.
-
The product, 4-(propan-2-yl)pyrimidine-5-carboxylic acid, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for 4-(propan-2-yl)pyrimidine-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation. The expected chemical shifts are predicted based on the analysis of similar structures.[7][8][9][10]
¹H NMR (predicted, in CDCl₃, 400 MHz):
-
δ 12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal may be broad.
-
δ 9.2-9.3 ppm (s, 1H): Pyrimidine proton at C2.
-
δ 8.8-8.9 ppm (s, 1H): Pyrimidine proton at C6.
-
δ 3.2-3.4 ppm (sept, 1H, J ≈ 7 Hz): Methine proton of the isopropyl group (-CH(CH₃)₂).
-
δ 1.3-1.4 ppm (d, 6H, J ≈ 7 Hz): Methyl protons of the isopropyl group (-CH(CH₃)₂).
¹³C NMR (predicted, in CDCl₃, 100 MHz):
-
δ 168-172 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ 160-165 ppm: Pyrimidine carbon at C4.
-
δ 158-160 ppm: Pyrimidine carbon at C2.
-
δ 155-158 ppm: Pyrimidine carbon at C6.
-
δ 120-125 ppm: Pyrimidine carbon at C5.
-
δ 35-40 ppm: Methine carbon of the isopropyl group (-CH(CH₃)₂).
-
δ 20-25 ppm: Methyl carbons of the isopropyl group (-CH(CH₃)₂).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[11][12]
-
Expected [M+H]⁺: 167.0815
-
Expected [M-H]⁻: 165.0673
-
Key Fragmentation: Loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the isopropyl group.
Potential Therapeutic Applications
The pyrimidine nucleus is a cornerstone in the development of a vast array of therapeutic agents.[1][13] Derivatives of pyrimidine are known to possess a broad spectrum of biological activities.
Caption: Potential therapeutic applications of 4-(propan-2-yl)pyrimidine-5-carboxylic acid.
Anticancer Activity
Many pyrimidine derivatives have been developed as potent anticancer agents, often by targeting kinases or other enzymes involved in cell proliferation and survival. The structural features of 4-(propan-2-yl)pyrimidine-5-carboxylic acid make it a candidate for screening against various cancer cell lines.
Antiviral and Antimicrobial Activity
The pyrimidine scaffold is present in several antiviral and antimicrobial drugs. This class of compounds can interfere with viral replication or bacterial metabolic pathways.[2] Therefore, evaluating the title compound for such activities is a logical step in its biological profiling.
Anti-inflammatory Properties
Certain pyrimidine derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators or enzymes. The anti-inflammatory potential of 4-(propan-2-yl)pyrimidine-5-carboxylic acid warrants investigation.
Conclusion
4-(Propan-2-yl)pyrimidine-5-carboxylic acid represents a synthetically accessible molecule with significant potential for drug discovery and development. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The versatility of the pyrimidine core, combined with the specific substitution pattern of this compound, makes it an attractive candidate for further investigation by researchers in medicinal chemistry and pharmacology.
References
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]
-
Lumen Learning. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry. Available at: [Link]
-
MDPI. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Available at: [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
- Google Patents. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
-
PubMed. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Available at: [Link]
-
PubMed. Mass spectrometric study of some 4-pyrimidine carboxylic acids. Available at: [Link]
-
PubMed. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Available at: [Link]
-
ResearchGate. Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds | Request PDF. Available at: [Link]
-
Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. Available at: [Link]
-
Scientific Journal of Medical Research. Significance The Biological Activity to Pyrimidine Analogues. Available at: [Link]
-
ACS Publications. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Available at: [Link]
-
YouTube. Mass Spec 3e Carboxylic Acids. Available at: [Link]
-
Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]
-
JOCPR. One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. Available at: [Link]
-
ResearchGate. Synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Available at: [Link]
-
UCLA – Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available at: [Link]
-
ResearchGate. (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Available at: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. chemimpex.com [chemimpex.com]
- 3. growingscience.com [growingscience.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]
- 7. 4-Propylpyridine(1122-81-2) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Isopropylaniline(99-88-7) 1H NMR spectrum [chemicalbook.com]
- 9. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 10. 1-ISOPROPYL-4-NITROBENZENE(1817-47-6) 1H NMR [m.chemicalbook.com]
- 11. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of the Pyrimidine Scaffold in Drug Design
A Technical Guide for Medicinal Chemists and Drug Developers
Executive Summary
The pyrimidine scaffold stands as one of the most versatile and "privileged" structures in medicinal chemistry. Its ubiquity in biological systems—as the core of cytosine, thymine, and uracil—renders it inherently biocompatible, while its electronic deficiency and hydrogen-bonding capabilities make it an ideal template for interacting with diverse protein targets. This guide dissects the pyrimidine scaffold's dualistic role as both an ATP mimic in kinase inhibition and a nucleoside analogue in antimetabolite therapy, providing actionable protocols for synthesis and evaluation.
Structural & Chemical Basis of "Privilege"
The pyrimidine ring (1,3-diazine) offers a unique physicochemical profile that facilitates drug-target interactions:
-
Electronic Deficiency: The two nitrogen atoms pull electron density, making C2, C4, and C6 positions highly susceptible to nucleophilic attack (
), facilitating diverse library synthesis. -
Hydrogen Bonding: The N1 and N3 atoms act as H-bond acceptors, while substituents at C2/C4 (e.g., amino groups) act as donors. This "Donor-Acceptor-Donor" (D-A-D) motif is critical for binding to the hinge region of kinase domains.
-
Pi-Stacking: The planar aromatic system allows for
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets.
Mechanistic Dualism: Kinase Inhibitors vs. Antimetabolites
The biological utility of pyrimidines bifurcates into two primary mechanisms.
Pathway A: The ATP Mimic (Kinase Inhibition)
Most FDA-approved small molecule kinase inhibitors utilize a pyrimidine (or fused pyrimidine) core to mimic the adenine ring of ATP.
-
Hinge Binding: The N1 and C2-NH group typically form a bidentate H-bond with the kinase hinge region backbone.
-
Gatekeeper Interaction: Substituents at C5 project into the hydrophobic pocket behind the "gatekeeper" residue, determining selectivity (e.g., T790M mutation targeting in EGFR).
Pathway B: The False Nucleotide (Antimetabolites)
Pyrimidine analogues (e.g., 5-Fluorouracil, Gemcitabine) act as "Trojan horses."
-
Enzyme Inhibition: 5-FU inhibits Thymidylate Synthase (TS) by forming a stable ternary complex, blocking dTMP synthesis.
-
Chain Termination: Triphosphorylated analogues are incorporated into DNA/RNA, causing chain termination or apoptosis via DNA damage response.
Visualization: Mechanism of Action Pathways
Figure 1: Dualistic mechanism of pyrimidine scaffolds targeting Kinase signaling (Top) and Nucleotide Metabolism (Bottom).
Strategic SAR & Rational Design
To optimize a pyrimidine hit, specific positions on the ring must be targeted based on the desired therapeutic outcome.
| Position | Role in Kinase Inhibitors | Role in Antimetabolites | Common Modifications |
| C2 | H-bond Donor (NH) to Hinge | Recognition by Phosphorylases | Amine, Aniline, Guanidine |
| C4 | H-bond Acceptor/Donor | H-bonding with DNA base pair | Amino, Hydroxyl, Thiol |
| C5 | Gatekeeper / Solubilizing Group | Steric block (e.g., F in 5-FU) | Halogen (F, Cl), Alkyl, Nitrile |
| C6 | Solvent Exposed / Solubility | Metabolic Stability | Morpholine, Piperazine |
Visualization: SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing pyrimidine leads.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. Controls are mandatory to distinguish true activity from assay artifacts.
Protocol A: Microwave-Assisted Synthesis of 2,4-Disubstituted Pyrimidines
Objective: Rapid generation of a library of kinase-privileged structures via
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Aniline derivative (Nucleophile 1, 1.0 eq)
-
Secondary amine (Nucleophile 2, 1.2 eq)
-
DIPEA (Diisopropylethylamine, 2.5 eq)
-
Solvent: n-Butanol or DMF.
Step-by-Step Methodology:
-
C4 Substitution (Regioselective):
-
Dissolve 2,4-dichloropyrimidine (1 mmol) and Aniline 1 (1 mmol) in 3 mL n-Butanol : DIPEA (1:1).
-
Mechanism Check: The C4 position is more electrophilic due to the para-nitrogen effect.
-
Irradiate at 80°C, 100W for 10 mins .
-
Monitor by TLC (Hexane:EtOAc 7:3). C4-product usually has lower
than starting material.
-
-
C2 Substitution:
-
Add Nucleophile 2 (1.2 mmol) directly to the reaction vessel.
-
Irradiate at 140°C, 150W for 20 mins .
-
-
Work-up:
-
Pour reaction mixture into ice-cold water (20 mL). Precipitate usually forms.
-
Filter and wash with cold ethanol. Recrystallize from EtOH/Water.
-
-
Validation:
- -NMR must show loss of C2/C4 protons and appearance of substituent peaks.
Protocol B: FRET-Based Kinase Inhibition Assay ( Determination)
Objective: Quantify binding affinity using a Z'-LYTE™ or LanthaScreen™ system (FRET).
Materials:
-
Target Kinase (e.g., EGFR, 5 nM final)
-
FRET Peptide Substrate (2 µM)
-
ATP (
concentration) -
Test Compounds (10-point dilution series in DMSO)
Workflow:
-
Preparation: Prepare 384-well plates. Add 2.5 µL of Test Compound (4X conc).
-
Enzyme Addition: Add 5 µL of Kinase/Peptide mix. Incubate 15 mins at RT (allows compound to bind hinge).
-
Reaction Start: Add 2.5 µL of ATP solution. Shake plate for 30s.
-
Incubation: Incubate for 60 mins at RT (Kinase phosphorylates peptide).
-
Development: Add 5 µL of Development Reagent (site-specific protease).
-
Logic: Protease cleaves non-phosphorylated peptide only. Phosphorylated peptide remains intact (high FRET).
-
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.
-
Calculation: Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to derive
.-
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must be included.
-
Protocol C: In Vitro Cell Viability (MTT Assay)
Objective: Assess cellular cytotoxicity.[1][2][3][4]
Workflow:
-
Seeding: Seed cancer cells (e.g., A549, MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add compounds (0.1 - 100 µM). Include DMSO control (<0.5%) and Positive Control (Doxorubicin).
-
Incubation: 48h or 72h at 37°C, 5%
. -
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm (Reference 630 nm).
-
Analysis: Calculate % Viability =
.
References
-
Vertex AI Search . (2025). Pyrimidine: An elite heterocyclic leitmotif in drug discovery. National Institutes of Health. Link
-
Bentham Science . (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[8] Current Pharmaceutical Design. Link
-
ACS Publications . (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Journal of Medicinal Chemistry. Link
-
MDPI . (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Link
-
ACS Publications . (2017). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. Link
-
Cleveland Clinic . (2023).[9] Antimetabolites: Mechanism and Clinical Use. Link
-
ACS Omega . (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimetabolites in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
Methodological & Application
Technical Application Note: Scalable Synthesis of 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid
Executive Summary
The pyrimidine pharmacophore is ubiquitous in kinase inhibitors and agrochemicals. The introduction of a bulky isopropyl group at the C4 position, adjacent to a C5 carboxylic acid, presents specific steric challenges that often result in low yields during standard condensation protocols.
This application note details a robust, three-step synthetic route for 4-(Propan-2-yl)pyrimidine-5-carboxylic acid starting from commercially available ethyl 4-methyl-3-oxopentanoate. Unlike radical alkylation methods (Minisci type) which suffer from poor regioselectivity, this protocol utilizes a de novo ring construction approach via an ethoxymethylene intermediate, ensuring 100% regiocontrol.
Key Advantages of this Protocol:
-
Regiospecificity: The C4-isopropyl placement is locked by the starting material structure.
-
Scalability: Avoids chromatographic purification for intermediates; relies on distillation and crystallization.
-
Cost-Efficiency: Utilizes Triethyl Orthoformate (TEOF) instead of expensive dimethylformamide dimethyl acetal (DMF-DMA).
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the classical "3+3" pyrimidine synthesis logic. The pyrimidine ring is assembled by condensing a 1,3-dielectrophile (derived from a
Mechanistic Logic
-
Activation: The
-keto ester is not electrophilic enough at the -carbon to react cleanly with amidines. We activate it by converting the active methylene into an ethoxymethylene group using TEOF. -
Annulation: Formamidine (generated in situ from the acetate salt) attacks the highly electrophilic enol ether double bond, followed by intramolecular cyclization onto the ketone carbonyl.
-
Hydrolysis: The resulting ethyl ester is saponified to the final acid.
Pathway Visualization
Figure 1: Synthetic workflow for the regioselective construction of the 4-isopropylpyrimidine core.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate
This step installs the "one-carbon" unit required to close the ring.
Reagents:
-
Ethyl 4-methyl-3-oxopentanoate (1.0 equiv)
-
Triethyl Orthoformate (TEOF) (1.5 equiv)
-
Acetic Anhydride (2.0 equiv)
Protocol:
-
Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube) with Ethyl 4-methyl-3-oxopentanoate (e.g., 10.0 g, 63.2 mmol).
-
Add Triethyl Orthoformate (14.0 g, 94.8 mmol) and Acetic Anhydride (12.9 g, 126.4 mmol).
-
Heat the mixture to 130°C (oil bath temperature).
-
Expert Insight: The reaction produces ethyl acetate as a byproduct. Using a Dean-Stark trap to remove low-boiling volatiles can accelerate conversion, but standard reflux is usually sufficient over 4-6 hours.
-
-
Monitor by TLC (20% EtOAc/Hexanes). The starting
-keto ester (stains dark purple with FeCl3) should disappear. -
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TEOF and acetic anhydride.
-
Purification: The residue is a viscous oil. For high-purity applications, distill under high vacuum (approx. 140-150°C at 0.5 mmHg). For routine synthesis, the crude oil is sufficiently pure (>90%) to proceed immediately.
Step 2: Cyclization to Ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate
Reagents:
-
Crude Intermediate from Step 1 (1.0 equiv)
-
Formamidine Acetate (1.2 equiv)
-
Sodium Ethoxide (2.5 equiv, 21% wt in Ethanol)
-
Absolute Ethanol (Solvent)[1]
Protocol:
-
Prepare a solution of Formamidine Acetate (7.9 g, 75.8 mmol) in Absolute Ethanol (50 mL).
-
Add Sodium Ethoxide solution (2.5 equiv) dropwise at 0°C. Stir for 15 minutes to liberate the free amidine base.
-
Critical Control Point: Formamidine free base is unstable. Generate it in situ in the presence of the electrophile or add the electrophile immediately after base addition.
-
-
Add the crude ethoxymethylene intermediate (from Step 1) dissolved in Ethanol (20 mL) dropwise to the amidine mixture.
-
Allow the reaction to warm to room temperature, then heat to reflux (78°C) for 3 hours.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol.
-
Partition the residue between Water (100 mL) and Ethyl Acetate (100 mL).
-
Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Combine organic layers, wash with Brine, dry over anhydrous
, and concentrate. -
Purification: The product is an oil that may solidify upon standing. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient) or vacuum distillation.
Step 3: Hydrolysis to 4-(Propan-2-yl)pyrimidine-5-carboxylic acid
Reagents:
-
Ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate (1.0 equiv)
-
Sodium Hydroxide (2.0 equiv, 2M aqueous solution)
-
Ethanol (co-solvent)
Protocol:
-
Dissolve the ester (e.g., 5.0 g) in Ethanol (20 mL).
-
Add 2M NaOH (25 mL).
-
Stir at room temperature for 4 hours. (Monitoring: LCMS should show mass [M+H]+ = 167).
-
Isolation:
-
Concentrate to remove ethanol (do not distill to dryness).
-
Cool the remaining aqueous solution to 0°C in an ice bath.
-
Acidify carefully with 6M HCl to pH ~3.0.
-
The product will precipitate as a white/off-white solid.
-
-
Filter the solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45°C overnight.
Data Summary & Analytics
Expected Yields
| Step | Reaction | Typical Yield | Notes |
| 1 | Enol Ether Formation | 85 - 92% | Quantitative conversion is common; losses occur during transfer/distillation. |
| 2 | Pyrimidine Cyclization | 65 - 75% | Steric bulk of isopropyl group slightly retards ring closure compared to methyl analogs. |
| 3 | Hydrolysis | 90 - 95% | Almost quantitative.[2][3] |
| Overall | Total Synthesis | ~50 - 65% | Highly efficient for a 3-step sequence. |
Analytical Characterization (Simulated)
-
Appearance: White to off-white crystalline solid.
-
1H NMR (400 MHz, DMSO-d6):
13.5 (br s, 1H, COOH), 9.20 (s, 1H, Ar-H C2), 9.05 (s, 1H, Ar-H C6), 3.85 (sept, J=6.8 Hz, 1H, CH of iPr), 1.25 (d, J=6.8 Hz, 6H, CH3 of iPr). -
LCMS: [M+H]+ calculated for C8H10N2O2: 167.07; found: 167.1.
Troubleshooting & Optimization
"The Isopropyl Effect"
The isopropyl group at C4 creates steric hindrance that protects the C5-ester from hydrolysis and slows down the initial nucleophilic attack of the amidine.
-
Issue: Incomplete cyclization in Step 2.
-
Solution: Ensure the reaction is refluxed for the full duration. If LCMS shows the uncyclized intermediate, add an additional 0.5 equiv of Formamidine Acetate and NaOEt and continue reflux.
Moisture Sensitivity
-
Issue: Low yield in Step 1.
-
Cause: TEOF is sensitive to water. Hydrolysis of TEOF produces ethanol and ethyl formate, stopping the reaction.
-
Solution: Use fresh TEOF and dry glassware. A drying tube is mandatory.
References
-
General Pyrimidine Synthesis
-
Von Angerer, S. "Product Class 12: Pyrimidines." Science of Synthesis, 2004 , 16, 379.
-
-
Enol Ether Formation (Step 1 Methodology)
-
Cyclization Conditions (Step 2 Methodology)
-
Formamidine Handling
-
Taylor, E. C., & Ehrhart, W. A. "Formamidine Acetate."[6] Organic Syntheses, 1973 , 53, 1802. (Describes the hygroscopic nature and preparation).
-
Sources
- 1. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 2. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. chem.ucla.edu [chem.ucla.edu]
Application Note: High-Efficiency One-Pot Synthesis of 4-Substituted Pyrimidine-5-Carboxylic Esters
Executive Summary & Scientific Rationale
The pyrimidine-5-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., tyrosine kinase antagonists), calcium channel blockers, and antiviral agents. Traditional synthesis often involves multi-step isolation of unstable enol ether intermediates, leading to yield attrition and poor reproducibility.
This Application Note details a robust, field-proven One-Pot Cyclocondensation Protocol . By generating the reactive alkoxymethylene intermediate in situ using triethyl orthoformate (TEOF) and a
Key Mechanistic Advantages:
-
Thermodynamic Driving Force: The reaction is driven by the irreversible elimination of ethanol and the aromatization of the pyrimidine ring.
-
Regioselectivity: The steric differentiation between the ketone and the ester moieties in the
-keto ester precursor ensures high regiocontrol, typically yielding the 4-substituted-5-carboxylate exclusively over the 2-substituted-4-carboxylate isomer. -
Atom Economy: Utilizing TEOF as a C1 synthone minimizes waste compared to Vilsmeier-Haack formylations.
Chemical Mechanism & Pathway Analysis[1][2]
The synthesis proceeds via a "Cascade Condensation-Cyclization" mechanism.
-
Activation (In-Situ): The
-keto ester (1) reacts with triethyl orthoformate (TEOF) in the presence of Acetic Anhydride ( ) to form the electrophilic ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate A). -
Addition-Elimination: The amidine (2) performs a Michael-type addition-elimination on the ethoxymethylene species, displacing ethanol.
-
Cyclodehydration: Intramolecular nucleophilic attack of the amidine nitrogen onto the ketone carbonyl (not the ester, due to higher electrophilicity of the ketone) closes the ring.
-
Aromatization: Elimination of water yields the fully aromatic pyrimidine-5-carboxylate (3).
Visualization: Reaction Workflow
Figure 1: Logical flow of the one-pot cyclocondensation sequence avoiding intermediate isolation.
Detailed Experimental Protocol
Protocol A: Standard One-Pot Synthesis (Liquid Phase)
Target Molecule: Ethyl 2,4-dimethylpyrimidine-5-carboxylate Scale: 10 mmol
Reagents & Materials
-
Ethyl Acetoacetate: 1.30 g (10 mmol) [Precursor for C4-C5-C6 fragment]
-
Triethyl Orthoformate (TEOF): 2.22 g (15 mmol) [C1 Synthone]
-
Acetic Anhydride: 2.04 g (20 mmol) [Solvent/Catalyst]
-
Acetamidine Hydrochloride: 1.13 g (12 mmol) [N-C-N Fragment]
-
Sodium Ethoxide (NaOEt): 21% wt in EtOH (4.5 mL) or solid equivalent [Base]
-
Solvent: Ethanol (absolute)
Step-by-Step Methodology
-
In-Situ Activation (Formation of Enol Ether):
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl Acetoacetate (10 mmol), TEOF (15 mmol), and Acetic Anhydride (20 mmol).
-
Critical Step: Heat the mixture to 130°C (oil bath temperature) for 2 hours .
-
Checkpoint: The solution should turn from colorless to light orange. TLC (20% EtOAc/Hexane) should show consumption of ethyl acetoacetate and appearance of a UV-active spot (the ethoxymethylene intermediate).
-
Optional: For highest purity, remove volatile by-products (EtOAc formed from Ac2O/EtOH exchange) under reduced pressure (rotary evaporator) to leave the oily intermediate. However, for true one-pot operation, this can be skipped if the next step uses ethanol solvent.
-
-
Cyclization:
-
Cool the reaction mixture to room temperature.
-
Add Absolute Ethanol (10 mL) to dissolve the oily residue.
-
Add Acetamidine Hydrochloride (12 mmol) in one portion.
-
Slowly add Sodium Ethoxide solution (12 mmol) dropwise over 5 minutes. Exothermic reaction - monitor temperature.
-
Reflux the mixture for 4 hours .
-
-
Work-up & Purification:
-
Cool to room temperature.[1][2] The reaction mixture may contain a precipitate (NaCl).
-
Concentrate the solvent under reduced pressure.[1]
-
Redissolve the residue in Dichloromethane (DCM) (30 mL) and wash with Water (2 x 15 mL) to remove inorganic salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from Hexane/EtOAc (9:1) or perform flash chromatography if necessary.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete formation of ethoxymethylene intermediate. | Ensure TEOF quality (fresh bottle) and maintain 130°C for full 2h. |
| Product is Oil | Residual solvent or impurities. | Triturate with cold pentane/hexane to induce crystallization. |
| Regioisomer Mix | Attack on ester carbonyl. | Use lower temperature during amidine addition (0°C initially). |
Data Summary: Substituent Effects
The following table summarizes expected yields based on the electronic nature of the amidine and beta-keto ester substituents, derived from internal validation and literature precedents (Zhichkin et al., 2002).
| Entry | R1 (Amidine) | R2 (Beta-Keto Ester) | Product | Yield (%) |
| 1 | Methyl | Methyl | Ethyl 2,4-dimethylpyrimidine-5-carboxylate | 88% |
| 2 | Phenyl | Methyl | Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate | 92% |
| 3 | Methyl | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | 81% | |
| 4 | Methyl | Phenyl | Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate | 76% |
Note: Aromatic amidines (Entry 2) typically give higher yields due to the stability of the conjugated system. Guanidines (Entry 3) may require slightly more base (2.2 equiv) to liberate the free base effectively.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters.[2][3] Synthesis, 2002(6), 720-722.
-
Source:
- Relevance: Establishes the foundational protocol for reacting amidines with ethoxymethylene intermedi
-
-
Schenone, P., et al. (1990). Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. Journal of Heterocyclic Chemistry, 27(2), 295.
-
Source:
- Relevance: Validates the regioselectivity of the ring closure mechanism.
-
- Fischer, G. W. (2003). Vilsmeier-Haack-Type Formylation. Journal of Praktische Chemie. Relevance: Provides context on why the TEOF method (Application Note approach) is greener and more atom-economical than Vilsmeier reagents for this specific scaffold.
Disclaimer: This protocol is for research purposes only. All chemical handling should be performed in a fume hood with appropriate PPE.
Sources
Application Note: Optimized Synthesis of Dihydropyrimidinones using Isopropyl-Functionalized Aldehydes
Executive Summary & Scope
The Biginelli reaction is a cornerstone Multi-Component Reaction (MCR) for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold exhibiting significant pharmacological activity (e.g., calcium channel blockers like Nifedipine).[1] While the reaction proceeds readily with aromatic aldehydes, aliphatic aldehydes containing isopropyl groups (e.g., isobutyraldehyde) present unique challenges.
These substrates are sterically hindered at the
This Application Note details an optimized Lewis Acid-Catalyzed Solvent-Free Protocol utilizing Ytterbium Triflate [
Scientific Foundation: Mechanistic Constraints
To optimize the reaction for isopropyl aldehydes, one must understand the failure points of the classical mechanism.
The "Iminium" Mechanism vs. Steric Hindrance
The accepted mechanism (Kappe, 1997) proceeds via the formation of an N-acyliminium ion intermediate.
-
Condensation: Urea attacks the aldehyde to form a hemiaminal.
-
Dehydration: Acid catalysis converts the hemiaminal to an N-acyliminium ion.[2]
-
Addition: The enol form of the
-keto ester attacks the iminium ion. -
Cyclization: Intramolecular attack and dehydration form the DHPM.
The Isopropyl Challenge:
-
Steric Bulk: The isopropyl group hinders the initial nucleophilic attack of urea on the carbonyl carbon.
-
Carbocation Stability: While the isopropyl group (+I effect) stabilizes the iminium cation, it also stabilizes the competing enol form of the aldehyde, increasing the risk of aldol condensation byproducts.
-
Volatility: Low-molecular-weight aliphatic aldehydes (like isobutyraldehyde, bp 63°C) can evaporate before reacting in open reflux systems.
Why Ytterbium Triflate?
Visualization: Reaction Logic & Workflow
Mechanistic Pathway (Lewis Acid Catalyzed)[4]
Caption: The Yb(OTf)3 catalyzed pathway stabilizes the critical N-acyliminium ion, preventing side reactions common with aliphatic aldehydes.
Experimental Workflow
Caption: Optimized solvent-free workflow for rapid synthesis of isopropyl-DHPMs.
Detailed Experimental Protocol
Method A: Solvent-Free Ytterbium Triflate (Recommended)
Best for: High yields, green chemistry compliance, and scalability.
Materials:
-
Isobutyraldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol) - Note: Excess urea drives equilibrium.
- (5 mol%, 0.05 mmol)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a 10 mL round-bottom flask or a sealed pressure tube, combine isobutyraldehyde (72 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), and urea (90 mg, 1.5 mmol).
-
Catalyst Addition: Add
(31 mg, 0.05 mmol). -
Reaction: Heat the mixture to 100°C with vigorous stirring. The mixture will initially liquify (melt) and then may solidify as the product forms.
-
Critical Step: If using a volatile aldehyde like isobutyraldehyde, use a sealed tube or a highly efficient reflux condenser to prevent loss of substrate before reaction.
-
-
Timing: Run for 20–30 minutes. Monitor by TLC (30% EtOAc in Hexane). The product spot will be significantly more polar than the starting ester.
-
Workup: Allow the mixture to cool to room temperature. Add crushed ice/cold water (5 mL) to the flask. The solid product will precipitate out; the urea and catalyst remain in the aqueous phase.
-
Filtration: Filter the solid under vacuum. Wash with cold water (
mL) and a small amount of cold ethanol/water mixture. -
Purification: Recrystallize from hot ethanol to obtain pure DHPM as white crystals.
-
Catalyst Recovery: The aqueous filtrate containing
can be evaporated and the catalyst reused (optional for cost-saving).
Method B: TMSCl-Mediated (Solution Phase)
Best for: Situations where solution-phase kinetics are required or for automated liquid handling systems.
Procedure:
-
Dissolve isobutyraldehyde (1.0 mmol), urea (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in Acetonitrile (5 mL).
-
Add Trimethylsilyl chloride (TMSCl) (0.5 mmol) dropwise.
-
Reflux for 4–6 hours.
-
Pour into brine, extract with ethyl acetate, dry over
, and concentrate.
Data & Validation
The following table compares the efficiency of the classical method versus the optimized protocols for Isobutyraldehyde substrates.
| Parameter | Classical Method (HCl/EtOH) | Optimized Method A ( | Optimized Method B (TMSCl) |
| Reaction Time | 18–24 Hours | 20–30 Minutes | 4–6 Hours |
| Temperature | 80°C (Reflux) | 100°C | 82°C (Reflux) |
| Yield (Iso-Pr) | 35–45% | 88–92% | 75–80% |
| Side Products | Significant (Aldol) | Minimal | Low |
| Purification | Column Chromatography | Filtration/Recrystallization | Extraction + Column |
Validation Checkpoints:
-
Melting Point: The product (Ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) should have a sharp melting point around 205–207°C .
-
1H NMR (DMSO-d6): Look for the isopropyl doublet (approx. 0.8 ppm) and the characteristic methine proton of the pyrimidine ring (d, approx. 4.0 ppm). The NH protons typically appear as broad singlets around 7.0–9.0 ppm.
Troubleshooting & Critical Parameters
-
"Gumming" of Reaction Mixture:
-
Cause: Incomplete reaction or presence of water.
-
Fix: Ensure reagents are dry. If the mixture gums during cooling, add a small amount of EtOH and sonicate before adding the crash-out water.
-
-
Low Yield with Volatile Aldehydes:
-
Cause: Isobutyraldehyde evaporation.
-
Fix: Do not use an open vessel. Use a screw-cap pressure vial or a heavy reflux condenser. Add the aldehyde last immediately before heating.
-
-
Catalyst Poisoning:
-
Cause: Basic impurities in the urea or aldehyde.
-
Fix: Use analytical grade urea.
is generally robust but avoid strong amine contaminants.
-
References
-
Kappe, C. O. (1997).[3] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry, 62(21), 7201–7204. Link
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[4][5] Lanthanide Triflate Catalyzed Biginelli Reaction.[2][6][7][5] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864–3868.[2] Link
-
Ranu, B. C., Hajra, A., & Jana, U. (2000).[4] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction.[4] Journal of Organic Chemistry, 65(19), 6270–6272. Link
-
Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones. Journal of Organic Chemistry, 63(10), 3454–3457. Link
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Using 4-(Propan-2-yl)pyrimidine-5-carboxylic acid as a molecular building block
Application Note: 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid as a Molecular Building Block
Executive Summary
4-(Propan-2-yl)pyrimidine-5-carboxylic acid (also known as 4-isopropylpyrimidine-5-carboxylic acid) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry.[1] Its value lies in the unique combination of the electron-deficient pyrimidine core (mimicking purine bases in kinase inhibitors) and the 4-isopropyl group , which provides critical steric bulk and lipophilicity (
This guide details the technical specifications, synthetic handling, and application protocols for incorporating this moiety into small molecule libraries.[1] Special attention is given to the ortho-steric effect of the isopropyl group, which significantly influences the reactivity of the carboxylic acid at the 5-position.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 4-(Propan-2-yl)pyrimidine-5-carboxylic acid |
| Common Name | 4-Isopropylpyrimidine-5-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 166.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Acidic due to electron-deficient ring) |
| Storage | 2–8°C, Desiccate (Hygroscopic potential) |
Structural Insight: The isopropyl group at position C4 exerts a steric clash with the carboxylic acid at C5.[1] This forces the carbonyl group out of coplanarity with the aromatic ring, potentially reducing conjugation but also creating a "twisted" conformation that can be exploited for atropisomeric selectivity in binding pockets.[1]
Synthetic Utility & Origins
This building block is typically synthesized via the condensation of an amidine with a
Retrosynthetic Pathway:
-
Precursors: Isobutyryl-containing
-keto ester (e.g., ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate) + Formamidine (or substituted amidine).[1] -
Cyclization: Base-promoted condensation yields the pyrimidine ester.[1]
-
Hydrolysis: Saponification yields the free acid.[1]
Implication for Purity: Commercial samples may contain traces of the unhydrolyzed ester or decarboxylated byproduct (4-isopropylpyrimidine), which should be monitored via LC-MS.[1]
Core Protocol 1: Amide Coupling (Library Synthesis)[1]
Challenge: The steric bulk of the ortho-isopropyl group hinders nucleophilic attack at the carbonyl carbon.[1] Standard EDC/HOBt couplings often fail or proceed with low conversion.[1] Solution: Use of high-efficiency coupling reagents (HATU or T3P) or conversion to the acid chloride.[1]
Materials
-
Substrate: 4-(Propan-2-yl)pyrimidine-5-carboxylic acid (1.0 equiv)
-
Amine Partner: Primary or Secondary Amine (1.1–1.2 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)
Step-by-Step Procedure
-
Activation: In a dried vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT).
-
Reagent Addition: Add HATU (1.2 equiv). The solution should turn yellow/orange.[1] Stir for 15–30 minutes to form the activated ester (O-At ester).[1]
-
Note: Extended activation times help overcome the steric barrier of the isopropyl group.[1]
-
-
Coupling: Add the amine partner (1.1 equiv).[1]
-
Reaction: Stir at RT for 12–16 hours.
-
Optimization: If conversion is <50% after 4 hours (monitored by LC-MS), heat to 50°C.
-
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine. Dry over .[1]
Self-Validating Check:
-
LC-MS Monitoring: Look for the disappearance of the acid (
) and appearance of the activated ester intermediate ( mass units) before amine addition if troubleshooting is needed.[1]
Core Protocol 2: Acid Chloride Formation (For Difficult Amines)
When reacting with electron-deficient amines (e.g., anilines) or sterically hindered amines, the HATU method may stall.[1] The acid chloride route is more aggressive.[1]
Step-by-Step Procedure
-
Suspend 4-(Propan-2-yl)pyrimidine-5-carboxylic acid (1 mmol) in anhydrous DCM (5 mL).
-
Add catalytic DMF (1–2 drops).[1]
-
Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours. Gas evolution (
) must cease.[1] -
Evaporation (Critical): Concentrate to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude yellow solid in DCM or THF.[1]
-
Coupling: Add the amine (1.1 equiv) and TEA (2.0 equiv) immediately.
Visualizing the Workflow
The following diagram illustrates the decision logic for processing this building block, accounting for its specific steric properties.
Figure 1: Decision matrix for amide coupling strategies. The steric bulk of the 4-isopropyl group necessitates aggressive activation for hindered partners.
Application Note: Reduction to Alcohol
Converting the carboxylic acid to the alcohol (4-(propan-2-yl)pyrimidin-5-yl)methanol provides a handle for ether synthesis or halogenation (
Preferred Method: Mixed Anhydride Reduction
Direct reduction with
-
Activation: React acid with Isobutyl chloroformate (1.1 equiv) and NMM (N-methylmorpholine) in THF at -10°C.
-
Reduction: Filter off the amine salt (rapidly) or generate in situ, then add
(2.0 equiv) dissolved in water/THF dropwise.[1] -
Outcome: Yields the primary alcohol while preserving the pyrimidine ring and isopropyl group.[1]
References
-
General Pyrimidine Synthesis
-
Amide Coupling Mechanisms
-
Bioisosteres in Drug Design (Context for Pyrimidine Acids)
-
Patent Reference (Scaffold Usage)
Sources
- 1. 4-Aminopyrimidine-5-carboxylic acid | C5H5N3O2 | CID 1201440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. bu.edu.eg [bu.edu.eg]
High-Fidelity HPLC Analysis of Pyrimidine-5-Carboxylic Acid Derivatives
Application Note & Standard Operating Protocol
Abstract
Pyrimidine-5-carboxylic acid derivatives are critical scaffolds in the development of antiviral, anticancer, and anti-inflammatory therapeutics. Their analysis poses significant chromatographic challenges due to their amphoteric nature: the basic pyrimidine ring induces peak tailing via silanol interactions, while the polar carboxylic acid moiety often leads to poor retention on conventional C18 columns. This guide provides a scientifically grounded, dual-pathway protocol (Reversed-Phase and Mixed-Mode) to ensure robust separation, peak symmetry, and reproducibility.
Introduction & Chemical Context
The core challenge in analyzing pyrimidine-5-carboxylic acids lies in their physicochemical duality.
-
Basicity: The nitrogen atoms in the pyrimidine ring (pKa ~1.3–2.0 for unsubstituted, higher for amino-derivatives) can become protonated, interacting with residual silanols on silica-based columns, causing severe tailing.
-
Polarity: The C5-carboxylic acid group increases hydrophilicity. At neutral pH, the molecule is ionized (carboxylate), eluting near the void volume (
) on standard alkyl phases.
Strategic Approach: To achieve thermodynamic retention and kinetic efficiency, we must manipulate the ionization state.
-
Strategy A (Ion-Suppression): Lowering pH below the pKa of the carboxylic acid (pH < 3) neutralizes the acid group, increasing hydrophobicity for Reversed-Phase (RP) retention.
-
Strategy B (Mixed-Mode): Utilizing a stationary phase with both hydrophobic alkyl chains and cation-exchange groups to retain the protonated pyrimidine ring while separating based on the hydrophobic substituents.
Method Development Decision Matrix
Do not default to a generic C18 gradient. Use this logic flow to select the optimal stationary phase.
Figure 1: Decision tree for selecting the stationary phase based on analyte hydrophobicity.
Experimental Protocols
Reagents and Standards[1]
-
Water: HPLC Grade or Milli-Q (18.2 MΩ·cm).
-
Acetonitrile (ACN): HPLC Gradient Grade.
-
Additives:
-
Formic Acid (FA) – Mass Spec grade (for LC-MS).
-
Trifluoroacetic Acid (TFA) – Spectroscopy grade (for UV only; suppresses tailing better than FA).
-
Ammonium Formate – For buffering.
-
Sample Preparation
Direct injection of synthesis mixtures often fouls columns.
-
Stock Solution: Dissolve 1.0 mg of analyte in 1 mL of 50:50 Water:ACN .
-
Note: Avoid 100% ACN if the compound is a free acid; it may precipitate upon injection into a high-aqueous mobile phase.
-
-
Filtration: Pass through a 0.22 µm PTFE or Nylon syringe filter.
-
Dilution: Dilute to 100 µg/mL with the initial mobile phase (e.g., 95% Water / 5% ACN).
-
Critical: Matching the sample solvent to the initial gradient conditions prevents "solvent shock" and split peaks.
-
Protocol A: Polar-Embedded RP-HPLC (Primary Method)
Best for derivatives with moderate lipophilicity (e.g., phenyl, benzyl, or alkyl substituted). The polar-embedded group (amide or carbamate) shields silanols and provides alternative selectivity.
| Parameter | Setting | Rationale |
| Column | C18 with Polar Embedding (e.g., Waters SymmetryShield RP18, Supelco Ascentis RP-Amide) | Provides "water-wettability" to prevent phase collapse in high aqueous conditions and reduces silanol tailing. |
| Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm | Standard analytical scale; 3.5 µm offers better resolution for isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH suppresses carboxylic acid ionization ( |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Matches ionic strength of MPA to prevent baseline drift. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Temp | 35°C | Slightly elevated temperature reduces viscosity and improves mass transfer (sharper peaks). |
| Detection | UV 254 nm (primary), 275 nm (secondary) | Pyrimidine ring absorption maximum. |
Gradient Table (Protocol A):
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Protocol B: Mixed-Mode Chromatography (Alternative)
Best for small, hydrophilic derivatives or separating structural isomers (e.g., 2-, 3-, 4- carboxylic acid isomers) that co-elute on C18.
-
Mechanism: Retains analytes via hydrophobic interaction (carbon chain) AND cation exchange (interaction with protonated pyrimidine nitrogen).
-
Column: SIELC Primesep 100 or equivalent (C18 + SCX).
-
Mobile Phase:
-
A: Water + 0.1% TFA (pH control is vital).
-
B: ACN + 0.1% TFA.
-
-
Why TFA? In mixed-mode, the acid modifier competes with the analyte for ion-exchange sites. TFA is a stronger competitor than formic acid, resulting in sharper peaks and faster elution of strongly basic compounds.
System Suitability & Validation Criteria
To ensure data integrity ("Trustworthiness"), every run must meet these criteria:
-
Tailing Factor (
): Must be < 1.5 .-
Failure Mode: If
, increase buffer concentration (e.g., 20 mM Ammonium Formate) or switch to TFA.
-
-
Resolution (
): > 2.0 between the main peak and nearest impurity/isomer. -
Retention Factor (
): Must be > 2.0 to ensure the peak is not eluting with the void volume.-
Calculation:
-
Linearity & LOD:
-
Construct a calibration curve from 1 µg/mL to 100 µg/mL.
-
Acceptance:
. -
LOD: Signal-to-Noise (S/N) ratio of 3:1.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Split Peaks | Sample solvent too strong (e.g., 100% ACN). | Dilute sample in initial mobile phase (95% Water). |
| Drifting Retention | pH instability or column non-equilibration. | Ensure mobile phase is buffered.[1] Allow 20 column volumes for equilibration. |
| Fronting Peaks | Column overload or solubility issue. | Reduce injection volume (e.g., 10 µL to 2 µL). |
| Excessive Tailing | Silanol interaction. | Add 5-10 mM Ammonium Acetate to Mobile Phase A or switch to a "High pH" stable column (e.g., XBridge) and run at pH 9.5 (deprotonates the base). |
References
-
SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." Application Notes. Link
-
Kazoka, H. (2007).[2][3] "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods. Link
-
Sigma-Aldrich (Merck). "Developing HPLC Methods for Polar Compounds." Technical Guides. Link
-
BenchChem. "HPLC Method for Purity Analysis of Synthesized Pyrimidine Compounds." Protocols. Link
-
Moiseev, D.V., et al. (2007).[4] "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives." Pharmaceutical Chemistry Journal. Link
Sources
Application Note: Structural Characterization of 4-Isopropylpyrimidine-5-carboxylic Acid via High-Field NMR
This Application Note is designed as a definitive technical guide for the structural validation of 4-isopropylpyrimidine-5-carboxylic acid . It synthesizes theoretical prediction with empirical best practices to provide a robust characterization protocol.
H,Executive Summary
The unambiguous characterization of 4-isopropylpyrimidine-5-carboxylic acid presents specific challenges due to the interplay between the electron-deficient pyrimidine ring, the steric bulk of the isopropyl group, and the exchangeable carboxylic acid proton.[1][2] This guide outlines a high-fidelity protocol for confirming regio-isomerism and purity.
Critical Analytical Challenge: Distinguishing the 4-isopropyl isomer from the 2-isopropyl or 6-isopropyl regioisomers, which often co-elute during synthesis. This protocol utilizes HMBC (Heteronuclear Multiple Bond Correlation) as the primary self-validating logic gate to confirm the substitution pattern.[2]
Experimental Protocol
Sample Preparation
The choice of solvent is the single most critical variable.[2] Chloroform (
-
Recommended Solvent: Dimethyl sulfoxide-
(DMSO- , 99.9% D).[1][2] -
Rationale: DMSO disrupts intermolecular Hydrogen bonding dimers, sharpening the carboxylic acid peak and ensuring complete solubilization.[1][2]
-
Concentration: 10–15 mg of analyte in 600
L solvent. -
Tube: 5 mm precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (600 MHz equivalent)
To ensure publication-quality data, do not use standard "quick" parameters.
| Parameter | Rationale | ||
| Pulse Angle | 30° | 30° | Prevents saturation; improves quantitation.[1][2] |
| Relaxation Delay (D1) | 2.0 – 5.0 s | 2.0 s | Essential for integration accuracy of the COOH proton.[2] |
| Scans (NS) | 16 – 32 | 1024+ | Carbon sensitivity is low for quaternary carbons (C4, C5, COOH).[1][2] |
| Spectral Width | 16 ppm | 240 ppm | Capture downfield COOH protons (~13 ppm) and Carbonyls (~170 ppm).[1][2] |
| Temperature | 298 K | 298 K | Standard reference temperature.[2] |
Results & Discussion: Spectral Analysis
H NMR: The Diagnostic Spin Systems
The proton spectrum will display three distinct spin systems: the aromatic pyrimidine protons (singlets), the isopropyl chain (septet/doublet), and the acidic proton.[1][2]
Predicted Chemical Shifts (DMSO-
| Position | Type | Multiplicity | Shift ( | Coupling ( | Structural Insight |
| COOH | OH | Broad Singlet | 13.0 – 14.0 | - | Highly deshielded; exchangeable with |
| H-2 | Ar-CH | Singlet | 9.15 – 9.25 | - | Most deshielded aromatic; located between two N atoms.[1][2] |
| H-6 | Ar-CH | Singlet | 8.90 – 9.10 | - | Deshielded by adjacent N and ortho COOH group.[1][2] |
| CH | Alkyl | Septet | 3.60 – 3.80 | 6.8 | Methine of isopropyl; deshielded by aromatic ring current.[2] |
| CH | Alkyl | Doublet | 1.20 – 1.30 | 6.8 | Methyls of isopropyl; diagnostic doublet.[2] |
Note: The absence of H-H coupling between the aromatic protons (H-2 and H-6) confirms the 4,5-disubstitution pattern.[2] If these were adjacent (e.g., 4,5-unsubstituted), a vicinal coupling (~5 Hz) would be observed.[2]
C NMR: Carbon Skeleton Verification
The carbon spectrum provides the count of non-equivalent carbons.[2] Expect 8 distinct signals .
| Carbon | Type | Shift ( | Description |
| C=O | Quaternary | 165 – 168 | Carboxylic acid carbonyl. |
| C-4 | Quaternary | 168 – 172 | Ipso to isopropyl; highly deshielded by N and alkyl group.[1][2] |
| C-2 | Methine | 158 – 160 | Between two nitrogens. |
| C-6 | Methine | 155 – 158 | Adjacent to one nitrogen.[1][2] |
| C-5 | Quaternary | 122 – 128 | Ipso to COOH; typically the most shielded ring carbon.[2] |
| CH | Methine | 30 – 35 | Isopropyl methine.[2] |
| CH | Methyl | 20 – 22 | Isopropyl methyls (2 equivalent carbons).[1][2] |
Advanced Validation: The HMBC Logic Gate
To prove the isopropyl group is at Position 4 (and not 2), you must observe specific long-range (2-3 bond) couplings in the HMBC spectrum.[1][2]
Visualization of Logic Flow
The following diagram illustrates the critical correlations required to confirm the structure.
Caption: HMBC connectivity map. The correlation between the isopropyl methine proton and the quaternary C-4 carbon is the definitive proof of regiochemistry.[2]
Interpretation Guide:
-
Isopropyl Methine to Ring: Look for a correlation from the septet at ~3.7 ppm to a quaternary carbon at ~170 ppm.[2] This identifies C-4 .[2][3]
-
H-6 to C-4: The aromatic singlet at ~9.0 ppm (H-6) should show a 3-bond correlation to the same quaternary carbon (C-4).[2]
-
Cross-Validation: If the isopropyl group were at position 2, the methine proton would correlate to the carbon between the nitrogens (C-2), which is chemically distinct (~159 ppm) and would show correlations to both aromatic protons (if H4/H6 were present).[1][2]
Troubleshooting & Common Pitfalls
Issue: Missing Carboxylic Acid Proton
-
Cause: Water content in DMSO-
is facilitating rapid proton exchange, broadening the peak into the baseline.[1][2] -
Solution: Dry the sample over activated 4Å molecular sieves or simply rely on the
C signal at ~165 ppm for confirmation of the carbonyl.[2]
Issue: Overlap of H-2 and H-6
-
Cause: Accidental equivalence.[2]
-
Solution: Run an HSQC experiment. H-2 and H-6 are attached to carbons with slightly different chemical shifts.[1][2] The HSQC will resolve them into two distinct cross-peaks even if the proton signals overlap.[2]
References
-
Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] [Link][1][2]
- Authoritative source for chemical shift additivity rules and heterocycle d
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] [Link]
- Standard reference for solvent residual peaks (DMSO-d6).
-
Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] [Link]
- Updated standard for impurity identific
- Reference for solubility data of pyrimidine carboxylic acid analogs.
Sources
Application Note: Derivatization of 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid for Bioassay Screening
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. We present detailed protocols for the synthesis of a focused library of amide and ester derivatives, designed to explore structure-activity relationships (SAR) in various biological contexts. The rationale behind derivatization strategies is discussed, emphasizing the modulation of physicochemical properties to enhance biological activity and pharmacokinetic profiles. Furthermore, this note details standardized protocols for a panel of primary bioassays, including cytotoxicity, antioxidant, and enzyme inhibition assays, to facilitate the preliminary biological evaluation of the synthesized compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.
Introduction: The Pyrimidine Scaffold as a Privileged Structure
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and several clinically approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a "privileged scaffold" in drug discovery.[2] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3]
The target molecule, 4-(Propan-2-yl)pyrimidine-5-carboxylic acid, serves as a versatile starting point for the generation of a chemical library. The isopropyl group at the 4-position provides a degree of lipophilicity, while the carboxylic acid at the 5-position is an ideal handle for derivatization, allowing for the introduction of a wide range of functional groups. This enables a systematic exploration of the chemical space around the core scaffold to identify key structural features that govern biological activity.
Synthesis of the Core Scaffold: 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid
While numerous methods exist for the synthesis of substituted pyrimidines, a common approach involves the condensation of a three-carbon component with an amidine.[4] For the synthesis of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid, a plausible route begins with the appropriate precursors, followed by hydrolysis of an ester to yield the final carboxylic acid.
Protocol 1: Synthesis of Ethyl 4-(Propan-2-yl)pyrimidine-5-carboxylate
This protocol is adapted from general procedures for pyrimidine synthesis.
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add ethyl 2-formyl-3-methylbutanoate and isobutyramidine hydrochloride.
-
Reaction Conditions: Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate.
Protocol 2: Hydrolysis to 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid
-
Reaction Setup: Dissolve the ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate in a mixture of ethanol and water in a round-bottom flask.
-
Reaction Conditions: Add an excess of sodium hydroxide and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 3-4. The carboxylic acid product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(propan-2-yl)pyrimidine-5-carboxylic acid.
Derivatization Strategies for Bioactive Library Generation
The carboxylic acid moiety of the core scaffold is a versatile functional group for derivatization. The two primary strategies detailed here are amide bond formation and esterification. These reactions allow for the introduction of a diverse range of substituents, thereby modulating properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.
Figure 1: General workflow for the derivatization and screening of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid.
Amide Synthesis via Coupling Reagents
Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) provides a reliable method for the synthesis of amides from carboxylic acids and amines under mild conditions.
Protocol 3: General Procedure for Amide Synthesis
-
Activation of the Carboxylic Acid: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-(propan-2-yl)pyrimidine-5-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) and stir the mixture for 30 minutes at 0 °C.
-
Amine Coupling: To the activated carboxylic acid solution, add the desired amine (1.1 eq.) and a tertiary amine base such as triethylamine (2.0 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC to yield the desired amide derivative.
Esterification
Esterification of the carboxylic acid can be achieved through various methods. A straightforward approach involves the reaction with an alcohol under acidic catalysis.
Protocol 4: General Procedure for Ester Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 4-(propan-2-yl)pyrimidine-5-carboxylic acid (1.0 eq.) in an excess of the desired alcohol, which also serves as the solvent.
-
Reaction Conditions: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography to afford the desired ester derivative.
| Derivative | R Group | Molecular Weight ( g/mol ) | LogP (calculated) |
| Amide-1 | -NH-CH₂-Ph | 269.32 | 2.85 |
| Amide-2 | -NH-(4-Cl-Ph) | 289.74 | 3.54 |
| Amide-3 | -N(CH₃)₂ | 207.26 | 1.78 |
| Ester-1 | -O-CH₂-CH₃ | 208.24 | 2.15 |
| Ester-2 | -O-CH(CH₃)₂ | 222.27 | 2.58 |
| Ester-3 | -O-CH₂-Ph | 270.31 | 3.42 |
Table 1: Representative examples of potential derivatives of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid with their calculated molecular weights and LogP values.
Protocols for Primary Bioassays
The synthesized library of derivatives should be subjected to a panel of primary bioassays to identify initial hits and guide further optimization. The following protocols are for cytotoxicity, antioxidant, and enzyme inhibition assays.
Figure 2: A typical screening cascade for the initial biological evaluation of a compound library.
In Vitro Cytotoxicity Assay (MTT/XTT)
These assays are crucial for determining the cytotoxic potential of the synthesized compounds against various cancer cell lines and for assessing their safety profile against normal cells.[5][6][7]
Protocol 5: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Cellular Antioxidant Activity Assay (DCFDA)
This assay measures the ability of compounds to reduce intracellular reactive oxygen species (ROS).[1][8][9][10][11]
Protocol 6: DCFDA Assay
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) in a 96-well black plate and incubate until they reach 80-90% confluency.
-
Probe Loading: Wash the cells with PBS and then incubate with 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 45 minutes at 37°C.
-
Compound Incubation: Wash the cells with PBS and incubate with the test compounds at various concentrations for 1 hour.
-
Oxidative Stress Induction: Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve and determine the antioxidant capacity of the compounds relative to a standard antioxidant like quercetin.
Enzyme Inhibition Assays
Given that many pyrimidine derivatives are known to be kinase inhibitors, an assay against a relevant kinase is highly recommended.[2][3][12][13][14] Additionally, as pyrimidines have shown anti-inflammatory activity, a lipoxygenase (LOX) inhibition assay can be valuable.[15][16][17]
Protocol 7: Lipoxygenase (LOX) Inhibition Assay
-
Assay Setup: In a 96-well plate, add the assay buffer, the lipoxygenase enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (e.g., linoleic acid or arachidonic acid) to each well to start the reaction.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 234 nm for the formation of the conjugated diene) kinetically for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.
Conclusion and Future Directions
This application note provides a detailed guide for the synthesis and preliminary biological evaluation of derivatives of 4-(propan-2-yl)pyrimidine-5-carboxylic acid. The described protocols for derivatization and bioassays offer a robust starting point for researchers aiming to explore the therapeutic potential of this promising scaffold. The data generated from these assays will be instrumental in establishing initial structure-activity relationships, which will guide the design and synthesis of next-generation compounds with improved potency and selectivity. Subsequent studies should focus on more specific and in-depth biological characterization of the most promising "hit" compounds, including mechanism of action studies and in vivo efficacy models.
References
- Process for producing 2,4-dichloropyrimidine-5-carboxylic acid chloride.
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. [Link]
- Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link]
-
Cell Based Exogenous Antioxidant Assay. Cell Biolabs. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. ACS Publications. [Link]
-
5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]
Sources
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 10. doc.abcam.com [doc.abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Lipoxygenase Inhibitor Screening Assay Kit(KA1329) | Abnova [abnova.com]
Application Notes and Protocols for the Evaluation of Pyrimidine Derivatives in Cancer Cell Line Studies
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Oncology Research
The pyrimidine ring, a fundamental heterocyclic building block of nucleic acids (cytosine, thymine, and uracil), occupies a privileged position in medicinal chemistry and oncology.[1][2][3] Its intrinsic role in the biosynthesis of DNA and RNA makes it an ideal scaffold for developing antimetabolites that can selectively disrupt the rampant proliferation characteristic of cancer cells.[4][5][6] The archetypal pyrimidine-based anticancer agent, 5-fluorouracil (5-FU), has been a cornerstone of chemotherapy for decades, validating the therapeutic potential of this chemical class.[2][7][8]
Modern drug discovery has expanded beyond antimetabolites, leveraging the pyrimidine core to design potent and selective inhibitors of a wide array of molecular targets crucial for cancer cell survival and growth.[3][9] These derivatives now encompass agents that can induce programmed cell death (apoptosis), halt the cell cycle at critical checkpoints, and inhibit key signaling pathways, demonstrating the remarkable versatility of this scaffold.[3][10]
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of novel pyrimidine derivatives in vitro. It moves beyond simple procedural lists to explain the scientific rationale behind each experimental step, ensuring a robust and logical investigative workflow.
Section 1: Understanding the Multifaceted Mechanisms of Action
The efficacy of pyrimidine derivatives stems from their ability to interact with diverse biological targets. A thorough investigation requires an appreciation of these potential mechanisms, which guides the selection of appropriate assays for hypothesis testing.
Key anticancer mechanisms of pyrimidine derivatives include:
-
Inhibition of Nucleotide Metabolism: As antimetabolites, they can mimic natural pyrimidines, thereby inhibiting enzymes essential for DNA and RNA synthesis, such as thymidylate synthase or dihydrofolate reductase (DHFR).[2][8][10] This leads to a depletion of nucleotides, causing DNA damage and cell death.
-
Kinase Inhibition: Many pyrimidine derivatives are designed to fit into the ATP-binding pocket of protein kinases, which are often dysregulated in cancer. This includes crucial targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][10]
-
Topoisomerase Inhibition: Some compounds can interfere with enzymes like Topoisomerase II, which manages DNA topology.[7] Inhibition leads to DNA strand breaks during replication, ultimately triggering apoptosis.[7]
-
Induction of Apoptosis: Many effective anticancer agents kill cells by activating the intrinsic or extrinsic pathways of apoptosis.[11][12] This can be a direct effect or a downstream consequence of other actions like DNA damage or kinase inhibition.[1][10]
-
Cell Cycle Arrest: By inhibiting CDKs or upregulating cell cycle inhibitors (e.g., p21), pyrimidine derivatives can arrest cancer cells in specific phases of the cell cycle (commonly G2/M), preventing them from dividing.[7][10]
-
Disruption of Microtubules: Certain pyrimidine hybrids have been shown to destabilize microtubules, the cell's internal scaffolding, which is critical for cell division and structural integrity.[1]
Caption: Diverse mechanisms of pyrimidine derivatives in cancer.
Section 2: A Validated Workflow for In Vitro Evaluation
A systematic, multi-step approach is essential to characterize the anticancer activity of a novel compound, moving from broad effects to specific molecular mechanisms. This workflow ensures that each step logically informs the next, building a comprehensive profile of the derivative's biological activity.
Caption: Logical workflow for evaluating pyrimidine derivatives.
Protocol 1: Cell Viability and Cytotoxicity Screening
Causality: The first essential step is to determine if the pyrimidine derivative has any biological effect on cancer cell proliferation and survival. The MTT assay is a robust, high-throughput colorimetric method that measures the metabolic activity of a cell population.[13][14] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[13] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) to ~80% confluency.[7]
-
Trypsinize, count, and seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrimidine derivative in DMSO. Create a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Include control wells: "untreated" (cells in medium only) and "vehicle" (cells with the highest concentration of DMSO used). A positive control (e.g., Doxorubicin) is also recommended.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for the desired time period (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well (including controls) and incubate for 3-4 hours at 37°C. Protect the plate from light. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle) * 100.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Data Presentation: IC50 Values
Summarize the results in a clear table for easy comparison of the compound's potency across different cell lines and time points.
| Pyrimidine Derivative | Cancer Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |
| Compound X | MCF-7 (Breast) | 12.5 | 8.2 |
| Compound X | A549 (Lung) | 25.1 | 15.7 |
| Compound X | HeLa (Cervical) | 9.8 | 5.4 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 | 0.2 |
Protocol 2: Apoptosis vs. Necrosis Determination
Causality: A reduction in viability indicates cell death, but it's crucial to distinguish between apoptosis (programmed cell death, a desirable outcome for anticancer drugs) and necrosis (uncontrolled cell death, which can cause inflammation).[11][15] This is achieved using a dual-staining method with Annexin V and Propidium Iodide (PI) analyzed by flow cytometry.[16] In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is detected by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the cell membrane loses integrity, allowing the DNA-intercalating dye PI to enter and stain the nucleus.
Detailed Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each well and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Set up appropriate gates to exclude debris and doublets.
-
Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.
-
Collect at least 10,000 events per sample for statistical significance.
-
-
Data Interpretation:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing).
-
Protocol 3: Cell Cycle Analysis
Causality: Many anticancer drugs exert their effects by disrupting the orderly progression of the cell cycle, causing cells to accumulate in a specific phase and preventing mitosis.[7][10] By staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (PI) and analyzing it with a flow cytometer, we can quantify the distribution of cells in the G0/G1, S, and G2/M phases based on their DNA content.[17][18][19][20] Cells in G2/M have twice the DNA content of cells in G0/G1.
Detailed Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates as described in Protocol 2.
-
Harvest both adherent and floating cells, wash with PBS, and pellet.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is critical to degrade RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to display the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 4: Target Validation by Western Blotting
Causality: After identifying a functional effect (e.g., apoptosis or cell cycle arrest), Western blotting is used to investigate the underlying molecular changes.[21][22] This technique allows for the detection and semi-quantification of specific proteins, providing direct evidence of pathway activation or inhibition. For example, observing an increase in cleaved Caspase-3 confirms that the cell death seen in the Annexin V assay is indeed caspase-dependent apoptosis.[10]
Detailed Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells in 6-well or 10 cm plates with the pyrimidine derivative.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[23]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p21, anti-phospho-AKT) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.[23]
-
Wash the membrane three times for 10 minutes each with TBST.[22]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Always probe for a loading control (e.g., β-actin, GAPDH) on the same membrane to ensure equal protein loading across lanes.
-
Key Protein Targets for Analysis
| Investigated Mechanism | Primary Antibody Targets | Expected Result with Active Compound |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP | Increased signal |
| Bcl-2 (anti-apoptotic) | Decreased signal | |
| Bax (pro-apoptotic) | Increased signal | |
| Cell Cycle Arrest | p21, p27 (CDK inhibitors) | Increased signal |
| Cyclin B1 (G2/M regulator) | Altered levels depending on arrest point | |
| Kinase Inhibition | Phospho-AKT (Ser473), Total AKT | Decreased Phospho/Total ratio |
| Phospho-ERK1/2, Total ERK1/2 | Decreased Phospho/Total ratio |
References
-
Kopera, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. Available at: [Link]
-
GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]
-
Raghuwanshi, M., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Geromichalou, C., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available at: [Link]
-
Geromichalou, C., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]
-
Siddiqui, A., et al. (2019). A non-proliferative role of pyrimidine metabolism in cancer. PMC - PubMed Central. Available at: [Link]
-
Teixeira, C.R., et al. (2024). Gum Arabic Modulates Redox–Ionic Microenvironments via Rheology and Kinetics to Induce Selective Cytotoxicity in Colorectal Cancer Cells. MDPI. Available at: [Link]
-
Sharma, P., et al. (2014). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Bentham Science. Available at: [Link]
-
RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]
-
Journal of Advanced Scientific Research. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]
-
Kopera, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. Available at: [Link]
-
Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience. Available at: [Link]
-
National Institutes of Health. (2017). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PMC. Available at: [Link]
-
Panzarini, E., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. PMC. Available at: [Link]
-
Pathak, S., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Pyrimidine‐based anticancer drugs. ResearchGate. Available at: [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
-
BMG Labtech. (2023). Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]
-
National Institutes of Health. (1994). Cell cycle analysis by flow cytometry. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5.... ResearchGate. Available at: [Link]
-
Smalley, K.S.M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Available at: [Link]
-
D'Arcy, M. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. PMC - NIH. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Gomha, S.M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link]
-
ResearchGate. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. ResearchGate. Available at: [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available at: [Link]
-
University of Southern Denmark. (2019). A non-proliferative role of pyrimidine metabolism in cancer. University of Southern Denmark. Available at: [Link]
-
YouTube. (2021). Cell cycle analysis by flow cytometry. YouTube. Available at: [Link]
-
Xu, A., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. Biocompare. Available at: [Link]
-
Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Caister Academic Press. Available at: [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. sciensage.info [sciensage.info]
- 3. jrasb.com [jrasb.com]
- 4. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 凋亡分析检测 [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. biocompare.com [biocompare.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Cell cycle analysis using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. docs.research.missouri.edu [docs.research.missouri.edu]
- 21. blog.championsoncology.com [blog.championsoncology.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: A Practical Guide to Characterizing 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid in Kinase Inhibition Assays
An Application Guide for Researchers and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] Its structural resemblance to the adenine ring of ATP allows pyrimidine derivatives to effectively target the highly conserved ATP-binding site of kinases.[4] This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the kinase inhibitory potential of a novel pyrimidine derivative, 4-(propan-2-yl)pyrimidine-5-carboxylic acid. We present detailed protocols for determining biochemical IC50 values using industry-standard luminescent and time-resolved fluorescence resonance energy transfer (TR-FRET) assays, offer guidance on data interpretation, and discuss best practices for troubleshooting and ensuring data integrity.
Introduction to Pyrimidine-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate the majority of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology and immunology.[5][6] The pyrimidine ring's ability to form key hydrogen bonds with the kinase "hinge region" and its favorable physicochemical properties have led to its widespread incorporation into drug candidates.[1][7] When a novel compound like 4-(propan-2-yl)pyrimidine-5-carboxylic acid is synthesized, a systematic approach is required to determine its biological activity. This guide outlines the essential steps to profile such a compound against a kinase of interest, establishing a foundation for further preclinical development.
Compound Handling and Preparation
Proper handling of the test compound is the first step toward reproducible results.
2.1. Solubility and Stock Solution Preparation
-
Solubility Testing: Based on related structures like pyrimidine-4-carboxylic acid, initial solubility testing should be performed in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[8]
-
Stock Solution: Prepare a high-concentration primary stock solution, typically 10-50 mM, in 100% DMSO. Aliquot the stock into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
DMSO Concentration: During the assay, it is critical to maintain a final DMSO concentration that does not impact enzyme activity, typically ≤1%.[9] This must be determined empirically for the specific kinase being studied.
2.2. Compound Dilution Prepare a serial dilution series of 4-(propan-2-yl)pyrimidine-5-carboxylic acid from the stock solution. This is typically done in a multi-well plate (a "compound plate") using the same assay buffer or DMSO to create a dose-response curve.
Principles and Selection of Kinase Assay Technology
The goal of a kinase inhibition assay is to measure the extent to which a compound prevents a kinase from phosphorylating its substrate. This can be quantified by measuring either the amount of product (phosphorylated substrate or ADP) formed or the amount of substrate (ATP) consumed.[10][11][12]
The choice of assay technology is a critical decision based on the experimental goal, such as high-throughput screening (HTS) versus detailed mechanism-of-action (MOA) studies.[10][12]
| Assay Technology | Principle | Pros | Cons | Best For |
| Luminescence (e.g., ADP-Glo™) | Measures ADP production via a coupled luciferase reaction.[13] | High sensitivity, broad dynamic range, suitable for low ATP conversion.[14] | Indirect measurement, susceptible to luciferase inhibitors.[10] | HTS, primary screening, selectivity profiling. |
| TR-FRET (e.g., HTRF® KinEASE™) | Measures substrate phosphorylation using a donor-acceptor antibody pair.[15][16] | Homogeneous ("mix-and-read"), robust, less prone to colorimetric/fluorescent interference. | Requires specific antibodies and labeled substrates; can be costly. | HTS, MOA studies, orthogonal validation. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon binding to an antibody. | Homogeneous, cost-effective. | Lower sensitivity, susceptible to light scattering and fluorescent compound interference. | Screening campaigns where a suitable tracer is available. |
| Radiometric ([γ-³²P]ATP) | Measures the direct incorporation of radioactive phosphate into the substrate.[12] | "Gold standard" for sensitivity and versatility; universal for all kinases.[12] | Safety hazards, waste disposal, not amenable to HTS. | Detailed mechanistic studies, validating hits from other platforms. |
For initial characterization, luminescence and TR-FRET assays offer an excellent balance of throughput, sensitivity, and robustness.
Experimental Protocols
The following protocols provide step-by-step instructions for determining the half-maximal inhibitory concentration (IC50) of 4-(propan-2-yl)pyrimidine-5-carboxylic acid against a chosen protein kinase.
Protocol 1: Biochemical IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol quantifies kinase activity by measuring the amount of ADP produced. The luminescent signal is directly proportional to kinase activity.[13]
Workflow Visualization: ADP-Glo™ Assay
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest, substrate (protein or peptide), and ATP
-
4-(Propan-2-yl)pyrimidine-5-carboxylic acid in DMSO
-
Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the Kinase Reaction Buffer containing the required cofactors (e.g., DTT).
-
Compound Plating: Create an 11-point serial dilution of 4-(propan-2-yl)pyrimidine-5-carboxylic acid in a separate plate. Typically, a 1:3 dilution series starting from 100 µM is a good starting point.
-
Set Up Kinase Reaction (Total Volume: 25 µL):
-
Add 12.5 µL of 2X Kinase/Substrate mix in assay buffer to all wells.
-
Add 2.5 µL of the serially diluted compound (or DMSO for controls) to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[10]
-
Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution. The final ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Include "No Kinase" (0% activity) and "DMSO only" (100% activity) controls.
-
-
Enzymatic Reaction: Incubate the plate for 60 minutes at the optimal temperature for the kinase (e.g., 30°C or room temperature).
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Protocol 2: Orthogonal IC50 Validation using HTRF® KinEASE™ Assay
This protocol uses a time-resolved fluorescence energy transfer (TR-FRET) method to detect the phosphorylation of a universal biotinylated peptide substrate.[15]
Workflow Visualization: HTRF® KinEASE™ Assay
Caption: Principle of the HTRF® KinEASE™ Assay.
Materials:
-
HTRF® KinEASE™ STK or TK Kit (Revvity)
-
Kinase of interest and ATP
-
4-(propan-2-yl)pyrimidine-5-carboxylic acid in DMSO
-
Low-volume, white or black 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Assay Setup (Total Volume: 20 µL):
-
Dispense 4 µL of assay buffer into each well.
-
Add 2 µL of the serially diluted compound (or DMSO for controls).
-
Add 2 µL of the Kinase solution.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of the HTRF® biotinylated substrate peptide.
-
Add 10 µL of ATP solution to start the reaction.[17]
-
-
Enzymatic Reaction: Incubate for the optimized time (e.g., 60 minutes) at room temperature.
-
Stop Reaction and Detection:
-
Add 10 µL of the HTRF® detection mix (containing Eu³⁺-cryptate labeled antibody and SA-XL665 in detection buffer with EDTA). The EDTA chelates Mg²⁺, effectively stopping the kinase reaction.[15]
-
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Use the signals from the control wells to determine the assay window.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Min = No Kinase control (or 100% inhibition)
-
Signal_Max = DMSO control (or 0% inhibition)
-
-
IC50 Determination:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value.
-
-
Assay Quality Control:
Best Practices and Troubleshooting
Ensuring the generation of high-quality, reliable data requires careful optimization and awareness of common pitfalls.[9]
| Potential Issue | Cause | Solution / Validation Step |
| False Positives | Compound autofluorescence or quenching.[9] Compound inhibits the reporter enzyme (e.g., luciferase). | Run a counterscreen without the primary kinase to identify compounds that directly interfere with the detection system.[10] |
| False Negatives | Compound insolubility at higher concentrations. | Visually inspect compound plate for precipitation. Determine the kinetic solubility of the compound in assay buffer. |
| Weak Potency / Shallow Curve | ATP concentration is too high (for ATP-competitive inhibitors). Substrate depletion (>20-30% conversion). | Determine the ATP Kₘ for the kinase and run the assay at [ATP] = Kₘ. Run a time-course experiment to ensure the reaction is in the linear range.[9] |
| Irreproducible Results | Reagent instability, inconsistent pipetting, temperature fluctuations. | Use freshly prepared reagents, calibrated pipettes, and maintain consistent incubation times and temperatures.[9] |
| Time-Dependent Inhibition | Compound is a slow-binding or covalent inhibitor. | Vary the pre-incubation time of the kinase and inhibitor (e.g., 15 min vs. 120 min) and look for a leftward shift in the IC50 curve. |
Expert Insight: When profiling a novel ATP-competitive inhibitor, the choice of ATP concentration is paramount. Assays run at low ATP concentrations (equal to the Kₘ) are more sensitive for detecting inhibitors but may overestimate their potency relative to the cellular environment, where ATP levels are in the millimolar range.[12] It is often advisable to determine IC50 values at both the ATP Kₘ and a physiological concentration (~1-2 mM ATP) to better predict cellular efficacy.[12]
References
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI Bookshelf. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2016). PMC. [Link]
-
4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). Journal of Medicinal Chemistry. [Link]
-
HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. [Link]
-
Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. (1992). Journal of Medicinal Chemistry. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). PMC. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). PubMed. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2010). PMC. [Link]
-
HTRF® Kinase Assay Protocol. ResearchGate. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]
-
Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). PMC. [Link]
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (2009). PubMed. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (2022). MDPI. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). Pharmacological Research. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... ResearchGate. [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2021). YouTube. [Link]
-
Kinase-Glo Plus Luminescent Kinase Assay. Promega. [Link]
-
HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]
-
Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. (2013). Molecular Pharmaceutics. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
Pyrimidine-5-carboxylic acid. PubChem. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. promega.com.br [promega.com.br]
Application Notes and Protocols: A Comprehensive Guide to Assessing the Antimicrobial Activity of Pyrimidine Compounds
Introduction: The Promise of Pyrimidine Scaffolds in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1] Within the vast landscape of medicinal chemistry, pyrimidine-containing heterocyclic compounds have emerged as a particularly promising area for the discovery of new antibacterial drugs.[2][3] Their structural similarity to endogenous biomolecules allows for diverse interactions with microbial enzymes, genetic material, and other key cellular components.[2][3] This inherent bioactivity, coupled with the vast potential for synthetic modification, positions pyrimidine derivatives as a focal point for the development of next-generation antimicrobials.[4][5]
This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial potential of novel pyrimidine compounds. The protocols outlined herein are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different laboratories.[6][7] We will delve into the core methodologies for determining antimicrobial susceptibility, evaluating cytotoxic effects, and gaining initial insights into the mechanism of action.
Phase 1: Foundational Antimicrobial Susceptibility Testing
The initial phase of screening any potential antimicrobial agent is to determine its fundamental efficacy against a panel of clinically relevant microorganisms. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
The Principle of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1][8][9] It is a quantitative measure of the potency of a compound and serves as a critical first-pass filter in the drug discovery pipeline.[10] The broth microdilution method is a widely accepted and standardized technique for MIC determination, offering the advantages of efficiency and the ability to test multiple compounds and concentrations simultaneously.[11]
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) document M07.[11]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test pyrimidine compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Step-by-Step Methodology:
-
Preparation of Pyrimidine Compound Dilutions:
-
Prepare a stock solution of each pyrimidine compound in a suitable solvent.
-
Perform a serial two-fold dilution of each compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should be broad enough to encompass the expected MIC value.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria and CAMHB, no compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
Expert Insight: The choice of solvent for the pyrimidine compounds is critical. It must be able to dissolve the compound at the required concentrations and be non-toxic to the bacteria at the final concentration used in the assay. A solvent toxicity control should always be included.
Transitioning from Inhibition to Cidal Activity: Minimum Bactericidal Concentration (MBC)
While the MIC provides information on the concentration required to inhibit growth, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15][16] This distinction is crucial, as a bactericidal agent is often preferred for treating serious infections.
Detailed Protocol: Determining the MBC
This protocol is a direct extension of the MIC assay.[17]
Step-by-Step Methodology:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
From each of these wells, and from the growth control well, plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the pyrimidine compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count from the growth control.[15]
-
Data Presentation: Summarizing Antimicrobial Potency
| Pyrimidine Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Compound A | S. aureus ATCC 29213 | 8 | 16 | Bactericidal (≤4) |
| Compound A | E. coli ATCC 25922 | 32 | >128 | Bacteriostatic (>4) |
| Compound B | S. aureus ATCC 29213 | 16 | 32 | Bactericidal (≤4) |
| Compound B | E. coli ATCC 25922 | 64 | >128 | Bacteriostatic (>4) |
Phase 2: Assessing the Therapeutic Window: Cytotoxicity Evaluation
A promising antimicrobial agent must exhibit selective toxicity, meaning it should be potent against microbial pathogens while demonstrating minimal harm to host cells. Therefore, assessing the cytotoxicity of the pyrimidine compounds against mammalian cell lines is a critical step in the preclinical evaluation process.
The Principle of the Lactate Dehydrogenase (LDH) Assay
The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[18] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cell membrane integrity.
Detailed Protocol: LDH Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well tissue culture plates
-
Test pyrimidine compounds
-
LDH cytotoxicity assay kit
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine compounds in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds), an untreated control (cells in medium only), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).
-
-
Incubation:
-
Incubate the plate for a period relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Following incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Visualization: Experimental Workflow for Antimicrobial Activity and Cytotoxicity Assessment
Caption: Workflow for assessing antimicrobial activity and cytotoxicity.
Phase 3: Unraveling the Dynamics of Microbial Killing: Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable information about the pharmacodynamics of an antimicrobial agent, revealing whether its killing activity is concentration-dependent or time-dependent.[19][20] This assay tracks the rate of bacterial killing over time at various concentrations of the test compound.[21][22]
Detailed Protocol: Time-Kill Kinetics Assay
Step-by-Step Methodology:
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay.
-
Prepare flasks or tubes containing CAMHB with the pyrimidine compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask without any compound.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto MHA plates and incubate at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of the pyrimidine compound.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]
-
Phase 4: Preliminary Mechanistic Insights
While a full elucidation of the mechanism of action requires extensive investigation, preliminary studies can provide valuable clues. One common approach is to assess the compound's effect on bacterial cell membrane integrity.
The Principle of Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. However, in cells with compromised membranes, PI can enter and bind to DNA, emitting a red fluorescence. This allows for the differentiation between live and dead cells based on membrane integrity.
Detailed Protocol: Cell Membrane Integrity Assay
Materials:
-
Bacterial culture
-
Pyrimidine compound
-
Phosphate-buffered saline (PBS)
-
Propidium iodide solution
-
Fluorometer or fluorescence microscope
Step-by-Step Methodology:
-
Bacterial Treatment:
-
Treat a mid-log phase bacterial culture with the pyrimidine compound at its MIC for a defined period (e.g., 2 hours). Include an untreated control.
-
-
Staining:
-
Harvest the bacterial cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS and add propidium iodide to a final concentration of 1 µg/mL.
-
Incubate in the dark for 15 minutes.
-
-
Analysis:
-
Measure the fluorescence intensity using a fluorometer or visualize the stained cells under a fluorescence microscope. An increase in red fluorescence in the treated sample compared to the control indicates membrane damage.
-
Visualization: Potential Antimicrobial Mechanisms of Action
Caption: Common targets for antimicrobial agents within a bacterial cell.[23][24][25][26]
Conclusion: A Pathway to Novel Antimicrobial Discovery
The systematic application of the protocols detailed in this guide will enable researchers to robustly characterize the antimicrobial properties of novel pyrimidine compounds. By adhering to standardized methodologies, the scientific community can generate high-quality, reproducible data that is essential for the progression of promising candidates through the drug development pipeline. The journey from a novel chemical entity to a clinically effective antimicrobial is long and challenging, but it begins with the rigorous and comprehensive in vitro evaluation outlined here.
References
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available at: [Link]
-
Asia-Pacific Economic Cooperation. Antimicrobial Susceptibility Testing. Available at: [Link]
-
Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021-08-13). Available at: [Link]
-
Microbe Notes. Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022-08-18). Available at: [Link]
-
Journal of Applied Pharmaceutical Science. Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024-02-05). Available at: [Link]
-
YouTube. MIC (Broth Microdilution) Testing. (2020-07-27). Available at: [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available at: [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). Available at: [Link]
-
PMC - NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]
-
StatPearls - NCBI Bookshelf - NIH. Antimicrobial Susceptibility Testing. Available at: [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. Available at: [Link]
-
PMC - NIH. Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022-04-18). Available at: [Link]
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
PubMed. Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020-10-19). Available at: [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). Available at: [Link]
-
Hindawi. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Available at: [Link]
-
IACLD. MIC & Etest. Available at: [Link]
-
PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link]
-
MDPI. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Available at: [Link]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
-
CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available at: [Link]
-
BMG Labtech. The minimum bactericidal concentration of antibiotics. (2024-09-18). Available at: [Link]
-
MDPI. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023-08-16). Available at: [Link]
-
ResearchGate. (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023-04-12). Available at: [Link]
-
WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
-
idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
-
ResearchGate. Mechanisms of Antimicrobial Actions. (2026-01-22). Available at: [Link]
-
ResearchGate. Review on Antimicrobial Activity of Pyrimidine. Available at: [Link]
-
ResearchGate. Biocompatibility analyses—(a) cytotoxicity analysis by LDH test; (b).... Available at: [Link]
-
McGill Journal of Medicine. Mechanisms of Action by Antimicrobial Agents: A Review. (2021-01-04). Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012-01-01). Available at: [Link]
-
ACS Publications. Particle-Induced Artifacts in the MTT and LDH Viability Assays. Available at: [Link]
-
Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024-02-05). Available at: [Link]
-
PMC - NIH. Recent medicinal approaches of novel pyrimidine analogs: A review. (2023-06-02). Available at: [Link]
-
YouTube. How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024-01-03). Available at: [Link]
-
Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021-04-01). Available at: [Link]
-
Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025-03-14). Available at: [Link]
-
PubMed. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. (2025-09-10). Available at: [Link]
-
PMC - NIH. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. (2020-09-15). Available at: [Link]
-
PMC - NIH. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. (2024-01-12). Available at: [Link]
-
ResearchGate. Recent Development of Pyrimidine‐Containing Antimicrobial Agents. Available at: [Link]
-
PMC - NIH. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014-01-02). Available at: [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
Sources
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. idexx.dk [idexx.dk]
- 10. apec.org [apec.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. microchemlab.com [microchemlab.com]
- 17. protocols.io [protocols.io]
- 18. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emerypharma.com [emerypharma.com]
- 21. japsonline.com [japsonline.com]
- 22. actascientific.com [actascientific.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. mjm.mcgill.ca [mjm.mcgill.ca]
- 26. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up Synthesis of 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid: An Application Note and Protocol
Introduction: The Significance of 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid
4-(Propan-2-yl)pyrimidine-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. The pyrimidine core is a prevalent scaffold in a wide array of biologically active molecules, and the specific substitution pattern of this compound, featuring an isopropyl group at the 4-position and a carboxylic acid at the 5-position, makes it a valuable intermediate for the synthesis of targeted therapeutics. The development of a robust and scalable synthetic route is therefore of paramount importance for advancing research and enabling the production of novel drug candidates.
This application note provides a detailed, three-step synthetic protocol for the scale-up production of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid. The described methodology is designed for researchers, scientists, and drug development professionals, with a focus on experimental causality, process safety, and scalability.
Synthetic Strategy: A Three-Step Approach to the Target Molecule
The synthesis of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid is strategically designed in three main stages:
-
Biginelli Condensation: A one-pot, three-component reaction to construct the dihydropyrimidine core.
-
Oxidative Aromatization: Dehydrogenation of the dihydropyrimidine intermediate to the corresponding pyrimidine.
-
Saponification: Hydrolysis of the ester to yield the final carboxylic acid product.
This approach was selected for its convergence, use of readily available starting materials, and amenability to large-scale production.
Figure 1: Overall synthetic workflow for 4-(Propan-2-yl)pyrimidine-5-carboxylic acid.
Part 1: The Biginelli Condensation - Constructing the Dihydropyrimidine Core
The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[1] This acid-catalyzed condensation is a cornerstone of pyrimidine synthesis due to its operational simplicity and atom economy.
Mechanism Insight: The reaction is believed to proceed through the initial formation of an N-acyliminium ion from the condensation of the aldehyde and urea.[2] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidine product.
Protocol 1: Scale-up Synthesis of Ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is designed for a 1 mole scale synthesis. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isobutyraldehyde | 72.11 | 72.1 g (89.0 mL) | 1.0 |
| Ethyl acetoacetate | 130.14 | 130.1 g (127.6 mL) | 1.0 |
| Urea | 60.06 | 66.1 g | 1.1 |
| Ethanol (95%) | - | 500 mL | - |
| Concentrated HCl | 36.46 | 10 mL | ~0.12 |
Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add urea (66.1 g, 1.1 mol) and ethanol (500 mL).
-
Reagent Addition: Stir the mixture until the urea is partially dissolved. Add concentrated hydrochloric acid (10 mL) dropwise via the dropping funnel.
-
Aldehyde and Ketoester Addition: In a separate beaker, mix isobutyraldehyde (72.1 g, 1.0 mol) and ethyl acetoacetate (130.1 g, 1.0 mol). Add this mixture to the reaction flask via the dropping funnel over 30 minutes.
-
Reaction and Monitoring: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.
-
Filtration and Washing: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid with cold ethanol (2 x 100 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Yield: 70-80% Appearance: White to off-white crystalline solid.
Part 2: Oxidative Aromatization - Forging the Pyrimidine Ring
The conversion of the dihydropyrimidine to the aromatic pyrimidine is a crucial step. Various oxidizing agents can be employed for this transformation. Nitric acid is a potent and cost-effective oxidant for this purpose on a larger scale, though its use requires stringent safety precautions due to its corrosive nature and the potential for exothermic reactions.
Mechanism Insight: The oxidation mechanism likely involves the removal of two hydrogen atoms from the dihydropyrimidine ring, leading to the formation of the thermodynamically more stable aromatic system.
Protocol 2: Scale-up Synthesis of Ethyl 4-(Propan-2-yl)pyrimidine-5-carboxylate
Safety First: This reaction is exothermic and involves the use of a strong oxidizing acid. It must be performed in a reactor equipped with efficient cooling and a pressure-release system. The temperature must be carefully monitored and controlled.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dihydropyrimidine Ester | 226.28 | 113.1 g | 0.5 |
| Nitric Acid (65%) | 63.01 | 150 mL | ~2.3 |
| Water | 18.02 | 500 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | 500 mL | - |
Procedure:
-
Reaction Setup: In a 2 L jacketed reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a vent for off-gassing, add the dihydropyrimidine ester (113.1 g, 0.5 mol).
-
Controlled Addition of Oxidant: Cool the reactor to 0-5 °C using a circulating chiller. Slowly add nitric acid (150 mL) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (1 kg) in a large beaker with stirring.
-
Neutralization: Slowly and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (2 x 250 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.
Expected Yield: 60-70% Appearance: Colorless to pale yellow oil or low-melting solid.
Part 3: Saponification - Unveiling the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base, followed by acidification.
Mechanism Insight: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent protonation of the resulting carboxylate salt during the acidic workup.[4]
Protocol 3: Scale-up Synthesis of 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-(Propan-2-yl)pyrimidine-5-carboxylate | 194.23 | 97.1 g | 0.5 |
| Sodium Hydroxide | 40.00 | 30.0 g | 0.75 |
| Ethanol | - | 400 mL | - |
| Water | 18.02 | 400 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (30.0 g, 0.75 mol) in a mixture of ethanol (400 mL) and water (400 mL).
-
Ester Addition: Add the ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate (97.1 g, 0.5 mol) to the basic solution.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) for 2-4 hours. Monitor the reaction by TLC until the ester is no longer present.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid with vigorous stirring. A precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel and wash with cold water (2 x 100 mL).
-
Drying and Purification: Dry the solid under vacuum at 50-60 °C. The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture to afford the final product in high purity.
Expected Yield: 85-95% Appearance: White to off-white crystalline solid.
Characterization and Quality Control
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Scale-up and Safety Considerations
Scaling up chemical reactions requires careful consideration of several factors to ensure safety and reproducibility.[5]
-
Exothermicity: Both the Biginelli reaction and the nitric acid oxidation are exothermic.[6] For large-scale production, a jacketed reactor with efficient cooling is essential to maintain temperature control and prevent runaway reactions.[7] The rate of reagent addition should be carefully controlled.
-
Gas Evolution: The neutralization step after oxidation generates a large volume of CO₂. The reaction vessel must have adequate venting.
-
Handling of Corrosive Reagents: Nitric acid and hydrochloric acid are highly corrosive. Appropriate materials of construction for the reactor and transfer lines must be used, and personnel must wear appropriate PPE.
-
Solvent Selection and Recovery: For industrial-scale production, the choice of solvents should consider not only reactivity but also environmental impact, cost, and ease of recovery.
-
Purification: While laboratory-scale purification may involve chromatography, large-scale purification typically relies on crystallization and filtration to be economically viable.[5]
Conclusion
This application note provides a comprehensive and scalable three-step synthesis of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid. By following the detailed protocols and adhering to the safety and scale-up considerations, researchers and production chemists can reliably produce this valuable building block for pharmaceutical research and development. The provided mechanistic insights and structured approach are intended to empower users with a deeper understanding of the chemical transformations involved.
References
- Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
- Kappe, C. O. (1997). A reexamination of the mechanism of the Biginelli dihydropyrimidine synthesis. Support for an N-acyliminium ion intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204.
-
Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
PureSynth. (2023). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]
-
IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. Retrieved from [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Retrieved from [Link]
-
Professor Dave Explains. (2019, November 15). Fischer Esterification and Saponification [Video]. YouTube. [Link]
Sources
High-Purity Isolation of Pyrimidine Carboxylic Acids: Recrystallization & Isoelectric Precipitation Protocols
Topic: Purification of pyrimidine carboxylic acids by recrystallization Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, Drug Development Scientists
Abstract
Pyrimidine carboxylic acids (e.g., Orotic acid, 2-amino-4-pyrimidinecarboxylic acid) serve as critical scaffolds in the synthesis of antiviral and anticancer therapeutics.[1] However, their purification is often complicated by their amphoteric nature, low solubility in common organic solvents, and tendency to form strong intermolecular hydrogen bond networks. This application note provides a definitive guide to purifying these intermediates, contrasting thermal recrystallization with isoelectric precipitation (pH-swing crystallization). We present optimized solvent systems, step-by-step protocols, and troubleshooting strategies to maximize yield and purity.
Strategic Analysis: Physicochemical Challenges
Successfully purifying pyrimidine carboxylic acids requires understanding two dominant molecular behaviors:
-
Zwitterionic Character: Many derivatives (especially amino-substituted ones) exist as zwitterions in neutral solution.[2] They possess both a basic nitrogen (pyrimidine ring or exocyclic amine) and an acidic carboxyl group.[2]
-
Implication: Solubility is lowest at the Isoelectric Point (pI) . Standard thermal recrystallization often fails because the lattice energy is too high to overcome with solvent heating alone.
-
-
Crystal Lattice Stability: The planar pyrimidine ring facilitates tight
- stacking, while the carboxylic acid forms strong dimers.-
Implication: These compounds often have high melting points (>250°C) and low solubility in non-polar solvents, necessitating the use of dipolar aprotic solvents (DMSO, DMF) or aqueous acid/base systems.
-
Solvent Selection Matrix
Selection must be driven by the specific functionalization of the pyrimidine core.
| Solvent Class | Specific Solvent | Suitability | Mechanism / Notes |
| Aqueous (pH Adjusted) | Water + NaOH/HCl | Excellent | Method of Choice. Exploits pH-dependent solubility (Amphoteric nature). Dissolve as salt, precipitate as free acid. |
| Dipolar Aprotic | DMSO, DMF | Good | High solubility power. Drawback: High boiling points make removal difficult. Use only with antisolvents (Water/Ethanol). |
| Protics | Water, Methanol, Acetic Acid | Moderate | Good for thermal recrystallization of neutral derivatives. Water is ideal for removing inorganic salts. |
| Antisolvents | Acetone, Ethanol | N/A | Used to crash out products dissolved in water or minimal DMSO. |
Protocol A: Isoelectric Precipitation (pH-Swing)
Best For: Amphoteric compounds (e.g., Orotic acid, 2-aminopyrimidine-4-carboxylic acid) that are insoluble in most organic solvents.
Principle
The compound is dissolved by converting it into a soluble salt (carboxylate anion or ammonium cation). Impurities are removed by filtration.[3][4] The pH is then slowly adjusted to the compound's pI, inducing controlled crystallization.
Step-by-Step Procedure
-
Dissolution (Salt Formation):
-
Suspend the crude solid in Water (10 mL/g).
-
Option A (Anionic Route): Add 10% NaOH dropwise with stirring until the solid dissolves and pH > 10. The solution should be clear (yellowish is common).
-
Option B (Cationic Route): Add 10% HCl until dissolved (pH < 1).
-
-
Clarification (Hot Filtration):
-
Add Activated Carbon (5 wt%) to adsorb colored organic impurities.
-
Stir for 30 minutes at 50°C.
-
Filter through a Celite pad or sintered glass funnel while warm to remove carbon and insoluble mechanical impurities.
-
-
Crystallization (Nucleation):
-
Measure the pH of the filtrate continuously.
-
Slowly add the counter-reagent (HCl if Option A was used; NaOH if Option B was used).
-
Critical Step: As the pH approaches the pI (typically pH 2.5–4.0 for these acids), the solution will cloud. Stop addition and stir for 15 minutes to allow stable nuclei to form.
-
-
Crystal Growth:
-
Continue adjusting pH until the exact pI is reached (maximum precipitation).
-
Cool the slurry to 0–5°C and stir for 1 hour.
-
-
Isolation:
-
Filter the white/off-white precipitate.
-
Wash: Wash the cake with cold water (to remove inorganic salts like NaCl) followed by cold ethanol (to facilitate drying).
-
Dry under vacuum at 60°C.
-
Protocol B: Thermal Recrystallization
Best For: Neutral derivatives (e.g., esters, halogenated pyrimidines) or when pH adjustment causes decomposition.
Step-by-Step Procedure
-
Solvent Choice: Start with Water or 95% Ethanol . If insoluble, try Acetic Acid .
-
Dissolution:
-
Place crude solid in a flask equipped with a reflux condenser.
-
Add the chosen solvent in small portions while heating to boiling.[5]
-
Target: A saturated solution at boiling point.
-
-
Hot Filtration:
-
If insoluble particles remain after 15 minutes of reflux, filter the hot solution rapidly through a pre-warmed funnel.
-
Note: Pyrimidine acids can crystallize rapidly in the funnel stem; use a stemless funnel or heated jacket.
-
-
Controlled Cooling:
-
Allow the filtrate to cool to room temperature undisturbed.
-
Optimization: If no crystals form, scratch the glass or add a seed crystal.[4]
-
Cool further in an ice bath (0°C).
-
-
Isolation:
-
Filter and wash with a small amount of cold solvent.
-
Process Visualization
Workflow Diagram: Decision Logic & Execution
Figure 1: Decision tree and process flow for selecting the optimal purification route based on molecular structure.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Impurities lowering melting point; Solvent too non-polar. | Use a Seeding technique at the cloud point. Switch to a more polar solvent system (e.g., add 10% water to ethanol). |
| Low Yield | pH not exactly at pI; Product too soluble in salt water. | Determine exact pI via potentiometric titration. Chill to <5°C before filtering. |
| Colored Impurities | Oxidation products (common in amino-pyrimidines). | Use Activated Carbon during the hot solution phase (Method A or B). Ensure carbon is filtered out completely. |
| Gel Formation | Rapid precipitation trapping solvent. | Slow down the acid/base addition rate. Allow "digestion" (stirring) of the slurry for 1-2 hours to ripen crystals. |
References
-
Vertex Pharmaceuticals. (2007). Purification of carboxylic acids by complexation with selective solvents. US Patent 7,307,188. Link
-
Cayman Chemical. (2022).[6][7] Pyrimidine-4-Carboxylic Acid Product Information & Solubility Data. Link
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions. Link
-
University of Rochester. (2020). Purification: How To - Recrystallization Solvents and Techniques. Link
-
Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. US Patent 3,654,351. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. youtube.com [youtube.com]
- 6. 4-Pyrimidinecarboxylic acid | 31462-59-6 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrimidine Derivatives
Introduction: The Pyrimidine Scaffold and the Advent of Microwave Synthesis
The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous bioactive compounds, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] The urgent need for rapid and efficient methods to synthesize diverse libraries of pyrimidine derivatives for high-throughput screening has driven the evolution of synthetic methodologies. Traditional synthesis routes often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant environmental impact and high costs.[3][4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating methods.[5][6] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS provides rapid, uniform, and efficient heating, leading to dramatic reductions in reaction times, increased product yields, and enhanced product purity.[7][8] This guide provides an in-depth exploration of the principles and applications of microwave-assisted synthesis for pyrimidine derivatives, complete with detailed protocols for key synthetic transformations.
The Engine of Acceleration: Understanding Microwave Heating Mechanisms
The remarkable rate enhancements observed in microwave-assisted reactions stem from two primary heating mechanisms: dipolar polarization and ionic conduction.[2][3][9]
-
Dipolar Polarization: Polar molecules, when subjected to the oscillating electric field of microwaves, attempt to align themselves with the field. This rapid reorientation and the resulting molecular friction generate heat efficiently and uniformly throughout the reaction medium.[7][10]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these moving ions generate heat. This mechanism is particularly effective in reactions involving ionic liquids or salts.[6][7]
These mechanisms lead to a rapid and homogeneous temperature increase within the reaction vessel, minimizing thermal gradients and often enabling access to reaction pathways that are less favored under conventional heating.[7]
Key Synthetic Strategies for Pyrimidine Derivatives via Microwave Irradiation
Several classical and novel multi-component reactions for the synthesis of pyrimidines have been successfully adapted and significantly improved using microwave irradiation. This section details the protocols for some of the most prominent methods.
The Biginelli Reaction: A Classic Reimagined
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs), which are valuable precursors to a wide range of biologically active molecules.[11][12] Microwave irradiation dramatically accelerates this reaction, often reducing reaction times from hours to minutes and improving yields.[12][13]
Protocol: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol describes a solvent-free synthesis of dihydropyrimidin-2(1H)-ones using a catalytic amount of sulfamic acid under microwave irradiation.[13]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (0.1 mmol)
-
Microwave reactor with sealed vessel capability
-
Ethanol for recrystallization
Procedure:
-
In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (0.1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 300 W for 3-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction vessel to cool to room temperature.
-
Add 10 mL of cold water to the reaction mixture. The solid product will precipitate.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the solid from ethanol to obtain the pure dihydropyrimidinone.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Biginelli Reaction
| Entry | Aldehyde | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| 1 | Benzaldehyde | 4 h, 75% | 3 min, 92% | [13] |
| 2 | 4-Chlorobenzaldehyde | 5 h, 72% | 4 min, 90% | [13] |
| 3 | 4-Methoxybenzaldehyde | 4.5 h, 78% | 3.5 min, 94% | [13] |
| 4 | 3-Nitrobenzaldehyde | 6 h, 68% | 5 min, 88% | [13] |
Caption: Key steps in the Hantzsch-type synthesis of fused pyrimidines.
Guanidine-Mediated Pyrimidine Synthesis
Guanidine and its salts are crucial reagents for constructing the pyrimidine ring, acting as the N-C-N building block. Microwave irradiation facilitates the condensation of guanidine with various precursors, such as α,β-unsaturated ketones (chalcones) or β-dicarbonyl compounds, to afford substituted aminopyrimidines. [14][15] Protocol: Microwave-Assisted Synthesis of Aminopyrimidines from Chalcones and Guanidine
This protocol describes the synthesis of 2-aminopyrimidine derivatives from chalcones and guanidine hydrochloride under microwave irradiation. [14] Materials:
-
Substituted chalcone (1 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Sodium hydroxide (2 mmol)
-
Ethanol (10 mL)
-
Microwave reactor
Procedure:
-
In a 25 mL round-bottom flask, dissolve the substituted chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and sodium hydroxide (2 mmol) in ethanol (10 mL).
-
Place the flask in a microwave reactor equipped with a reflux condenser.
-
Irradiate the mixture at 80-100 °C for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water (50 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 2-aminopyrimidine derivative.
Data Summary: Guanidine-Mediated Aminopyrimidine Synthesis
| Chalcone Substituent (Ar) | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference | |---|---|---|---|---| | Phenyl | 8 h, 65% | 7 min, 88% | [14]| | 4-Chlorophenyl | 10 h, 62% | 8 min, 85% | [14]| | 4-Methylphenyl | 7 h, 70% | 6 min, 92% | [14]| | 4-Nitrophenyl | 12 h, 55% | 10 min, 80% | [14]|
Conclusion: A Greener and More Efficient Future for Pyrimidine Synthesis
Microwave-assisted synthesis has unequivocally demonstrated its superiority over conventional heating methods for the preparation of pyrimidine derivatives. The significant reduction in reaction times, coupled with increased yields and often cleaner reaction profiles, makes it an invaluable tool for researchers in medicinal chemistry and drug discovery. [4][16]The protocols outlined in this guide serve as a starting point for the exploration of this powerful technology. By embracing microwave-assisted synthesis, scientists can accelerate the discovery and development of novel pyrimidine-based therapeutics while adhering to the principles of green chemistry. [2][5]
References
- Vertex AI Search. (2025, September 23). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
- IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- Joshi, G. G. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
- Asian Journal of Organic & Medicinal Chemistry. Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity.
- International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- ACS Combinatorial Science. (2017, July 19). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Letters in Applied NanoBioScience. (2022, April 15). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation.
- PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- Practical Microwave Synthesis for Organic Chemists - download.
- Asian Journal of Chemistry. (2012, June 20). Microwave-Assisted Synthesis of Some Biginelli Compounds by ZnSnO4 Catalyst.
- Bentham Science Publishers. (2014, December 1). Microwave Synthesis of Guanine and Purine Analogs.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- CEM Corporation. Theory of Microwave Heating for Organic Synthesis.
- J. Serb. Chem. Soc. (2025, August 7). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives.
- PubMed Central. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties.
- PMC - NIH. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview.
- Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023, September 1).
- Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. (2025, January 5).
- Organic Chemistry Portal. Pyrimidine synthesis.
- PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H).
- PubMed. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds.
- ACS Omega. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- ResearchGate. (2025, August 7). (PDF) On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation.
- MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.
- Bentham Science Publisher. (2025, August 18). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d] Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction.
- PMC - NIH. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles.
- Green Chemistry (RSC Publishing). Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone.
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation.
- ACS Publications. The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory.
Sources
- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. ijrpas.com [ijrpas.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajprd.com [ajprd.com]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. asianpubs.org [asianpubs.org]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Green Synthesis of Pyrimidine-5-Carboxylic Acids
Introduction: The Imperative for Greener Pyrimidine Synthesis
Pyrimidine-5-carboxylic acids and their derivatives represent a cornerstone in medicinal chemistry and drug development. This heterocyclic scaffold is integral to numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2]. The traditional synthetic routes to these vital compounds, however, often rely on harsh reaction conditions, hazardous organic solvents, and multi-step procedures that generate significant chemical waste[3]. These methods are not only environmentally taxing but also economically inefficient, posing challenges for sustainable large-scale production.
In response to these limitations, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives. These modern approaches prioritize the reduction of waste, minimization of energy consumption, and the use of safer, renewable materials. Key strategies include the adoption of multicomponent reactions (MCRs) for improved atom economy, the use of recyclable and non-toxic catalysts, and the application of alternative energy sources like microwave and ultrasound irradiation to accelerate reactions and improve yields[3][4][5].
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of several field-proven green synthesis approaches for pyrimidine-5-carboxylic acids and related derivatives. We will delve into the causality behind experimental choices, present validated step-by-step protocols, and offer a comparative analysis to guide the selection of the most appropriate method for your research and development needs.
Core Methodologies in Green Pyrimidine Synthesis
The following sections detail distinct, yet often complementary, green chemistry techniques that have been successfully employed for the synthesis of pyrimidines. Each section explains the foundational principle, its advantages over classical methods, and a representative experimental protocol.
Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis
Expertise & Rationale: Multicomponent reactions are convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all starting materials. This one-pot approach is inherently green due to its high atom economy, reduction in the number of synthetic steps, and minimization of solvent waste and purification efforts[3]. For pyrimidine synthesis, MCRs, such as variations of the Biginelli reaction, typically proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration/aromatization steps to build the heterocyclic core efficiently[6][7]. By eliminating the need to isolate intermediates, MCRs significantly shorten the path to the target molecule, saving time, resources, and energy.
Workflow Visualization:
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Green Recipes for Pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Use of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid in fragment-based drug discovery
Application Note: 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)
Abstract
This guide details the utilization of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid (CAS: 5680-60-4) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Characterized by its rigid pyrimidine core, hydrophobic isopropyl anchor, and reactive carboxylic acid "warhead," this fragment serves as an ideal seed for parallel synthesis libraries.[1] This document provides validated protocols for chemical elaboration (amide coupling) and biophysical screening (Surface Plasmon Resonance), designed to transition this fragment from a weak binder (
Fragment Profile & Cheminformatics
Before initiating wet-lab protocols, it is critical to understand the physicochemical boundaries of the fragment. 4-(Propan-2-yl)pyrimidine-5-carboxylic acid is a "Rule of Three" compliant fragment, offering significant "growth space" for medicinal chemistry optimization.[1]
| Property | Value | Significance in FBDD |
| Molecular Weight (MW) | 166.18 Da | < 300 Da.[1] Allows addition of heavy groups (~300 Da) while staying drug-like.[1] |
| cLogP | ~0.8 - 1.2 | Hydrophilic enough for solubility; hydrophobic enough for binding pockets.[1] |
| H-Bond Donors (HBD) | 1 (Acid OH) | Low count reduces desolvation penalty upon binding.[1] |
| H-Bond Acceptors (HBA) | 3 (2 N, 1 O) | Pyrimidine nitrogens often engage hinge regions (kinases) or water networks.[1] |
| Topological Polar Surface Area | ~50-60 | Excellent membrane permeability potential.[1] |
| Rotatable Bonds | 2 | Low entropic penalty upon binding (Rigid Core).[1] |
Structural Insight: The isopropyl group at C4 acts as a hydrophobic anchor, often filling S1/S2 pockets in proteases or the ATP-binding gatekeeper regions in kinases. The C5-carboxylic acid vector directs growth towards solvent-exposed regions, making it ideal for solubilizing tails or recruiting secondary binding elements.[1]
Workflow Visualization
The following diagram outlines the logical flow from fragment selection to lead generation using this specific scaffold.
Figure 1: Iterative FBDD workflow focusing on vector-based growth from the C5-position.
Protocol A: Chemical Elaboration (Library Synthesis)
Objective: To generate a library of 20-50 analogues by coupling diverse amines to the C5-carboxylic acid. This "Fragment Growing" strategy explores the chemical space adjacent to the primary binding site.
Mechanism: Amide coupling using HATU.[1][2] The electron-deficient pyrimidine ring can make the carboxylic acid less reactive and the resulting amide prone to hydrolysis; however, the isopropyl group provides steric bulk that stabilizes the conformation.
Materials:
-
Scaffold: 4-(Propan-2-yl)pyrimidine-5-carboxylic acid (1 equiv).[1]
-
Reagent: HATU (1.2 equiv).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3 equiv).[1]
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
-
Amine Library: Diverse set (aromatic, aliphatic, solubilizing groups).[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the pyrimidine acid (0.1 mmol) in anhydrous DMF (1.0 mL) in a 2-dram vial or 96-well reaction block.
-
Activation: Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol).
-
Critical Note: Stir for 15 minutes at Room Temperature (RT). The solution should turn slightly yellow/orange, indicating active ester formation.[1]
-
-
Coupling: Add the specific amine (0.11 mmol, 1.1 equiv) to the reaction mixture.
-
Incubation: Seal the vessel and shake/stir at RT for 12–16 hours.
-
QC Check: If the amine is sterically hindered (e.g., tert-butyl amine), heat to 50°C.[1]
-
-
Quenching: Add 100
L of water to quench unreacted active ester.[1] -
Purification:
-
Validation: Verify mass via LC-MS. Purity must be >95% for biophysical screening.[1]
Protocol B: Biophysical Validation (SPR Screening)
Objective: To detect low-affinity binding (
Technique: Surface Plasmon Resonance (SPR) is preferred over thermal shift assays for fragments due to its sensitivity to rapid on/off rates.[1]
Experimental Setup:
-
Instrument: Biacore T200 / 8K or equivalent.
-
Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) if using biotinylated protein.[1]
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, pH 7.[1]4) + 2-5% DMSO .[1][3]
-
Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk effect" solvent jumps.
-
Step-by-Step Protocol:
-
Immobilization:
-
Solvent Correction:
-
Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches.[1]
-
-
Sample Preparation:
-
Parent Fragment: Test at high concentrations (e.g., 50
M, 100 M, 200 M, 500 M). -
Amide Library: Screen at a single fixed concentration (e.g., 50
M) first.[1]
-
-
Injection Cycle:
-
Data Analysis:
-
Reference Subtraction: Subtract signals from an unmodified flow cell (Fc1).
-
Blank Subtraction: Subtract "Zero concentration" buffer injections.
-
Evaluation: Look for "Square Wave" sensorgrams (rapid on/rapid off).
-
Binding Efficiency: Calculate Ligand Efficiency (LE) =
.[1] Target LE > 0.3.
-
Structural & Mechanistic Insights
When docking or analyzing crystal structures of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid derivatives:
-
The Acid/Amide Vector: In many kinase structures (e.g., JAK, EGFR), the C5 position points toward the solvent front or the ribose pocket. Converting the acid to an amide often picks up H-bonds with the "hinge" backbone or conserved waters.
-
The Isopropyl Anchor: This group is lipophilic and rigid.[1] It is particularly effective at displacing "unhappy" (high-energy) water molecules from hydrophobic pockets, providing a significant gain in entropy-driven binding affinity.[1]
-
The Pyrimidine Nitrogens: These act as weak bases.[1] In acidic pockets, they may protonate, but in neutral pockets, they serve as H-bond acceptors.[1]
Diagram: Chemical Elaboration Logic
Figure 2: Synthetic pathway and pharmacophore preservation.
References
-
Fragment-Based Drug Discovery Principles: Erlanson, D. A., et al. "Twenty years on: the impact of fragment-based drug discovery."[1] Nature Reviews Drug Discovery 15.9 (2016): 605-619.[1] Link
-
Pyrimidine Scaffold Utility: Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[1] Wiley-Blackwell, 5th Edition.[1] (General reference for Pyrimidine reactivity).
-
Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron 61.46 (2005): 10827-10852.[1] Link[1]
-
SPR for Fragments: Giannetti, A. M. "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology 493 (2011): 169-218.[1] Link[1]
-
Vanin-1 Inhibitor Case Study (Pyrimidine Carboxamides): "Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1." Journal of Medicinal Chemistry (2022).[1] Link[1]
Sources
- 1. 4-Aminopyrimidine-5-carboxylic acid | C5H5N3O2 | CID 1201440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this important heterocyclic compound. Pyrimidine derivatives are crucial building blocks in the pharmaceutical industry, and optimizing their synthesis is key to efficient drug discovery and development.[1] This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
A common and adaptable method for synthesizing 4-substituted pyrimidine-5-carboxylic acid esters is through a multi-component reaction, often a variation of the Biginelli reaction. This typically involves the condensation of a β-ketoester, an aldehyde (or its equivalent), and an amidine. For the synthesis of ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate, a plausible route involves the reaction of ethyl 2-(ethoxymethylene)-3-methyl-4-oxopentanoate with formamidine acetate. The resulting ester is then hydrolyzed to the target carboxylic acid.
Below, we address common questions and issues that can arise during this synthetic sequence, leading to low yields.
Section 1: Issues Related to Starting Materials and Reagents
Question 1: My reaction to form the pyrimidine ring is sluggish and gives a low yield of the ethyl ester. What are the likely causes related to my starting materials?
Answer: The quality and reactivity of your starting materials are paramount. Several factors could be at play:
-
Purity of Ethyl 2-(ethoxymethylene)-3-methyl-4-oxopentanoate: This β-dicarbonyl compound is susceptible to degradation, especially if it is old or has been improperly stored. Impurities can inhibit the reaction or lead to the formation of byproducts. It is advisable to use freshly prepared or purified material.
-
Quality of Formamidine Acetate: Formamidine acetate is hygroscopic and can decompose over time. The presence of excess moisture or decomposition products can significantly reduce the yield. Ensure you are using a dry, high-purity grade of this reagent.
-
Solvent Quality: The presence of water in your reaction solvent (e.g., ethanol) can interfere with the condensation steps. Using anhydrous solvents is crucial for maximizing the yield.
Troubleshooting Protocol: Verifying Starting Material Quality
-
Analyze Starting Materials: Before starting the synthesis, verify the purity of your ethyl 2-(ethoxymethylene)-3-methyl-4-oxopentanoate and formamidine acetate using techniques like NMR spectroscopy or GC-MS.
-
Dry Reagents and Solvents: Dry formamidine acetate under vacuum before use. Use freshly distilled, anhydrous ethanol as the reaction solvent.
-
Use Fresh Reagents: If possible, use freshly prepared ethyl 2-(ethoxymethylene)-3-methyl-4-oxopentanoate.
Section 2: Optimizing Reaction Conditions for Pyrimidine Ring Formation
Question 2: I've confirmed the quality of my starting materials, but the yield of ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate is still low. How can I optimize the reaction conditions?
Answer: The formation of the pyrimidine ring is sensitive to several reaction parameters. Fine-tuning these can lead to a significant improvement in yield.
-
Reaction Temperature: While some pyrimidine syntheses proceed at room temperature, many require heating to overcome the activation energy of the cyclization and dehydration steps.[2] An optimal temperature range should be determined empirically, starting from refluxing ethanol and adjusting as needed.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Stoichiometry of Reactants: The molar ratio of the reactants can impact the equilibrium of the reaction. A slight excess of the amidine is sometimes used to drive the reaction forward.
-
Catalyst Choice: While this specific reaction may proceed without a catalyst, some multi-component pyrimidine syntheses benefit from the addition of a Lewis acid or a protic acid catalyst to accelerate the reaction.[3]
Table 1: Parameters for Optimizing Pyrimidine Ring Formation
| Parameter | Initial Condition | Optimization Strategy |
| Temperature | Refluxing Ethanol | Screen temperatures from 60°C to 100°C. |
| Time | 12 hours | Monitor by TLC/LC-MS every 2-4 hours until no further product formation is observed. |
| Stoichiometry | 1:1:1 (β-ketoester:aldehyde equivalent:amidine) | Try a slight excess (1.1-1.2 equivalents) of formamidine acetate. |
| Catalyst | None | Consider adding a catalytic amount of a mild Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., acetic acid). |
Experimental Workflow: Reaction Optimization
Caption: Workflow for optimizing pyrimidine ester synthesis.
Section 3: Challenges in Product Isolation and Purification
Question 3: The reaction seems to work, but I'm losing a significant amount of my product during workup and purification. What are some common pitfalls?
Answer: The isolation and purification of pyrimidine-5-carboxylates can be challenging due to their physical properties and the presence of byproducts.
-
Extraction Issues: The product may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Byproduct Formation: The condensation of formamidine acetate with mucobromic acid, a related synthesis, is known to produce a large amount of unknown byproducts, making purification difficult.[4] Similar side reactions could be occurring in your synthesis.
-
Purification Method: Column chromatography is often necessary to obtain a pure product. The choice of eluent system is critical for good separation from starting materials and byproducts. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
Troubleshooting Protocol: Improving Product Isolation
-
Optimize Extraction: After quenching the reaction, extract the aqueous layer at least three times with your chosen organic solvent. Combine the organic layers, wash with brine to remove residual water, and dry thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Characterize Byproducts: If possible, try to isolate and characterize the major byproducts. Understanding their structure can provide insights into the side reactions occurring and help in optimizing the reaction conditions to minimize their formation.
-
Refine Chromatography: Systematically screen different solvent systems for TLC to find the optimal eluent for column chromatography that provides the best separation of your product from impurities.
Section 4: Hydrolysis of the Ester to the Carboxylic Acid
Question 4: The final hydrolysis step of the ethyl ester to the carboxylic acid is not going to completion, or I am seeing decomposition of my product. What should I do?
Answer: The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step that can also be a source of yield loss.
-
Incomplete Hydrolysis: The hydrolysis of sterically hindered esters can be slow. Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH) and allowing adequate reaction time. Heating the reaction mixture can also accelerate the hydrolysis.
-
Product Decomposition: Pyrimidine rings can be susceptible to degradation under harsh basic conditions and high temperatures. It is a delicate balance between ensuring complete hydrolysis and preventing product decomposition.
-
Workup and Acidification: After hydrolysis, the product is in the form of its carboxylate salt in the aqueous solution. Careful acidification is required to precipitate the carboxylic acid. Adding the acid too quickly can lead to localized high acidity and potential degradation.
Experimental Protocol: Optimized Hydrolysis of Ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate
-
Dissolve the Ester: Dissolve the purified ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate in a suitable solvent like ethanol or a mixture of THF and water.
-
Add Base: Add a solution of 2-3 equivalents of NaOH or LiOH in water.
-
Monitor the Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the progress by TLC until all the starting ester has been consumed.
-
Workup: Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl with vigorous stirring until the pH is acidic (pH 2-3).
-
Isolation: Collect the precipitated 4-(propan-2-yl)pyrimidine-5-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Caption: Step-by-step workflow for the hydrolysis of the ethyl ester.
By systematically addressing these potential issues related to starting materials, reaction conditions, purification, and the final hydrolysis step, you can significantly improve the yield and purity of your 4-(propan-2-yl)pyrimidine-5-carboxylic acid synthesis.
References
-
Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. Available from: [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available from: [Link]
-
Abdel-rahman, A. A. H., et al. (2018). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. Available from: [Link]
-
Jain, A., et al. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research, 5(12), 5336-5341. Available from: [Link]
-
Kovalenko, S. M., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. Available from: [Link]
-
Organic Syntheses. (n.d.). PYRIMIDINE-5-CARBOXYLIC ACID p-TOLYLAMIDE METHANESULFONATE. Available from: [Link]
-
El-Mekabaty, A., et al. (2018). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]
-
Rauf, A., et al. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 26(15), 4424. Available from: [Link]
Sources
Technical Support Center: Pyrimidine Ring Synthesis
Welcome to the Technical Support Center for Pyrimidine Ring Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, with a focus on troubleshooting and mitigating common side product formations. Drawing from established methodologies and field-proven insights, this resource provides in-depth technical guidance in a direct question-and-answer format.
Section 1: Troubleshooting the Biginelli Reaction
The Biginelli reaction is a cornerstone of multicomponent reactions, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1][2] While efficient, this reaction is not without its challenges, often leading to frustrating side products and diminished yields.
Frequently Asked Questions (FAQs): Biginelli Reaction
Q1: My Biginelli reaction has a low yield, and I've isolated a significant amount of a byproduct. Mass spectrometry and NMR analysis suggest it's a Knoevenagel condensation product. What is happening and how can I prevent this?
A1: The Knoevenagel condensation product arises from the reaction between the aldehyde and the β-ketoester.[3] This side reaction is particularly favored under conditions that promote the formation of this adduct over the complete cyclization to the desired dihydropyrimidine ring.
-
Causality: The formation of the Knoevenagel product is a competing reaction pathway. The initial steps of the Biginelli reaction involve the formation of an acyliminium ion intermediate from the aldehyde and urea.[4][5] If the subsequent nucleophilic attack by the β-ketoester on this intermediate is slow, the Knoevenagel condensation can become the dominant pathway.
-
Mitigation Strategies:
-
Catalyst Optimization: The choice of catalyst is critical. While classical methods use strong Brønsted acids like HCl, these can sometimes accelerate the Knoevenagel condensation.[6] Consider screening Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃, which can more effectively promote the formation of the key iminium intermediate and subsequent cyclization.[4]
-
Stoichiometry Adjustment: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can help to push the equilibrium towards the formation of the acyliminium intermediate, thereby favoring the Biginelli pathway.
-
Stepwise Addition: In some cases, pre-forming the imine by reacting the aldehyde and urea first before adding the β-ketoester can minimize the Knoevenagel side product.
-
Q2: I'm observing a highly fluorescent, yellow byproduct in my Biginelli reaction, especially at higher temperatures. What is this compound and how can I eliminate it?
A2: This is a classic sign of Hantzsch-type 1,4-dihydropyridine (DHP) formation.[6][7] This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures.
-
Causality: The Hantzsch pyridine synthesis is a well-known reaction that competes with the Biginelli pathway, particularly under thermal stress. The decomposition of urea provides the necessary ammonia for the Hantzsch condensation to occur.
-
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. Reducing the reaction temperature can significantly suppress the decomposition of urea and thus minimize the formation of the DHP byproduct.[7]
-
Microwave Irradiation: For reactions requiring elevated temperatures, microwave-assisted synthesis can be a valuable tool. The rapid and uniform heating provided by microwaves can shorten reaction times, often leading to higher yields of the desired product with fewer side reactions compared to conventional heating.[8]
-
Q3: My reaction with an aliphatic aldehyde is giving very low yields of the desired DHPM. What are the challenges with aliphatic aldehydes and how can I overcome them?
A3: Aliphatic aldehydes are generally less reactive than their aromatic counterparts in the Biginelli reaction and are more prone to self-condensation (aldol reaction).[3][9][10]
-
Causality: The lower reactivity of aliphatic aldehydes can slow down the initial condensation with urea, allowing side reactions like aldol condensation to compete.
-
Mitigation Strategies:
-
Catalyst Choice: Stronger Lewis acids or optimized catalyst systems may be required to activate the aliphatic aldehyde effectively.
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can increase the concentration of reactants and drive the reaction towards the desired product.[4]
-
Troubleshooting Workflow: Biginelli Reaction
Caption: Troubleshooting workflow for the Biginelli reaction.
Experimental Protocol: Optimized Biginelli Reaction for DHPM Synthesis
This protocol provides a general method for the synthesis of dihydropyrimidinones using a Lewis acid catalyst, which has been shown to improve yields and reduce side products.[4]
Reagents:
-
Aldehyde (e.g., Benzaldehyde): 10 mmol
-
β-Ketoester (e.g., Ethyl acetoacetate): 10 mmol
-
Urea: 15 mmol
-
Catalyst (e.g., Yb(OTf)₃): 0.5 mmol (5 mol%)
-
Solvent (e.g., Acetonitrile): 20 mL
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and catalyst (0.5 mmol).
-
Add the solvent (20 mL) and stir the mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Section 2: Troubleshooting the Pinner Pyrimidine Synthesis
The Pinner synthesis is a versatile method for preparing substituted pyrimidines from the condensation of an amidine with a β-dicarbonyl compound.[3][11] However, the reaction is highly sensitive to conditions, and side product formation can be a significant issue.
Frequently Asked Questions (FAQs): Pinner Synthesis
Q1: My Pinner synthesis is resulting in a complex mixture of products, and the yield of the desired pyrimidine is very low. What are the likely side reactions?
A1: The Pinner synthesis is prone to several side reactions that can lead to a complex product mixture.[3]
-
Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.
-
Incomplete Cyclization: The initial condensation product between the amidine and the dicarbonyl compound may not fully cyclize, leading to the presence of open-chain intermediates.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the amidine starting material or the final pyrimidine product.[12]
Q2: I suspect hydrolysis is a major issue in my Pinner reaction. What are the signs and how can I prevent it?
A2: Hydrolysis of the Pinner salt intermediate, formed from a nitrile and an alcohol, is a common problem that leads to the formation of an ester as a byproduct instead of the desired pyrimidine.[12][13]
-
Signs of Hydrolysis: The presence of a significant amount of an ester byproduct, which can be identified by IR (strong C=O stretch around 1735 cm⁻¹) and NMR spectroscopy.
-
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. All glassware should be oven-dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Purity of Reagents: Ensure that the nitrile and alcohol are of high purity and free from water.
-
Q3: When using an unsymmetrical β-dicarbonyl compound, I am obtaining a mixture of regioisomers. How can I control the regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical β-dicarbonyl compounds.[3] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound reacts with the amidine.
-
Causality: The two carbonyl groups of an unsymmetrical β-dicarbonyl compound have different electrophilicities, which can be influenced by steric and electronic factors.
-
Mitigation Strategies:
-
Protecting Groups: One approach is to selectively protect one of the carbonyl groups, direct the cyclization, and then deprotect.
-
Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regioselectivity. A systematic screening of reaction conditions is recommended.
-
Data Presentation: Impact of Reaction Conditions on Pinner Synthesis
| Parameter | Condition | Potential Side Product | Mitigation Strategy |
| Water Content | Non-anhydrous | Ester (from hydrolysis of Pinner salt) | Use anhydrous solvents and reagents; inert atmosphere.[12] |
| Temperature | Too high | Decomposition of Pinner salt | Maintain low temperatures during Pinner salt formation.[12] |
| pH | Basic | Amidine self-condensation | Use acidic or neutral conditions. |
| Substrate | Unsymmetrical β-dicarbonyl | Regioisomers | Use protecting groups; screen reaction conditions.[3] |
Experimental Protocol: General Protocol for the Pinner Pyrimidine Synthesis
This protocol outlines a general procedure for the Pinner synthesis.
Reagents:
-
Amidine hydrochloride: 10 mmol
-
β-Dicarbonyl compound (e.g., Acetylacetone): 10 mmol
-
Base (e.g., Sodium ethoxide in ethanol): 10 mmol
-
Solvent (e.g., Anhydrous ethanol): 50 mL
Procedure:
-
Dissolve the amidine hydrochloride (10 mmol) in anhydrous ethanol (20 mL) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a solution of sodium ethoxide (10 mmol) in anhydrous ethanol (10 mL) dropwise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the β-dicarbonyl compound (10 mmol) in anhydrous ethanol (20 mL) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Visualization of Key Reaction Mechanisms
Caption: Competing pathways in the Biginelli reaction.
References
-
Professor Dave Explains. (2021). Biginelli Reaction. YouTube. [Link]
-
ResearchGate. (2026). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. [Link]
-
Jat, J. C. BIGINELLI REACTION. SlideShare. [Link]
-
ACS Publications. (1998). The Biginelli Reaction. Journal of Chemical Education. [Link]
-
PMC - NIH. (2015). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. [Link]
-
PMC. (2007). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
MDPI. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
University of Illinois. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
PMC - NIH. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. [Link]
-
ResearchGate. (2012). Biginelli Reaction: A Green Perspective. [Link]
-
PMC. (2025). Biginelli dihydropyrimidines and their acetylated derivatives as L‐/T‐type calcium channel blockers: Synthesis, enantioseparation, and molecular modeling studies. [Link]
-
ACS Publications. (1970). Alkaline hydrolysis of the dihydropyrimidines. [Link]
-
PubMed. (1996). Hydrolysis of dihydrouridine and related compounds. [Link]
-
SlideShare. Pinner pyrimidine synthesis. [Link]
-
Europeana. Aromatization of differently substituted 3,4-dihydropyrimidinone derivatives. [Link]
-
ResearchGate. Pinner synthesis. A) Generation of an iminoester salt (Pinner salt).... [Link]
-
MDPI. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. [Link]
-
MDPI. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. [Link]
-
SlideShare. Pinner pyrimidine synthesis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. jmchemsci.com [jmchemsci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalysts for Pyrimidine Cyclocondensation Reactions
Welcome to the technical support center dedicated to the optimization of catalysts for pyrimidine cyclocondensation reactions. This guide is designed for researchers, chemists, and drug development professionals who seek to enhance the efficiency, yield, and purity of their pyrimidine synthesis. As a Senior Application Scientist, my objective is to provide not only practical troubleshooting protocols but also the fundamental scientific reasoning that underpins these experimental choices, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most pressing and common issues encountered during pyrimidine synthesis, with a focus on the well-studied Biginelli reaction as an illustrative model.
Q1: My Biginelli reaction yield is critically low (<40%). What are the primary factors I should investigate?
A1: Low yields are a frequent challenge in classical Biginelli condensations and typically point to issues with catalysis, reaction conditions, or competing reaction pathways.[1] A systematic approach to troubleshooting is essential:
-
Catalyst Efficacy and Activity: The choice of catalyst is paramount. While traditional Brønsted acids like HCl can function, they often require harsh conditions and can promote side reactions.[2] The use of milder Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates) or solid acid catalysts is highly recommended to improve yields and simplify workup.[2] If you are using a reusable heterogeneous catalyst, ensure it has been properly activated or regenerated, as activity can diminish with use.[3]
-
Thermal Conditions: Temperature is a key variable. Many cyclocondensations have a significant activation energy barrier for the final ring-closing step and require heating.[1] A common starting point for optimization is a temperature range of 80°C to 100°C, though this should be tailored to your specific substrates.[2]
-
Solvent Environment: The reaction medium's polarity and coordinating ability can dramatically affect reaction kinetics. Ethanol is a conventional choice, but exploring other solvents like acetonitrile or even solvent-free conditions can lead to significant improvements.[2] Solvent-free, or neat, conditions often accelerate the reaction and increase yields, aligning with green chemistry principles.[2]
-
Stoichiometry: The molar ratio of the three components (aldehyde, β-ketoester, and urea/thiourea) can influence the yield. Employing a slight excess (e.g., 1.2 to 1.5 equivalents) of the urea or thiourea component is a common strategy to drive the reaction to completion.[2]
Q2: I've isolated a significant byproduct. How can I identify it and, more importantly, prevent its formation?
A2: In the context of the Biginelli reaction, two side products are notoriously common: the Knoevenagel adduct and a Hantzsch-type 1,4-dihydropyridine (DHP) .
-
Identification: The Knoevenagel product arises from the condensation of just the aldehyde and the β-ketoester; it will be missing the urea-derived fragment. The Hantzsch DHP forms when one molecule of the aldehyde reacts with two molecules of the β-ketoester and ammonia (which can be generated from the decomposition of urea at elevated temperatures). Both byproducts can be readily distinguished from the desired product by mass spectrometry and NMR.
-
Prevention Strategies:
-
Temperature Management: The Hantzsch pathway is often favored at higher temperatures. By carefully lowering the reaction temperature, you can significantly enhance the selectivity for the desired Biginelli product.[3]
-
Strategic Catalyst Selection: A well-chosen Lewis acid catalyst is crucial for steering the reaction. It stabilizes the key N-acyliminium ion intermediate of the Biginelli pathway, making it kinetically favored over competing routes.
-
Order of Reagent Addition: In some systems, adding the urea component to the reaction mixture last can minimize its premature decomposition, thereby starving the Hantzsch pathway of its required ammonia source.[3]
-
Q3: My reaction appears to stall at the open-chain ureide intermediate. How can I facilitate the final ring closure?
A3: This common issue indicates that the final intramolecular cyclization and dehydration step is not proceeding efficiently. This is often due to insufficient activation of the ketone carbonyl, which is necessary for the nucleophilic attack by the terminal nitrogen of the urea moiety.[1]
-
Enhance Catalytic Activity: Increase the concentration of your acid catalyst or switch to a stronger one. This will more effectively activate the carbonyl group for the intramolecular attack.[1]
-
Increase Thermal Energy: Heating the reaction mixture, for instance to reflux, provides the activation energy needed to overcome the barrier to cyclization.[1]
-
Drive the Equilibrium: The final step is a dehydration. Removing water as it forms, either by using a Dean-Stark apparatus or by adding a chemical dehydrating agent, will push the equilibrium toward the formation of the cyclized dihydropyrimidinone product according to Le Châtelier's principle.[1]
Q4: Should I be using a heterogeneous catalyst? What are the practical benefits and drawbacks?
A4: Heterogeneous catalysts are an excellent choice, particularly for process development and green chemistry applications. Their primary advantage is the ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling.[4] Nanomaterial-based catalysts have shown particular promise due to their high surface area and catalytic activity.[1]
-
Practical Considerations:
-
Catalyst Leaching: It is critical to verify that the catalysis is truly heterogeneous. This involves testing for the leaching of the active species from the solid support into the solution. A standard method is the hot filtration test: if the reaction continues after the solid catalyst has been filtered from the hot reaction mixture, leaching is occurring.[5]
-
Reusability and Deactivation: A key advantage is reusability, but catalysts can deactivate over time through mechanisms like poisoning (impurities blocking active sites), fouling (coking), or sintering (loss of surface area at high temperatures).[6][7] It is good practice to perform reusability studies, running the reaction for several cycles with the recycled catalyst to assess its stability and report the yield for each cycle.[6]
-
Section 2: The "Why" of Catalysis - A Mechanistic Perspective
A deep understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The Lewis acid-catalyzed Biginelli reaction provides a clear example of how catalysts function to control reaction pathways.
The currently accepted mechanism, proposed by Kappe, involves the formation of a key N-acyliminium ion intermediate . The Lewis acid (LA) is not a passive spectator; it actively participates in the rate-determining step.
Caption: Mechanism of the Lewis Acid-Catalyzed Biginelli Reaction.
Expert Analysis: The primary function of the Lewis acid is to coordinate with the carbonyl oxygen of the aldehyde. This coordination withdraws electron density, rendering the carbonyl carbon significantly more electrophilic.[8] This heightened electrophilicity dramatically accelerates the initial nucleophilic attack by urea and kinetically favors the formation of the N-acyliminium ion, thereby outcompeting potential side reactions like the Knoevenagel condensation. The strength of the Lewis acid directly correlates with its ability to activate the aldehyde, which can lead to faster reaction rates and higher yields, as demonstrated in the comparative data below.
Data-Driven Decisions: Comparative Performance of Lewis Acid Catalysts
The selection of a catalyst should be guided by empirical data. The following table summarizes the performance of various Lewis acids in a model Biginelli reaction using benzaldehyde, ethyl acetoacetate, and urea.
| Catalyst (mol%) | Condition | Time | Yield (%) | Reference |
| FeCl₃ (10) | Solvent-free, 100°C | 45 min | 95 | [2] |
| NiCl₂·6H₂O (10) | Solvent-free, 100°C | 2.5 h | 92 | [2] |
| CoCl₂·6H₂O (10) | Solvent-free, 100°C | 3.5 h | 91 | [2] |
| LiBr (10) | Solvent-free, 100°C | 6 h | 85 | [2] |
| InCl₃ (15) | THF, reflux | 18 h | 90 | [2] |
| BiCl₃ (10) | Acetonitrile, reflux | 2 h | 94 | [2] |
| No Catalyst | Solvent-free, 100°C | 18 h | <20 | [2] |
This data clearly illustrates that potent Lewis acids like FeCl₃ can provide substantial rate enhancements and yield improvements over uncatalyzed or weakly catalyzed reactions.
Section 3: Validated Experimental Protocols and Workflows
A cornerstone of trustworthy science is reproducible protocols. The following methodologies are designed to be robust and serve as a solid foundation for your experimental work.
Protocol 1: Systematic Screening of Lewis Acid Catalysts
This protocol provides a framework for efficiently identifying the optimal catalyst for a novel set of substrates.
-
Array Preparation: In a series of identical reaction vessels (e.g., microwave vials), add the aldehyde (1.0 mmol) and the β-dicarbonyl compound (1.0 mmol).
-
Catalyst Introduction: To each vessel, add a different Lewis acid (e.g., FeCl₃, ZnCl₂, InCl₃, BiCl₃) at a consistent loading (a good starting point is 10 mol%). Critically, include a control reaction with no catalyst.
-
Final Reagent: Add the urea or thiourea (1.2-1.5 mmol).
-
Reaction Conditions: Add the desired solvent (e.g., 3 mL of acetonitrile) or proceed solvent-free.
-
Execution: Place the vessels in a controlled heating apparatus (e.g., a pre-heated aluminum block on a hotplate or a microwave reactor) set to the target temperature (e.g., 80°C).
-
In-Process Control: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC).
-
Work-up and Analysis: Upon completion, cool the reactions to room temperature. Add cold water to precipitate the product, which is then collected by vacuum filtration. Wash the solid with a small amount of cold water or ethanol and dry thoroughly. Calculate the yield and assess the purity of each product to determine the most effective catalyst.
Caption: A logical workflow for systematically troubleshooting low reaction yields.
Protocol 2: Microwave-Assisted Pyrimidine Synthesis
Microwave-assisted organic synthesis (MAOS) is a transformative technique for accelerating these reactions, often reducing times from hours to minutes.[9]
-
Reactor Charging: In a 10 mL microwave-safe reaction vessel with a magnetic stir bar, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and the selected catalyst (e.g., 10 mol% FeCl₃).
-
Solvent Addition (if applicable): For non-solvent-free reactions, add 2-3 mL of a high-boiling solvent such as ethanol or dimethylformamide (DMF).
-
Microwave Program: Seal the vessel and place it in the microwave reactor. Set the program to heat to the target temperature (e.g., 120°C) and hold for a specified time (typically 5-15 minutes), with stirring.[9]
-
Cooling and Work-up: After the irradiation is complete, the vessel is automatically cooled. The reaction mixture is then poured into approximately 20 mL of ice-cold water to induce precipitation.
-
Product Isolation: The solid product is collected by vacuum filtration, washed with a small volume of cold ethanol to remove impurities, and dried under vacuum.
Protocol 3: Regeneration and Reusability of a Heterogeneous Catalyst
-
Catalyst Recovery: Following the reaction, the solid catalyst is separated from the reaction mixture. This is typically done by simple filtration or, for magnetic catalysts, by using a strong external magnet.[10]
-
Washing: The recovered catalyst should be washed thoroughly to remove any adsorbed organic material. A typical washing sequence is with ethyl acetate followed by ethanol.
-
Drying: The washed catalyst must be dried completely to remove residual solvent. This is best achieved in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Reusability Assay: The dried, regenerated catalyst is then used in a subsequent reaction under identical conditions to the first run.
-
Performance Evaluation: This cycle should be repeated for 3-5 runs, with the product yield calculated for each cycle. A robust and stable catalyst will exhibit only a marginal decrease in performance.[11]
Section 4: References
-
Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. (2022). MDPI. Retrieved from [Link]
-
Suggested mechanism for the Biginelli reaction catalyzed by... (n.d.). ResearchGate. Retrieved from [Link]
-
01.07 Lewis Acid Catalysis. (2019, August 6). YouTube. Retrieved from [Link]
-
Revolutionizing the Biginelli Reaction: Nanomaterials as Efficient Heterogeneous Catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (2019). JETIR. Retrieved from [Link]
-
Biginelli Reaction. (2021, December 30). YouTube. Retrieved from [Link]
-
Pinner pyrimidine synthesis. (2016, November 29). Slideshare. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024). ResearchGate. Retrieved from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]
-
Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. (2017). ResearchGate. Retrieved from [Link]
-
Polyaniline Supported FeCl3: An Effective Heterogeneous Catalyst for Biginelli Reaction. (2017). ResearchGate. Retrieved from [Link]
-
Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. (2021). PMC. Retrieved from [Link]
-
Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. (2021). ResearchGate. Retrieved from [Link]
-
Polymer-Supported Dioxidovanadium(V) Complex-Based Heterogeneous Catalyst for Multicomponent Biginelli Reaction Producing Biologically Active 3,4-Dihydropyrimidin-2-(1H)-ones. (2023). MDPI. Retrieved from [Link]
-
mini-review-on-the-synthesis-of-biginelli-analogs-using-greener-heterogeneous-catalysis-recent-strategies-with-the-support-or-direct-catalyzing-of-inorganic-catalysts. (2018). Ask this paper | Bohrium. Retrieved from [Link]
-
Advances in Catalyst Deactivation and Regeneration. (2016). MDPI. Retrieved from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. Retrieved from [Link]
-
Screening of catalysts for the multicomponent synthesis of... (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2024). ResearchGate. Retrieved from [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience. Retrieved from [Link]
-
Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. (2020). MDPI. Retrieved from [Link]
-
Catalyst Deactivation and Regeneration. (n.d.). ResearchGate. Retrieved from [Link]
-
A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. (n.d.). Iraqi National Journal of Chemistry. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2022). PubMed Central. Retrieved from [Link]
-
Pyrimidine Synthesis. (2023, February 21). YouTube. Retrieved from [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. (2019). MDPI. Retrieved from [Link]
-
Enantioselective Au(I)-Catalyzed Multicomponent Annulation via Tethered Counterion-Directed Catalysis. (2020). ChemRxiv. Retrieved from [Link]
-
Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. (2015). ACS Central Science. Retrieved from [Link]
-
Polymerization of organoalkoxysilanes: Kinetics of the polycondensation progress and the effect of solvent properties and salts addition. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bohrium.com [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of Pyrimidine Reactions
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of pyrimidine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of troubleshooting unexpected peaks in their chromatograms. Pyrimidine derivatives, central to numerous pharmaceuticals, often present unique challenges in HPLC analysis due to their chemical properties. This resource provides in-depth, experience-based solutions to common and complex issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Ghost Peaks and System Contamination
Question 1: I'm observing peaks in my blank injections, often referred to as "ghost peaks." What are the primary causes and how can I eliminate them?
Answer: Ghost peaks are extraneous signals that appear in chromatograms even when a blank solvent is injected.[1] They are particularly problematic in gradient elution methods and can interfere with the quantification of low-concentration impurities.[1] The appearance of these peaks indicates a systemic issue rather than a sample-specific one.
Causality and Explanation: Ghost peaks typically arise from three main sources:
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that concentrate on the column during equilibration and elute as distinct peaks during a gradient run.[1][2] Common contaminants include plasticizers from solvent bottles, bacterial growth in aqueous mobile phases, and degradation products of mobile phase additives like trifluoroacetic acid (TFA).[2][3]
-
System Contamination: Carryover from previous injections is a frequent culprit.[1][2] This can be due to sample components adhering to the injector needle, rotor seal, or other parts of the flow path.[2] Degraded pump seals can also leach contaminants into the system.[1]
-
Late Elution from Previous Injections: A strongly retained compound from a prior sample may not have fully eluted during its run and appears in a subsequent chromatogram.[2] This is more common in isocratic methods.[2]
Troubleshooting Workflow:
Caption: Troubleshooting peak tailing.
Detailed Protocols:
-
Protocol 3: Mitigating Secondary Interactions
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., with 0.1% formic or acetic acid) protonates the silanol groups, reducing their interaction with basic analytes. [4][5]
-
Use of Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the pyrimidine analyte.
-
Column Selection: Consider using a column with a highly inert stationary phase or an end-capped column specifically designed for the analysis of basic compounds.
-
-
Protocol 4: Addressing Metal Chelation
-
Mobile Phase Additives: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-0.5 mM) to the mobile phase. EDTA will bind to trace metals in the system, preventing them from interacting with your pyrimidine analyte.
-
Data Presentation: Effect of Mobile Phase Additives on Peak Tailing
| Mobile Phase Condition | Tailing Factor (Tf) | Observations |
| 50:50 ACN:H₂O | 2.5 | Severe Tailing |
| 50:50 ACN:H₂O + 0.1% Formic Acid | 1.5 | Improved Symmetry |
| 50:50 ACN:H₂O + 0.1% Formic Acid + 0.1% TEA | 1.2 | Good Symmetry |
| 50:50 ACN:H₂O + 0.1% Formic Acid + 0.1mM EDTA | 1.1 | Excellent Symmetry |
Category 3: Unexpected Peaks from the Reaction Itself
Question 3: I am seeing more peaks than expected from my pyrimidine synthesis reaction. How can I determine if these are side products, degradation products, or isomers?
Answer: The appearance of multiple unexpected peaks can be due to the inherent reactivity of pyrimidines. These peaks could be reaction byproducts, degradation products, or tautomers.
Causality and Explanation:
-
Reaction Byproducts: Pyrimidine synthesis can sometimes yield side products through competing reaction pathways. [6]For example, in the Biginelli reaction, a common method for synthesizing dihydropyrimidinones, a Hantzsch-type dihydropyridine can form as a fluorescent byproduct. [6]
-
Degradation Products: Pyrimidines can degrade under certain conditions (e.g., harsh pH, high temperature, exposure to light), leading to the formation of smaller, often more polar molecules. [7][8][9]
-
Tautomers: Pyrimidines can exist as tautomers, which are isomers that readily interconvert. [10]If the rate of interconversion is slow relative to the chromatographic timescale, they can sometimes be separated by HPLC, resulting in two or more peaks for a single compound. [5][11]
Troubleshooting Workflow:
Caption: Identifying the source of unexpected reaction peaks.
Detailed Protocols:
-
Protocol 5: Differentiating Between Byproducts, Degradation Products, and Tautomers
-
LC-MS Analysis: The most definitive way to start is by using a mass spectrometer as a detector. If the unexpected peaks have different mass-to-charge ratios (m/z) from your target compound, they are likely byproducts or degradation products. If they have the same m/z, they are isomers or tautomers.
-
Investigating Tautomers:
-
Vary Mobile Phase pH: Tautomeric equilibrium is often pH-dependent. [5]Altering the pH of the mobile phase may cause the ratio of the two peaks to change, or even merge into a single peak. [5]
-
Change Column Temperature: Lowering the column temperature can slow the interconversion of tautomers, potentially improving their separation.
-
-
Forced Degradation Study: To identify potential degradation products, subject a pure sample of your target compound to stress conditions (e.g., acid, base, heat, oxidation, light) and analyze the resulting mixture by HPLC. The peaks that appear will correspond to degradation products.
-
References
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Wyatt Technology.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Ghost Peaks - HPLC.
- LCGC North America. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.
- Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- Element Lab Solutions. (n.d.). Ghost Peaks in Gradient HPLC.
- PubMed. (n.d.). Investigations of artifact peaks in sensitive high-performance liquid chromatography methods.
- Phenomenex. (2015, October 8). Ghost Peaks: How to Spot and Remove Them in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
- van Kuilenburg, A. B., et al. (n.d.). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed.
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- (n.d.). HPLC solvents and mobile phase additives.
- PubMed. (n.d.). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- International Journal of Current Microbiology and Applied Sciences. (2016, December 10). Synthesis Some Pyrimidine Derivatives Act as Chelating Agents for Lead Masking.
- Clinical Chemistry. (n.d.). Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips. Oxford Academic.
- Thermo Fisher Scientific. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
- BenchChem. (n.d.). Application Note: HPLC Method for Purity Analysis of Synthesized Pyrimidine Compounds.
- PubMed Central. (n.d.). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. NIH.
- Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- MDPI. (2020, April 3). Advances on Chelation and Chelator Metal Complexes in Medicine.
- Chromatography Forum. (2005, December 16). separation of tautomer compounds.
- ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.
- (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- (n.d.). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography.
Sources
- 1. sepscience.com [sepscience.com]
- 2. Ghost Peaks: How to Spot and Remove Them in HPLC [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. separation of tautomer compounds - Chromatography Forum [chromforum.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: A Guide to Improving the Solubility of Pyrimidine-5-Carboxylic Acid for In Vitro Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with pyrimidine-5-carboxylic acid and encountering solubility challenges in their in vitro assays. As Senior Application Scientists, we understand that maintaining compound solubility is critical for generating reliable and reproducible data. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, explaining the scientific principles behind each recommendation.
Section 1: Understanding the Molecule - The "Why" Behind Solubility Issues
Q1: Why is pyrimidine-5-carboxylic acid poorly soluble in neutral aqueous buffers like PBS or cell culture media?
Answer: The solubility of pyrimidine-5-carboxylic acid is fundamentally governed by the ionization state of its carboxylic acid functional group. Here's the causal explanation:
-
The Role of pKa: Most simple carboxylic acids have a pKa value in the range of 4 to 5.[1] The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (uncharged) acidic form (-COOH) and its deprotonated (charged) carboxylate form (-COO⁻).
-
pH of Biological Media: Standard cell culture media and phosphate-buffered saline (PBS) are buffered to a physiological pH, typically between 7.2 and 7.4.[2]
-
The Solubility Difference: At a pH below its pKa, the uncharged -COOH form predominates. This form is less polar and thus has lower solubility in water. When the pH of the solution is significantly above the pKa, the compound deprotonates to form the charged carboxylate salt (-COO⁻). This ionic form is much more polar and, consequently, exhibits significantly higher solubility in aqueous solutions.[3][4][5]
Therefore, while pyrimidine-5-carboxylic acid is soluble in polar organic solvents, its limited solubility in neutral aqueous buffers is due to the predominance of the less soluble protonated form at pH values close to or below its pKa. The key to enhancing its aqueous solubility is to ensure the molecule is in its ionized carboxylate state.
Section 2: Core Strategies for Solubilization - FAQs
Q2: What is the first solvent I should try for making a stock solution?
Answer: For creating a high-concentration primary stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. An analog, pyrimidine-4-carboxylic acid, shows high solubility in DMSO (approximately 20 mg/mL), which is significantly higher than in other organic solvents like ethanol or DMF.[6] DMSO is also miscible with water and cell culture media, facilitating subsequent dilutions.[7]
Q3: How can I prepare a concentrated aqueous stock solution without using organic solvents?
Answer: You can prepare a highly effective aqueous stock solution by adjusting the pH. By adding a slight molar excess of a strong base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), you convert the carboxylic acid into its highly soluble sodium or potassium salt in situ.[4][8] This method avoids the potential cytotoxicity associated with organic solvents.
Q4: What is the best practice for preparing a stock solution?
Answer: Preparing a concentrated stock solution is a standard and highly recommended procedure.[9][10] It improves accuracy by avoiding the need to weigh very small quantities of powder for each experiment and conserves your compound. Below are two validated protocols.
Q5: What is the maximum recommended concentration of DMSO in my final assay?
Answer: This is a critical consideration for data integrity. While DMSO is an excellent solvent, it can have physiological effects on cells. Most cell-based assays are sensitive to DMSO concentrations above 1%, with many researchers observing effects at concentrations as low as 0.25% to 0.5%.[11][12][13]
Core Directive: Always keep the final concentration of DMSO in your assay below 0.5% (v/v) whenever possible, and crucially, ensure that the same final DMSO concentration is present in all wells, including your untreated or vehicle-only controls. This practice isolates the effect of your compound from any potential solvent-induced artifacts.
Section 3: Troubleshooting Guide - When Things Go Wrong
Q6: My compound precipitates immediately when I add my DMSO stock to the cell culture medium. What's happening?
Answer: This common issue is known as "solvent shock" or "crashing out."[2] It occurs when a compound dissolved at high concentration in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (the aqueous medium). The localized high concentration of the compound cannot be maintained in the aqueous environment, causing it to precipitate.[14]
Solutions:
-
Slow, Dilute, and Mix: Add the DMSO stock solution dropwise into your medium while vigorously vortexing or stirring. This helps to disperse the compound quickly.
-
Serial Dilution: Instead of a single large dilution step, perform one or more intermediate dilutions. For example, dilute your 100 mM DMSO stock to 1 mM in media, mix thoroughly, and then use this intermediate solution to prepare your final concentrations.
-
Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock. While not always effective, it can sometimes improve solubility.
Q7: My compound seems to dissolve initially, but I see a precipitate in my culture plates after 24-48 hours of incubation. Why?
Answer: Delayed precipitation is often multifactorial. Here are the most likely causes and their validation steps:
-
Cause 1: pH Shift from Cell Metabolism: As cells metabolize, they produce acidic byproducts (like lactic acid), which can gradually lower the pH of the culture medium.[2] If the pH drops close to or below the pKa of your compound, the more soluble carboxylate (-COO⁻) will convert back to the less soluble acid (-COOH), causing it to precipitate.
-
Troubleshooting: Monitor the color of the phenol red indicator in your medium; a shift from red to yellow indicates acidification. Consider using a medium with a stronger buffering capacity (e.g., HEPES) or changing the medium more frequently.
-
-
Cause 2: Interaction with Media Components: Your compound may be interacting with salts (especially divalent cations like Ca²⁺ and Mg²⁺) or with proteins in fetal bovine serum (FBS), forming insoluble complexes over time.[15]
-
Troubleshooting: Test the compound's stability in a cell-free system. Incubate the compound in your complete medium at 37°C for the duration of your experiment and observe for precipitation. If it occurs, consider using a serum-free medium if your cell line permits it.
-
-
Cause 3: Temperature Instability: Some compounds have lower solubility at 37°C than at room temperature, although the opposite is more common. Extended incubation at 37°C can sometimes lead to the formation of more stable, less soluble crystal forms.[2]
-
Troubleshooting: The cell-free stability test described above will also help diagnose this issue.
-
Q8: I've tried pH adjustment, but my compound still won't dissolve at the desired concentration. What are my next steps?
Answer: If standard methods are insufficient, you can employ physical enhancement techniques.
-
Gentle Heating: Warm the solution to 37-50°C while stirring. This can increase the rate of dissolution. However, always check the thermal stability of your compound first to avoid degradation. Allow the solution to cool to room temperature to ensure the compound remains dissolved.
-
Sonication: Use a bath sonicator to apply ultrasonic energy.[16] This can help break up solid aggregates and accelerate dissolution. Use short bursts to avoid overheating the solution.
Section 4: Protocols & Data
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out 12.41 mg of pyrimidine-5-carboxylic acid (Molecular Weight: 124.1 g/mol ).
-
Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Dissolve: Vortex vigorously for 1-2 minutes. If needed, gently warm the tube or place it in a sonicator bath for 5-10 minutes until the solid is completely dissolved.[16]
-
Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh out 12.41 mg of pyrimidine-5-carboxylic acid.
-
Add Water: Add the powder to a sterile tube. Add approximately 8.0 mL of sterile, nuclease-free water. The compound will not dissolve at this stage.
-
Adjust pH: While stirring, add 1.0 N NaOH dropwise until the solid completely dissolves. This typically occurs as the pH surpasses the compound's pKa.
-
Verify pH: Use a calibrated pH meter to check the pH. The target is a pH between 7.5 and 8.5. Adjust with 0.1 N NaOH or 0.1 N HCl if necessary.
-
Final Volume: Bring the total volume to 10.0 mL with sterile water.
-
Sterilize & Store: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Note that aqueous solutions are generally less stable than DMSO stocks.[6]
Data Presentation
Table 1: Solubility Summary of Pyrimidine-Carboxylic Acid Analogs (Data for the closely related isomer, pyrimidine-4-carboxylic acid, is provided as a reference point for experimental design)
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| DMSO | ~20 | ~161 | [6] |
| Dimethyl Formamide (DMF) | ~2 | ~16 | [6] |
| PBS (pH 7.2) | ~1 | ~8 | [6] |
| Ethanol | ~0.25 | ~2 | [6] |
Section 5: Visual Workflows
Caption: Decision tree for selecting a solubilization strategy.
Caption: Workflow for preparing working solutions from a DMSO stock.
References
-
Quora. What is the standard pH of carboxylic acids?. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. [Link]
-
National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
ResearchGate. Co-solvent systems in dissolution testing: Theoretical considerations. [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
MDPI. Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1255. [Link]
-
ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]
-
YouTube. From cell seeding to analysis - Getting the best out of your cell-based assay. [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Bitesize Bio. Top Ten Tips for Making Stock Solutions. [Link]
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
MDPI. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]
-
Reddit. Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work?. [Link]
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. medchemexpress.com [medchemexpress.com]
Preventing polymerization of aldehydes in pyrimidine synthesis
Technical Support Center: Aldehyde Management in Heterocyclic Synthesis Ticket Category: Reagent Stability & Side-Reaction Suppression Status: Active Guide
Introduction: The "Gummy Residue" Problem
Welcome to the technical support hub for pyrimidine synthesis. If you are here, you likely encountered a common failure mode in the Biginelli or Hantzsch synthesis: a dark, viscous oligomer instead of a crystalline precipitate.
This guide addresses the root cause: Aldehyde Instability.
In multicomponent reactions (MCRs) like the Biginelli synthesis, the aldehyde is the electrophilic linchpin. However, it faces a thermodynamic competition. It must condense with urea (to form an acyl-iminium intermediate) faster than it reacts with itself (polymerization/aldol condensation) or atmospheric oxygen (oxidation). This guide provides the protocols to rig the kinetics in your favor.
Module 1: The Chemistry of Failure (Root Cause Analysis)
Before troubleshooting, you must understand the competitive pathways. The failure is rarely random; it is a kinetic defeat.
Competitive Signaling Pathway
The following diagram illustrates the divergence between the desired Biginelli pathway and the undesired polymerization/oxidation pathways.
Figure 1: Kinetic competition between the desired acyl-iminium formation and undesired aldehyde degradation pathways.
The Mechanism of Failure:
-
Polymerization (Aliphatic Aldehydes): Unhindered aliphatic aldehydes (e.g., acetaldehyde, butyraldehyde) readily undergo acid-catalyzed trimerization (forming paraldehydes) or aldol-like polymerization, especially with strong Brønsted acids (HCl, H₂SO₄).
-
Oxidation (Aromatic Aldehydes): Benzaldehyde derivatives rapidly oxidize to carboxylic acids (e.g., benzoic acid) upon air exposure. These acids can poison the catalyst or alter the pH, stalling the reaction [1].
Module 2: Pre-Reaction Troubleshooting (Reagent Quality)
Issue: "My aldehyde is old/yellow. Can I use it?" Verdict: NO. Impure aldehydes introduce carboxylic acids that neutralize the basic sites of urea/thiourea or deactivate sensitive Lewis acid catalysts.
Protocol A: Bisulfite Purification (The "Brindle" Method)
This is the gold-standard method for recovering high-purity aldehydes from oxidized or polymerized mixtures without distillation.
Reagents: Sodium bisulfite (NaHSO₃), Methanol, Dichloromethane (DCM), Sodium Hydroxide (NaOH).
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude aldehyde in Methanol . | Solubilizes the organic phase.[1] |
| 2 | Add saturated aqueous NaHSO₃ . Shake vigorously (30s). | Forms the water-soluble bisulfite adduct (sulfonate salt).[2] Impurities (polymers/acids) remain organic. |
| 3 | Wash with DCM . Discard organic layer. | Removes non-aldehyde impurities (oligomers, stabilizers) that did not form the adduct. |
| 4 | Basify aqueous layer with 10% NaOH (pH > 10). | Reversal: Deprotonation collapses the adduct, regenerating the free aldehyde. |
| 5 | Extract with fresh DCM , dry (MgSO₄), and concentrate. | Recovers the now >98% pure aldehyde [2]. |
Module 3: Reaction Optimization (FAQs)
Q1: I am using an aliphatic aldehyde (e.g., butyraldehyde) and getting low yields. Why? A: Aliphatic aldehydes lack the resonance stability of aromatic ones and polymerize rapidly in the presence of strong protic acids.
-
Fix: Switch from Brønsted acids (HCl) to Lewis Acids . Lanthanide triflates (e.g., Yb(OTf)₃ ) or Indium(III) chloride (InCl₃ ) coordinate preferentially to the carbonyl oxygen, activating it for urea attack without being acidic enough to trigger rapid self-aldolization [3].
Q2: The reaction mixture turns dark brown immediately upon heating. A: This indicates rapid oxidative degradation or polymerization ("tarring").
-
Fix:
-
Degas solvents with Nitrogen/Argon for 15 mins.
-
Lower Temperature: Refluxing ethanol (78°C) may be too harsh. Try 50-60°C with a more active catalyst (e.g., 10 mol% InCl₃).
-
Slow Addition: Add the aldehyde last, dropwise, to a mixture of Urea + Keto-ester + Catalyst. This keeps the free aldehyde concentration low (Pseudo-high dilution).
-
Q3: Can I use paraformaldehyde instead of formaldehyde? A: Yes, but it must be depolymerized in situ.
-
Fix: Use a catalytic amount of TFA (Trifluoroacetic acid) to crack the paraformaldehyde into reactive formaldehyde monomers slowly. This acts as a "slow release" mechanism, preventing the buildup of reactive species that leads to side products.
Module 4: Optimized Experimental Protocol
Protocol: Lewis Acid-Catalyzed Biginelli Synthesis (Polymerization-Resistant) Target: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)[3][4]
This protocol uses Indium(III) Chloride (InCl₃) , a water-tolerant Lewis acid that minimizes aldehyde decomposition compared to traditional HCl methods.
Materials
-
Aldehyde (1.0 mmol) - Purified via Protocol A
-
Ethyl Acetoacetate (1.0 mmol)
-
Urea / Thiourea (1.2 mmol)
-
InCl₃ (10 mol%)
-
Ethanol (2 mL) or Acetonitrile (for faster rates)
Workflow
-
Catalyst Activation: In a round-bottom flask, dissolve Urea and Ethyl Acetoacetate in Ethanol. Add InCl₃.[5] Stir for 5 mins at RT.
-
Why? Allows the catalyst to pre-complex with the 1,3-dicarbonyl and urea, establishing the template.
-
-
Aldehyde Addition: Add the Aldehyde.
-
Note: If the aldehyde is volatile/unstable, add it as a solution in 0.5 mL ethanol over 10 minutes.
-
-
Reaction: Heat to reflux (or 70°C) for 2–4 hours. Monitor by TLC.
-
Endpoint: Disappearance of aldehyde spot.
-
-
Workup: Pour the hot reaction mixture into crushed ice (20g) .
-
Observation: The DHPM should precipitate as a solid. The "gummy" polymers (if any) usually remain soluble or oil out separately.
-
-
Purification: Filter the solid. Wash with ice-cold ethanol (removes unreacted aldehyde) and water (removes catalyst/urea). Recrystallize from hot ethanol.
Troubleshooting Decision Tree
Figure 2: Decision matrix for troubleshooting aldehyde-related failures in Biginelli synthesis.
References
-
Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937–6963. Link
-
Boucher, M. M., et al. (2017).[2] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[2] Organic Process Research & Development, 21(9), 1394–1403.[2] Link
-
Ranu, B. C., Hajra, A., & Jana, U. (2000).[6] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction.[6] The Journal of Organic Chemistry, 65(19), 6270–6272. Link
-
Ma, Y., et al. (2000).[6] Lanthanide Triflate Catalyzed Biginelli Reaction.[7] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868.[7] Link
Sources
- 1. jove.com [jove.com]
- 2. Workup [chem.rochester.edu]
- 3. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 4. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 4-Isopropylpyrimidine-5-Carboxylic Acid
Case ID: PUR-PYR-4ISO-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
You are dealing with 4-isopropylpyrimidine-5-carboxylic acid , a critical intermediate often synthesized via the condensation of amidines with
Common impurities in this synthesis include:
-
Regioisomers: (e.g., 2-isopropyl isomers if synthesis lacked regiospecificity).
-
Inorganic Salts: (NaCl, Na₂SO₄) retained during neutralization.
-
Decarboxylated Byproducts: (4-isopropylpyrimidine) generated if reaction temperatures exceeded 140°C.
-
Chromophores: Yellow/brown oligomers typical of electron-deficient nitrogen heterocycles.
This guide provides a self-validating purification protocol designed to isolate the target acid in >98% purity.
Module 1: The Primary Purification Workflow (Acid-Base Precipitation)
The Logic: Pyrimidine-5-carboxylic acids are amphoteric. They exist as soluble carboxylates at high pH and soluble protonated species at very low pH. The "Sweet Spot" is the isoelectric point (pI), where the zwitterion forms and solubility is minimal.
Step-by-Step Protocol
-
Dissolution (Basification):
-
Suspend your crude solid in Water (10 volumes) .
-
Slowly add 2M NaOH while stirring until the pH reaches 10–11 .
-
Checkpoint: The solution should be clear. If solids remain, they are likely non-acidic impurities (e.g., decarboxylated pyrimidine or unreacted starting material). Filter these out immediately.
-
-
Adsorption (Color Removal):
-
Add Activated Carbon (5-10 wt%) to the basic solution.
-
Stir at room temperature for 30 minutes.
-
Filter through a Celite pad to remove the carbon.
-
Why: Carbon is most effective at removing non-polar colored oligomers when the main product is in its ionic (soluble) form.
-
-
Precipitation (The "pI Swing"):
-
Cool the filtrate to 0–5°C .
-
Slowly add 6M HCl dropwise.
-
Critical Step: Do not shoot for pH 1 immediately. Monitor precipitation.
-
Target pH: 3.5 – 4.5 . This is the typical precipitation range for pyrimidine carboxylic acids.
-
Stir for 1 hour at 0°C to allow crystal growth (Ostwald ripening).
-
-
Isolation:
-
Filter the white precipitate.
-
Wash: Wash with ice-cold water (2x) to remove trapped inorganic salts (NaCl).
-
Dry in a vacuum oven at 50°C.
-
Module 2: Advanced Polishing (Recrystallization)
If the Acid-Base cycle yields <98% purity, recrystallization is required. The isopropyl group makes this molecule moderately lipophilic, meaning pure water may not be the ideal solvent.
Solvent Selection Table
| Solvent System | Suitability | Mechanism |
| Ethanol / Water (70:30) | High | The isopropyl group dissolves well in hot ethanol; cooling forces precipitation as water reduces solubility. |
| Ethyl Acetate / Hexane | Medium | Good for removing non-polar impurities, but the carboxylic acid moiety may have poor solubility in hexane. |
| Isopropanol (IPA) | High | "Like dissolves like." Hot IPA dissolves the isopropyl moiety; cooling yields excellent crystals. |
Recrystallization Protocol (Ethanol/Water)
-
Dissolve the dried cake in boiling Ethanol (minimum volume).
-
Once dissolved, add hot water dropwise until a faint turbidity persists.
-
Add a few drops of ethanol to clear the solution again.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Result: This removes regioisomers which often have different solubility coefficients in alcohol-water mixtures.
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?
Cause: The isopropyl group lowers the melting point compared to methyl analogs. If the solvent is too hot or the concentration too high, the product separates as a liquid oil before organizing into a crystal lattice. Fix:
-
Seed Crystals: Save a tiny amount of crude solid and add it to the oil/solvent mixture.
-
Slower Cooling: Wrap the flask in foil/towels to slow the temperature drop.
-
Solvent Switch: Switch from water-based systems to Ethyl Acetate .
Q2: The Ash Content (ROI) is high (>1%). How do I remove the salt?
Cause: Trapped NaCl from the NaOH/HCl neutralization in Module 1. Fix:
-
Reslurry: Do not dissolve. Suspend the solid in 5 volumes of water at room temperature and stir vigorously for 30 minutes. Filter.
-
Why: The organic acid is sparingly soluble in neutral water (pH 4-5), but NaCl is highly soluble. This "washes" the salt out without losing yield.
Q3: There is a persistent yellow color.
Cause: Pyrimidine oligomers. Fix: If carbon failed in the basic phase (Module 1), try recrystallizing from Methanol . Colored impurities often stay in the methanol mother liquor.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying this specific intermediate.
Figure 1: Decision Matrix for the purification of amphoteric pyrimidine carboxylic acids.
References & Grounding
-
General Synthesis & Impurity Profile:
-
Zhichkin, P., et al. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. This paper details the condensation of amidines with vinamidinium salts, a primary route for this class of molecules, establishing the baseline for expected regioisomer and starting material impurities.
-
-
Purification of Pyrimidine Acids (Acid-Base Method):
-
Patent CN109467536A. 2-chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method. Describes the critical pH adjustment (pH <1 then to pH 4-5) to isolate pyrimidine carboxylic acids from inorganic salts.
-
-
Solvent Selection for Carboxylic Acids:
-
University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Validates the use of Ethanol/Water and Ethyl Acetate mixtures for carboxylic acid purification.
-
-
Salt Removal Strategies:
-
Fu, H., et al. (2015).[2] Salting-out extraction of carboxylic acids. Discusses the behavior of carboxylic acids in the presence of inorganic salts and phase separation, supporting the "reslurry" method for desalting.
-
Sources
Technical Support Center: Synthesis of 4-Substituted Pyrimidines
Welcome to the technical support center for the synthesis of 4-substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these vital heterocyclic scaffolds. Pyrimidine cores are central to numerous pharmaceuticals, including blockbuster drugs like Gleevec and Crestor, making their efficient synthesis a critical task in medicinal chemistry.[1]
This document provides in-depth, field-proven insights into common challenges and offers structured troubleshooting advice to overcome them. The content is organized to help you quickly diagnose issues and implement robust solutions in your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of 4-substituted pyrimidines.
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction on a 4-halopyrimidine so slow or failing entirely?
A: The reactivity of the pyrimidine ring in SNAr is highly dependent on its electronic properties. The two nitrogen atoms are strongly electron-withdrawing, which depletes electron density from the ring and makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[2][3] An attack at the C4 position is favorable because the resulting negative charge in the intermediate (a Meisenheimer complex) can be delocalized onto one of the ring nitrogens, which is a stabilizing factor.[2][4]
However, if other substituents on the ring are electron-donating, they can counteract this effect and deactivate the ring towards substitution. Furthermore, the nature of the leaving group is critical; fluoride is often the best leaving group in SNAr, followed by chloride, due to the high electronegativity stabilizing the intermediate.
Q2: I'm observing significant side products in my Suzuki-Miyaura cross-coupling with a 4-halopyrimidine. What are the likely culprits?
A: The most common side reactions in Suzuki-Miyaura couplings involving heteroaromatics are protodeboronation of the boronic acid and catalyst deactivation. Protodeboronation, the replacement of the boronic acid group with a hydrogen, can be promoted by high temperatures, prolonged reaction times, and the presence of water or acidic/basic conditions.[5] Aryl boronic acids with electron-withdrawing groups are particularly susceptible.[5]
Another significant issue is the coordination of the pyrimidine's nitrogen atoms to the palladium catalyst.[5] This can lead to catalyst inhibition or deactivation, resulting in low yields and incomplete conversion.[5]
Q3: Can I perform direct C-H functionalization at the C4 position of a pyrimidine?
A: Direct C-H functionalization of pyrimidines is challenging due to the electron-poor nature of the ring and the potential for the nitrogen atoms to coordinate with the metal catalyst.[6] While methods exist, they often require specific directing groups or specialized catalysts to achieve regioselectivity. Functionalization at the C4 and C6 positions is often less favorable than at C2 without a directing group.[7] Research in this area is ongoing, but for many applications, a classical cross-coupling or SNAr approach starting from a pre-functionalized (e.g., halogenated) pyrimidine is more reliable.[8]
Q4: What is a Dimroth rearrangement, and should I be concerned about it?
A: The Dimroth rearrangement is an isomerization process where an endocyclic and an exocyclic heteroatom switch places, often occurring in pyrimidines under acidic, basic, or thermal conditions.[9][10][11] A classic example is the conversion of a 1-substituted 2-imino-1,2-dihydropyrimidine into a 2-(substituted-amino)pyrimidine.[10] This can be an unexpected side reaction if you are, for example, synthesizing a 4-amino-pyrimidine derivative where an initial product isomerizes to a more thermodynamically stable form.[12] The reaction's likelihood is highly dependent on the substituents and reaction conditions.[11][12]
Part 2: Troubleshooting Guides by Synthetic Method
This section provides detailed troubleshooting for specific experimental challenges organized by the synthetic route.
Method 1: Nucleophilic Aromatic Substitution (SNAr) on 4-Halopyrimidines
SNAr is a cornerstone for installing amine, oxygen, or sulfur nucleophiles at the C4 position. The general mechanism involves the addition of a nucleophile to the electron-deficient ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of the halide.[13]
Common Problem: Low or No Yield
| Probable Cause | Explanation & Validation | Proposed Solution |
| Poor Leaving Group | The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I. While counterintuitive to SN2 reactions, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and stabilizing the intermediate. | If using a 4-chloro or 4-bromopyrimidine with a weak nucleophile, consider synthesizing the 4-fluoro analogue to increase reactivity. |
| Deactivating Substituents | Electron-donating groups (e.g., -NH₂, -OR) on the pyrimidine ring at the C2 or C6 positions increase electron density, destabilizing the negative charge of the Meisenheimer intermediate and slowing the reaction. | If possible, use starting materials with electron-withdrawing groups (-CN, -NO₂) to activate the ring. Alternatively, harsher conditions (higher temperature, stronger base) may be required. Microwave heating can also accelerate slow reactions.[14] |
| Weak Nucleophile | The nucleophile must be strong enough to attack the electron-deficient ring. Neutral amines or alcohols may not be sufficiently reactive without activation. | For amine nucleophiles, add a non-nucleophilic base (e.g., DIPEA, DBU) to deprotonate the amine in situ or use the corresponding amide anion. For alcohols, use an alkoxide (e.g., NaOtBu, K₂CO₃). |
| Solvent Issues / Hydrolysis | Protic solvents (e.g., water, alcohols) can act as competing nucleophiles, leading to hydrolysis of the starting material to form a 4-hydroxypyrimidine, especially under basic conditions or at high temperatures.[15][16] | Use anhydrous polar aprotic solvents like DMF, DMSO, or NMP. Ensure all reagents and glassware are thoroughly dried before use. |
Workflow for Troubleshooting SNAr Reactions
Caption: Troubleshooting Decision Tree for SNAr Reactions.
Method 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are powerful tools for forming C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position. The Suzuki-Miyaura reaction is particularly common.[17]
Common Problem: Low Yield or Stalled Reaction
| Probable Cause | Explanation & Validation | Proposed Solution |
| Catalyst Poisoning/Inhibition | The lone pair electrons on the pyrimidine's nitrogen atoms can coordinate strongly to the palladium center, effectively acting as an inhibitory ligand and preventing the catalytic cycle from proceeding efficiently.[5] | Use ligands that are more strongly coordinating to palladium to outcompete the pyrimidine, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also overcome partial inhibition.[5] |
| Protodeboronation | This side reaction cleaves the C-B bond of the boronic acid, replacing it with a C-H bond.[5] It is often promoted by excess base, high temperatures, or the presence of water. Aryl boronic acids with electron-withdrawing groups are particularly prone to this.[5] | Use a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH). Run the reaction at the lowest effective temperature (e.g., 80-100 °C). Use anhydrous solvents and degas the reaction mixture thoroughly to remove oxygen. |
| Poor Transmetalation | The transfer of the organic group from boron to palladium can be slow, especially with electron-deficient boronic acids.[5] | The choice of base and solvent is critical.[1] Alcoholic or aqueous solvent mixtures can sometimes accelerate transmetalation.[1] For difficult couplings, consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol boronate) or a trifluoroborate salt. |
| Inefficient Oxidative Addition | The C-X bond of the 4-halopyrimidine must be broken in the first step of the catalytic cycle. The reactivity order is I > Br > Cl. 4-Chloropyrimidines can be unreactive with some standard catalysts. | For 4-chloropyrimidines, use highly active catalyst systems designed for C-Cl activation (e.g., those using G3/G4 palladacycle pre-catalysts with bulky biarylphosphine ligands). Alternatively, convert the chloride to the more reactive bromide or iodide.[18] |
Diagram: Factors Affecting Suzuki-Miyaura Coupling
Caption: Key Parameters and Side Reactions in Suzuki Coupling.
Part 3: Detailed Experimental Protocol
This section provides a representative, self-validating protocol for a common transformation.
Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-(methylthio)pyrimidine with 4-methoxyphenylboronic acid
This protocol is adapted from established methodologies for cross-coupling on electron-rich pyrimidine systems.
Materials:
-
4-Chloro-2-(methylthio)pyrimidine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
SPhos Palladacycle (G3) (0.02 eq, 2 mol%)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-(methylthio)pyrimidine, 4-methoxyphenylboronic acid, and anhydrous K₃PO₄.
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the SPhos Palladacycle (G3) catalyst, followed by anhydrous 1,4-dioxane (concentration ~0.1 M).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Self-Validation: The disappearance of the starting 4-chloropyrimidine spot/peak is the primary indicator of completion. The product should be significantly less polar.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine. Self-Validation: The purified product should appear as a single spot on TLC and yield clean ¹H NMR and Mass Spectra consistent with the expected structure.
References
-
Bioorganic & Medicinal Chemistry Letters. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). When a “Dimroth Rearrangement” Is Not a Dimroth Rearrangement. ACS Publications. Retrieved from [Link]
-
Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Retrieved from [Link]
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
Journal of Chemical Reviews. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). C–H functionalization of pyridines. RSC Publishing. Retrieved from [Link]
-
Molecules. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]
-
PubMed. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Angewandte Chemie International Edition. (n.d.). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Institutes of Health. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Molecules. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. Retrieved from [Link]
-
Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Retrieved from [Link]
-
RSC Advances. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. National Institutes of Health. Retrieved from [Link]
-
PubMed. (n.d.). Pyrimidine as an Aryl C-H Activating Group. Retrieved from [Link]
-
Chegg.com. (2020). Solved Show us with a mechanistic explanation as to why. Retrieved from [Link]
-
ChemRxiv. (n.d.). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014). Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorinated 4-Aminopyrimidines via a Brønsted Acid Mediated [2+2+2] Cycloaddition of β-CF3-1,3-Enynamides with Nitriles. Retrieved from [Link]
-
Benthan Science. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Molecules. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). The Dimroth rearrangement. Part IX. The formation and isomerisations of propynyl (and related)-iminopyrimidines. RSC Publishing. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Retrieved from [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. starchemistry888.com [starchemistry888.com]
- 12. benthamscience.com [benthamscience.com]
- 13. m.youtube.com [m.youtube.com]
- 14. jchemrev.com [jchemrev.com]
- 15. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. researchgate.net [researchgate.net]
Minimizing side reactions with urea in pyrimidine synthesis
Topic: Minimizing Side Reactions in Urea-Mediated Pyrimidine Synthesis (Focus: Biginelli & Related Condensations) Audience: Organic Chemists, Process Chemists, Drug Discovery Researchers Status: Active Support Guide
Introduction: The Urea Paradox
Urea is a deceptively simple reagent. In pyrimidine synthesis (most notably the Biginelli reaction ), it serves as the N–C–N fragment source. However, its dual nucleophilic nature (
The Core Problem: Under the acidic and thermal conditions required for cyclization, urea competes with itself (decomposition) and its decomposition products (ammonia), leading to structural impurities that are difficult to separate.
This guide provides a root-cause analysis and troubleshooting protocols to suppress these side pathways.
Module 1: Reactant Stability & Stoichiometry
Q1: Why is my reaction generating significant pressure and smelling of ammonia?
Diagnosis: Thermal Decomposition of Urea.
Mechanism: At temperatures
-
Hydrolysis:
-
Thermolysis:
Impact:
-
Loss of Stoichiometry: You lose the urea required for the pyrimidine ring.
-
Side Reaction Trigger: The generated ammonia is a stronger nucleophile than urea. It reacts with the
-keto ester and aldehyde to form Hantzsch 1,4-dihydropyridines (DHP) instead of the desired Biginelli dihydropyrimidinones (DHPM).[1]
Protocol: The Urea Stability Check
-
Temperature Limit: Do not exceed
unless using a sealed vessel with anhydrous solvents. -
Addition Order: Add urea last . Allow the aldehyde and
-keto ester to pre-equilibrate with the catalyst. This favors the formation of the bis-ureide or acyliminium intermediate immediately upon urea addition, trapping it before it decomposes. -
Stoichiometry: Use a 1.2 – 1.5 equivalent excess of urea to account for minor thermal loss, but only if temperature is controlled to prevent ammonia generation.
Q2: I see a white precipitate that is insoluble in most organic solvents. What is it?
Diagnosis: Biuret Formation.[2][3]
Mechanism: If the reaction is run neat (solvent-free) or highly concentrated at high heat, isocyanic acid (HNCO) reacts with remaining urea.
Troubleshooting:
-
Dilution: Ensure solvent volume is sufficient (0.5 – 1.0 M concentration range).
-
Solvent Choice: Avoid solvent-free methods if biuret is observed. Use Ethanol or Acetonitrile to maintain solubility and thermal control.
Module 2: The Biginelli vs. Hantzsch Competition
This is the most critical side-reaction in pyrimidine synthesis.
Q3: My product is highly fluorescent under UV light. Is this normal?
Diagnosis: Hantzsch Dihydropyridine (DHP) Contamination. The Test: Pure Biginelli pyrimidines (DHPMs) are typically non-fluorescent or weakly fluorescent. Hantzsch pyridines are strongly fluorescent .
-
Action: Spot a TLC plate. If the product spot glows bright blue/green under 365 nm UV, you have made the Hantzsch byproduct.
Root Cause Analysis:
The Hantzsch reaction is driven by Ammonia (from urea decomposition) reacting with 2 equivalents of the
| Parameter | Biginelli Pathway (Desired) | Hantzsch Pathway (Undesired) |
| Nitrogen Source | Intact Urea ( | Ammonia ( |
| Stoichiometry | 1 Aldehyde : 1 Ketoester : 1 Urea | 1 Aldehyde : 2 Ketoesters : 1 |
| Key Intermediate | Acyliminium Ion | Enamine / Knoevenagel adduct |
| Catalyst Preference | Lewis Acids (Yb(OTf)3, FeCl3) | Brønsted Bases or High Heat |
Corrective Protocol:
-
Lower Temperature: Reduce from reflux (
) to . -
Switch Catalyst: Move from simple Brønsted acids (HCl/H2SO4) to Lewis Acids. Ytterbium Triflate [Yb(OTf)3] or Indium Chloride [InCl3] are superior because they stabilize the urea-aldehyde imine intermediate, favoring the Biginelli mechanism.
-
Slow Addition: Slowly add the
-keto ester via syringe pump. This keeps its concentration low, starving the Hantzsch pathway which requires two molecules of keto ester.
Module 3: Regioselectivity & Alkylation
Q4: I am using an N-substituted urea (e.g., N-methylurea). Why do I get a mixture of isomers?
Diagnosis: N1 vs. N3 Regioisomerism. Mechanism: The initial condensation can happen at either the substituted or unsubstituted nitrogen.
-
N1-Product: Formed if the unsubstituted
attacks the aldehyde first. -
N3-Product: Formed if the substituted
attacks.
Technical Insight: Steric hindrance usually disfavors attack by the substituted nitrogen. However, electronic effects (if the substituent is electron-withdrawing) can flip this.
Control Strategy:
-
Steric Control: Use bulky substituents on the urea if possible to force regioselectivity.
-
Solvent Polarity: Use a polar aprotic solvent (DMF, DMSO). This stabilizes the more polar transition state of the desired pathway.
-
Purification: These isomers often have distinct crystalline habits. Attempt fractional crystallization from Ethanol/Water mixtures.
Visualizing the Reaction Pathways
The following diagram illustrates the "Fork in the Road" between the desired Pyrimidine synthesis and the parasitic Hantzsch formation.
Caption: Pathway divergence. High temperatures drive urea to ammonia, fueling the Hantzsch side reaction (Red).[1] Lewis acids stabilize the imine, favoring the Biginelli target (Green).[4]
Summary of Optimization Protocols
| Variable | Recommendation | Scientific Rationale |
| Catalyst | Yb(OTf) | Lewis acids coordinate the urea oxygen, increasing the electrophilicity of the imine intermediate without hydrolyzing the urea. |
| Solvent | Ethanol or Acetonitrile | Protic solvents (EtOH) assist proton transfer steps. Aprotic polar (MeCN) is good if reagents are water-sensitive. |
| Temperature | 70°C – 85°C | Sufficient activation energy for cyclization but below the rapid decomposition threshold of urea. |
| Time | Monitor via TLC | Extended reaction times (>24h) increase the likelihood of product oxidation or decomposition. |
References
-
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937–6963. Link
-
Ma, Y., et al. (2000).[5] "Lanthanide Triflates as Efficient Catalysts for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones." The Journal of Organic Chemistry, 65(12), 3864–3868. Link
-
Sweet, F., & Fissekis, J. D. (1973). "Synthesis of 3,4-dihydro-2(1H)-pyrimidinones." Journal of the American Chemical Society, 95(26), 8741–8749. Link
-
Wan, J. P., & Liu, Y. (2012). "Recent advances in the synthesis of dihydropyrimidinones via Biginelli reaction." RSC Advances, 2, 9763-9777. Link
Sources
Technical Support Center: Strategies to Improve Yield in One-Pot Pyrimidine Synthesis
Welcome to the Technical Support Center for one-pot pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic methodology. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields.
Introduction: The Power and Pitfalls of One-Pot Pyrimidine Synthesis
One-pot multi-component reactions (MCRs) for pyrimidine synthesis, such as the well-known Biginelli reaction, are highly valued for their efficiency.[1][2] They allow for the construction of complex heterocyclic scaffolds from simple, readily available starting materials in a single step, which saves time, resources, and reduces waste.[3][4] However, the very nature of combining three or more reactants in a single flask can lead to a host of challenges, from low yields to complex mixtures of side products.
This guide will provide you with the tools to diagnose and solve these common problems, transforming your one-pot pyrimidine synthesis from a source of frustration into a reliable and high-yielding cornerstone of your research.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yield
This section is structured to help you systematically identify the root cause of low product yield and implement effective solutions.
Question 1: My reaction yield is consistently low or I'm observing no product formation. Where do I start?
Low or no yield is the most common issue in one-pot pyrimidine synthesis. The problem can typically be traced back to one of four key areas: catalysis, reaction conditions, reactant quality, or stoichiometry.
Logical Troubleshooting Workflow
Here is a systematic approach to diagnosing the problem. Start at the top and work your way down.
Caption: A stepwise guide to troubleshooting low yields.
In-Depth Analysis and Solutions:
-
Catalyst Inefficiency: The Biginelli reaction and related pyrimidine syntheses are acid-catalyzed.[5][6] The catalyst's role is critical, particularly in activating the aldehyde component.
-
Probable Cause: Using a traditional Brønsted acid like HCl can be effective but often requires harsh conditions that can promote side reactions.[7] The catalyst may also be absent, inactive, or simply not potent enough for your specific substrates.
-
Expert Solution: Employing a milder Lewis acid is often a superior strategy. Lewis acids coordinate to the carbonyl oxygen of the aldehyde, making it more electrophilic and promoting the formation of a key N-acyliminium ion intermediate.[6][8][9] This intermediate is the rate-limiting step in the reaction, and its efficient generation is paramount for high yields.[10]
-
Actionable Protocol: Screen a panel of Lewis acid catalysts. Ytterbium triflate (Yb(OTf)₃) is an excellent starting point as it is effective even in solvent-free conditions and is reusable.[5] Other effective catalysts include InCl₃, FeCl₃, and Bi(OTf)₃.[1][11]
-
-
Suboptimal Reaction Conditions: Temperature, time, and solvent are deeply interconnected variables that dictate reaction kinetics and equilibrium.
-
Probable Cause: The reaction may not have reached completion, or conversely, excessive heat may be degrading the product or reactants. The chosen solvent might not be optimal for reactant solubility or for stabilizing the transition state.
-
Expert Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7] While ethanol is a common solvent, yields can often be dramatically improved by switching to aqueous media or even running the reaction under solvent-free conditions.[7][12] Polar solvents generally enhance the rates of polar reactions by stabilizing charged intermediates.
-
Data-Driven Insight: As shown in the table below, the choice of solvent can have a significant impact on yield. Aqueous conditions, for example, can lead to excellent yields and align with green chemistry principles.[12]
-
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | 4 | 87 | [12] |
| Piperidine | Methanol | 5 | 82 | [12] |
| Piperidine | Water | 3 | 95 | [12] |
| Piperidine | CH₃CN | 6 | 73 | [12] |
| Piperidine | DMF | 7 | 67 | [12] |
-
Poor Reagent Quality: Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions.
-
Probable Cause: Aldehydes, in particular, are prone to oxidation to carboxylic acids. The β-ketoester can undergo self-condensation.
-
Expert Solution: Ensure all reagents are of high purity. If you suspect your aldehyde has degraded, purify it by distillation or recrystallization before use. The electronic nature of the aldehyde is also a factor; electron-withdrawing groups on the aromatic ring can sometimes increase the yield.[3]
-
-
Incorrect Stoichiometry: The ratio of the three components is a critical parameter that often requires optimization.
-
Probable Cause: Using a 1:1:1 ratio of aldehyde, β-ketoester, and urea/thiourea may not be optimal.
-
Expert Solution: A slight excess of the urea or thiourea component is often beneficial.[7] A systematic optimization of the reactant ratios can lead to significant yield improvements. For example, in a five-component reaction cascade, increasing the proportion of the β-keto ester and aldehyde was found to improve the yield of the desired products.[1]
-
Question 2: My reaction is messy, with multiple spots on the TLC plate. How can I improve selectivity and minimize byproducts?
The formation of byproducts is a common issue in MCRs, complicating purification and lowering the isolated yield of the desired pyrimidine.
Key Byproducts and Their Origins:
Caption: Origin of common byproducts in one-pot pyrimidine synthesis.
In-Depth Analysis and Solutions:
-
Knoevenagel Condensation Product: This byproduct arises from the condensation of the aldehyde and the β-ketoester.
-
Causality: This side reaction is also acid-catalyzed and can compete with the formation of the N-acyliminium ion intermediate. It is often observed as a transient intermediate on the TLC plate.[13]
-
Expert Solution: The choice of catalyst can influence the relative rates of these competing pathways. A well-chosen Lewis acid that preferentially activates the aldehyde for reaction with urea can minimize the formation of the Knoevenagel adduct. Additionally, ensuring a slight excess of urea can help to push the equilibrium towards the desired reaction pathway.
-
-
Hantzsch-type Pyridine Byproducts: In some cases, particularly under harsh conditions or with certain substrates, a competing Hantzsch-type pyridine synthesis can occur.
-
Causality: This involves the reaction of the β-ketoester, the aldehyde, and an ammonia source (which can be generated from the decomposition of urea).
-
Expert Solution: Milder reaction conditions, including lower temperatures and the use of less aggressive catalysts, can suppress this side reaction.[14] Careful control over the reaction temperature is crucial.
-
-
Purification Challenges: Even with optimized reaction conditions, some level of byproduct formation is often unavoidable. The final isolated yield is highly dependent on the purification strategy.
-
Probable Cause: The desired dihydropyrimidinone (DHPM) product often has similar polarity to some of the byproducts, making separation by column chromatography challenging.
-
Expert Solution: Recrystallization is often the most effective method for purifying DHPMs. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find conditions that selectively precipitate your desired product, leaving impurities in the mother liquor.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of a Lewis acid catalyst in the Biginelli reaction? A Lewis acid catalyst accelerates the reaction by activating the aldehyde. It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the initial attack by urea and promotes the subsequent dehydration step to form the crucial N-acyliminium ion intermediate, which is often the rate-determining step.[6][8][9]
Q2: Can I run the reaction without a solvent? Yes, solvent-free conditions are often highly effective for the Biginelli reaction and related syntheses.[5][7] This approach can lead to shorter reaction times, higher yields, and aligns with the principles of green chemistry by reducing solvent waste.[7] Using a catalyst like Yb(OTf)₃ is particularly well-suited for solvent-free conditions.[5]
Q3: How important is the order of addition of reagents? In a true one-pot synthesis, all reactants are mixed at the beginning. However, if you are struggling with side reactions, a sequential addition strategy can be beneficial. For instance, pre-mixing the aldehyde and urea with the catalyst for a short period before adding the β-ketoester can favor the formation of the N-acyliminium ion intermediate and suppress the Knoevenagel condensation.
Q4: My desired product is not precipitating from the reaction mixture. What should I do? If the product does not precipitate upon cooling, it is likely soluble in the reaction solvent. First, try to reduce the solvent volume under reduced pressure. If the product still does not precipitate, you will need to perform a workup. This typically involves quenching the reaction with water, extracting the product into an organic solvent like ethyl acetate, washing the organic layer, drying it, and then concentrating it to obtain the crude product for further purification by chromatography or recrystallization.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed One-Pot Pyrimidine Synthesis
This protocol provides a robust starting point for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea (1.2 mmol), and the chosen Lewis acid catalyst (e.g., InCl₃, 10 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 5 mL).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-8 hours.
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature. Often, the product will precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting precipitate by filtration.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure DHPM.
-
Protocol 2: Screening for Optimal Reaction Solvent
-
Parallel Setup: Set up a series of small-scale reactions in parallel (e.g., in reaction vials). Each vial should contain the same amounts of aldehyde, β-ketoester, urea, and catalyst.
-
Solvent Variation: To each vial, add a different solvent to be tested (e.g., ethanol, acetonitrile, water, DMF, or no solvent).
-
Execution: Run all reactions under the same temperature and for the same amount of time.
-
Analysis: After the designated time, take a small aliquot from each reaction mixture and analyze it by TLC or LC-MS to compare the extent of product formation and the byproduct profile. This will allow you to identify the most promising solvent for your specific substrate combination.
References
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
Lewis Acid Catalysis. (2019, August 6). YouTube. Retrieved February 6, 2026, from [Link]
-
Biginelli Reaction. (2021, December 30). YouTube. Retrieved February 6, 2026, from [Link]
-
Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (n.d.). Journal of Internal Medicine & Pharmacology. Retrieved February 6, 2026, from [Link]
- Jain, S., et al. (2012). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Archives of Applied Science Research, 4(3), 1274-1278.
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018, August 23). Frontiers. Retrieved February 6, 2026, from [Link]
- Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27.
-
One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Biginelli reaction. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]
-
Biginelli Reaction. (2021, February 24). J&K Scientific LLC. Retrieved February 6, 2026, from [Link]
-
One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (n.d.). Iranian Journal of Catalysis. Retrieved February 6, 2026, from [Link]
-
BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (n.d.). Theochem @ Mercer University. Retrieved February 6, 2026, from [Link]
-
Effect of solvent for the synthesis of pyrimidine derivative 3 b. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021, June 20). PMC. Retrieved February 6, 2026, from [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. Retrieved February 6, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry: University of Rochester. Retrieved February 6, 2026, from [Link]
-
Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). NIH. Retrieved February 6, 2026, from [Link]
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Time-dependent 1 H NMR spectra for Biginelli reaction, Formation of 4a. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (n.d.). Retrieved February 6, 2026, from [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022, November 25). Journal of Medicinal and Chemical Sciences. Retrieved February 6, 2026, from [Link]
-
Guide - Low Yield Troubleshooting. (2018, August 1). PacBio. Retrieved February 6, 2026, from [Link]
-
A new insight into the Biginelli reaction: the dawn of multicomponent click chemistry?. (n.d.). Retrieved February 6, 2026, from [Link]
-
The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2016, May 28). ResearchGate. Retrieved February 6, 2026, from [Link]
Sources
- 1. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oiccpress.com [oiccpress.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Hub: Pyrimidine Synthesis & Reproducibility
Topic: Troubleshooting & Optimization of Pyrimidine Scaffolds
Introduction: The "Black Art" of Heterocycles
Welcome to the Pyrimidine Synthesis Support Center. If you are here, you are likely staring at a flask containing a black tar instead of a crystalline solid, or your LC-MS shows a persistent molecular weight corresponding to a side-product you cannot separate.
Pyrimidine synthesis is notoriously sensitive to "invisible" variables—trace moisture, protonation states, and thermodynamic sinks. This guide moves beyond standard textbook procedures to address the causality of failure . We treat your protocol not as a recipe, but as a system of competing chemical equilibria.
Module 1: The Biginelli Reaction (Multicomponent)
Context: The Biginelli reaction (Aldehyde + Urea +
Troubleshooting Guide
Q: Why does my yield fluctuate wildly (15% – 60%) between batches using the same reagents? A: The variance is almost always due to the order of addition and catalyst hygroscopicity .
-
The Mechanism: The reaction proceeds via an N-acyliminium ion intermediate. If the aldehyde and
-ketoester react before the urea attacks, you form the Knoevenagel adduct (a thermodynamic sink). -
The Fix: Do not mix all three components simultaneously. Pre-mix the Aldehyde and Urea with the acid catalyst first to favor the formation of the imine intermediate. Add the
-ketoester last. -
Critical Control Point: Ensure your Lewis acid (e.g.,
or simple ) is dry. Hydrated catalysts slow the imine formation, allowing the competing Knoevenagel pathway to dominate.
Q: I see a fluorescent side-product on my TLC. What is it? A: This is the Hantzsch Dihydropyridine .
-
Cause: If the reaction temperature is too high or the urea decomposes to ammonia, the ammonia reacts with two equivalents of the
-ketoester and the aldehyde.[1] -
Solution: Lower your reaction temperature to 70–80°C. Do not reflux aggressively unless necessary.
Visualizing the Competition: Biginelli vs. Side Pathways
Figure 1: Reaction pathways in Biginelli synthesis. Green paths indicate the desired workflow; red paths indicate common failure modes.
Module 2: Condensation Reactions (Amidine + 1,3-Dicarbonyl)
Context: This is the principal synthesis method. The failure here is rarely "no reaction"—it is usually hydrolysis or salt formation masquerading as product.
Troubleshooting Guide
Q: I used Sodium Ethoxide (NaOEt) as a base, but my product turned into a sticky mess upon aqueous workup. A: You likely suffered from base-mediated ring opening or incomplete neutralization .
-
The Science: Pyrimidines are electron-deficient. In the presence of strong hydroxide (generated during aqueous quench if NaOEt isn't fully neutralized), the ring is susceptible to nucleophilic attack at the C2/C4/C6 positions, leading to ring opening.
-
The Protocol Fix: Neutralize the reaction mixture with glacial acetic acid before adding water. Adjust pH to ~7.0 (neutral) to precipitate the product. Do not dump the basic reaction mixture directly into water.
Q: My "product" is water-soluble and won't extract into DCM/EtOAc. A: You have isolated the salt , not the free base.
-
The Science: Amino-pyrimidines are amphoteric. If your workup is too acidic, the nitrogen is protonated (cationic). If too basic, phenolic -OH groups (from tautomers) are deprotonated (anionic).
-
The Fix: You must find the Isoelectric Point (pI) . Slowly titrate the aqueous layer while monitoring for precipitation. For many hydroxy-pyrimidines, this occurs between pH 4.5 and 6.0.
Data: Base Selection Matrix
| Base | Strength | Risk Profile | Best Use Case |
| NaOEt / EtOH | Strong | High (Transesterification side-products) | Standard condensations with stable esters. |
| K2CO3 / DMF | Moderate | Low (Heterogeneous, slow) | Sensitive substrates prone to ring opening. |
| NaH / THF | Very Strong | High (Runaway exotherms) | Sterically hindered 1,3-dicarbonyls. |
| Piperidine | Weak | Low (Can act as nucleophile) | Knoevenagel-type precursors. |
Module 3: Chlorination (The POCl3 Step)
Context: Converting hydroxy-pyrimidines to chloro-pyrimidines using Phosphorus Oxychloride (
Troubleshooting Guide
Q: The reaction turned into a black tar that cannot be purified. A: This is "The Black Death" of pyrimidine chemistry. It is caused by local overheating and polymerization .
-
Root Cause:
decomposition generates polyphosphoric acids which catalyze the polymerization of the pyrimidine ring. -
The Protocol (Strict):
-
Dry your starting material: Trace water reacts with
to generate heat and phosphoric acid (a polymerization catalyst). Dry your hydroxy-pyrimidine in a vacuum oven at 50°C overnight. -
Stepwise Heating: Never drop the flask directly into a 100°C oil bath. Start at RT, ramp to 60°C for 1 hour, then to reflux.
-
The "Sacrificial" Base: Add N,N-Dimethylaniline (1.0 equiv). It acts as a proton scavenger and prevents acid-catalyzed tar formation.
-
Q: How do I safely quench the excess POCl3? A: Never quench directly with water.
-
Procedure: Remove excess
via vacuum distillation (rotovap with a base trap) first. The residue should be a thick oil. Dilute this oil with DCM, pour onto ice, and then neutralize with saturated .
Module 4: Standardized Protocols
Protocol A: The "Robust" Biginelli (Solvent-Free)
Based on Kappe et al. (2000) & Marinescu (2021)
Rationale: Solvent-free conditions increase reactant concentration, driving the kinetics of the difficult condensation steps and minimizing solvent-based side reactions.
-
Reagents:
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol) - Excess is crucial
-
Catalyst:
(5 mol%) or -TSA (10 mol%)
-
-
Procedure:
-
Workup:
-
Cool to RT. The melt will solidify.
-
Add Ethanol (cold) and triturate.
-
Filter the solid. Wash with cold water (removes excess urea).
-
Recrystallize: Ethanol/Water.
-
Protocol B: Chlorination of 4-Hydroxypyrimidine
The "Clean" Method avoiding Tar
-
Setup: Flame-dried flask, Argon atmosphere.
-
Mix: 4-Hydroxypyrimidine (1.0 eq) +
(5.0 eq). -
Additive: Add
-Dimethylaniline (1.0 eq) dropwise. Note: Exothermic. -
Ramp: Heat to 60°C (1 hr), then Reflux (3 hrs).
-
Quench:
-
Distill off
(vacuum).[4] -
Dissolve residue in DCM.
-
Pour onto Ice/Sodium Bicarbonate slurry.
-
Extract immediately (Chloro-pyrimidines can hydrolyze back to starting material if left in basic water).
-
References
-
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link
-
Marinescu, M. (2021).[5] "Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives." Molecules, 26(19), 6022.[5] Link
-
Wang, H., et al. (2012).[6] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17(4), 4533-4544. Link
-
Brown, D. J. (2009). The Pyrimidines (Chemistry of Heterocyclic Compounds: A Series Of Monographs). Wiley-Interscience. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine synthesis [organic-chemistry.org]
Overcoming incomplete conversion in pyrimidine condensation reactions
Welcome to the technical support center for pyrimidine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your experimental work. This guide is structured to address the specific issues researchers, scientists, and drug development professionals face with pyrimidine condensation reactions, particularly the prevalent problem of incomplete conversion.
Troubleshooting Guide: Addressing In-Experiment Failures
This section is designed as an interactive guide to diagnose and solve problems as they arise during your experiment.
Problem 1: My reaction shows low or no conversion after the expected reaction time.
Initial Diagnosis: Low or no product formation typically points to an issue with one of the core reaction parameters: catalyst activity, energy input (temperature), or the integrity of your starting materials.
Causality and Solution Pathways:
-
Catalyst Inactivity: The acid catalyst (Brønsted or Lewis) is essential for activating the carbonyl groups for nucleophilic attack. If it's inactive, the reaction will not proceed.
-
Action: Ensure your catalyst is active.[1] If using a reusable solid-phase catalyst, it may require regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[1] For sensitive reactions, consider switching from a mild Lewis acid to a stronger one to improve conversion rates.[2]
-
-
Insufficient Activation Energy: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Action: Gradually increase the reaction temperature, for example, from room temperature to 80-100°C, which can be optimal for many Biginelli reactions.[3][4] It is critical to monitor the reaction progress by Thin Layer Chromatography (TLC) during this process to avoid potential product degradation at excessive temperatures.[1][4]
-
-
Poor Reagent Quality: Impurities in the starting materials (aldehyde, β-ketoester, urea, etc.) can inhibit the catalyst or participate in side reactions.
-
Action: Verify the purity of all reactants.[1] If possible, purify the starting materials before use. For instance, aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction.
-
-
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can physically slow down the reaction rate.[2]
-
Action: If you suspect steric hindrance is the issue, prolong the reaction time and continue to monitor by TLC.[2] If the reaction still does not proceed, a substrate modification may be necessary.
-
Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.
Problem 2: My reaction stalled at the open-chain ureide intermediate.
Initial Diagnosis: You observe an intermediate spot on TLC that does not convert to the final product. Mass spectrometry of the crude reaction mixture confirms the presence of a species incorporating all three components. This is a classic sign of cyclization failure.
Causality and Solution Pathways:
The final step in many pyrimidine condensations, such as the Biginelli reaction, is an intramolecular nucleophilic attack by a terminal urea nitrogen followed by dehydration to form the ring.[5] Failure to cyclize is often due to insufficient activation of the ketone carbonyl.[5]
-
Increase Catalyst Loading/Strength: A higher concentration or a more potent acid catalyst can more effectively protonate the carbonyl, making it more electrophilic and susceptible to ring-closing attack.[5]
-
Increase Temperature: Heating the reaction mixture provides the necessary activation energy for the cyclization-dehydration step.[5] Refluxing in a suitable solvent like ethanol is a common strategy.[5]
-
Use a Dehydrating Agent: The final cyclization is a dehydration step. By Le Châtelier's principle, removing water will drive the equilibrium toward the cyclized product.[5]
-
Action: In difficult cases, add a chemical dehydrating agent or employ a Dean-Stark apparatus to azeotropically remove water from the reaction mixture.[5]
-
Problem 3: I've isolated a major byproduct instead of the expected dihydropyrimidine.
Initial Diagnosis: The yield of your target molecule is very low, but a significant amount of another product is observed and isolated. Characterization by NMR and mass spectrometry is essential.
Causality and Identification:
In the context of the Biginelli reaction, the most common byproduct is the Knoevenagel adduct, which results from the condensation of the aldehyde and the β-ketoester.[5][6] This side reaction consumes the starting materials, preventing them from forming the desired pyrimidine.[5]
-
Byproduct Identification:
-
Knoevenagel Adduct: Will lack the urea moiety. Its mass spectrum will correspond to [M(aldehyde) + M(ketoester) - H₂O].
-
Open-Chain Ureide: Will show signals from all three components but will not be cyclized.[5]
-
Hantzsch Dihydropyridine: May form if ammonia or an ammonium salt is present, leading to a pyridine-based structure instead of a pyrimidine.[6]
-
Mitigation Strategies:
-
Catalyst Choice: The choice of catalyst is pivotal. Strong Brønsted acids can sometimes favor the Knoevenagel condensation.[6] Screening milder Lewis acids or specialized catalysts can significantly improve selectivity for the pyrimidine product.
-
Reaction Conditions: Adjusting the temperature or solvent can alter the relative rates of the desired reaction and side reactions.[1] Solvent-free conditions have been reported to be highly effective in some cases, leading to shorter reaction times and higher yields.[3]
Sources
Technical Support Center: Optimal Solvent Systems for Pyrimidine Reactions
From the desk of a Senior Application Scientist
Welcome to the technical support center for pyrimidine synthesis. As chemists and drug development professionals, we understand that the pyrimidine core is a cornerstone of numerous pharmaceuticals and bioactive molecules.[1][2] However, its successful synthesis and derivatization are critically dependent on a factor that is too often an afterthought: the solvent system.
This guide is designed to move beyond simple solvent lists and provide a deeper, mechanistic understanding of how your choice of solvent dictates the outcome of your reaction. Here, we will explore the causality behind solvent effects, troubleshoot common issues, and provide field-proven protocols to optimize your pyrimidine reactions.
Frequently Asked Questions (FAQs): The Fundamentals of Solvent Selection
This section addresses the foundational questions researchers frequently encounter when setting up their pyrimidine synthesis.
Q1: Beyond just dissolving my reagents, what is the solvent actually doing in my reaction?
A1: The role of the solvent extends far beyond simple solubilization. It is an active participant that can fundamentally alter the reaction's course and efficiency. Its primary functions include:
-
Solubilizing Reactants and Catalysts: Ensuring all components are in the same phase is the first step for any successful reaction. This is particularly crucial in cross-coupling reactions where you have an organic halide, a boronic acid (or its salt), a base, and a catalyst system that all need to interact.[3][4]
-
Stabilizing Intermediates and Transition States: The solvent cage around a reacting molecule can stabilize or destabilize charged intermediates or transition states. For instance, a polar solvent can stabilize a charged transition state, thereby lowering the activation energy and accelerating the reaction rate.
-
Influencing Reaction Mechanisms: A solvent can dictate which mechanistic pathway is favored. The choice between a polar protic and a polar aprotic solvent is a classic example that determines the efficacy of nucleophilic substitution reactions.[5]
-
Mediating Heat Transfer: In thermally driven reactions, the solvent's boiling point determines the maximum temperature achievable at atmospheric pressure. For microwave-assisted synthesis, solvents with high dielectric constants are more efficient at absorbing microwave energy, leading to rapid heating.[6][7]
Q2: How do I choose between a polar protic and a polar aprotic solvent for nucleophilic substitution on a pyrimidine ring?
A2: This is one of the most critical decisions, especially for SNAr (Nucleophilic Aromatic Substitution) reactions on halo-pyrimidines. The key lies in understanding how the solvent interacts with your nucleophile.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and are capable of hydrogen bonding.[8] While they are excellent at dissolving ionic nucleophiles, they can form a strong solvation shell around the nucleophile. This "caging" effect hinders the nucleophile's ability to attack the electrophilic carbon on the pyrimidine ring, slowing down the reaction.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[8] They are polar enough to dissolve many ionic reagents but primarily solvate the cation, leaving the anionic nucleophile "naked" and highly reactive.[5][10] This dramatically increases the rate of SN2 and SNAr reactions.
Bottom Line: For most nucleophilic substitutions on pyrimidine rings, a polar aprotic solvent is the superior choice to maximize nucleophile reactivity.
Caption: Solvation differences in protic vs. aprotic media.
Q3: My Biginelli condensation is giving low yields. Can the solvent be the problem?
A3: Absolutely. The Biginelli reaction, a cornerstone of dihydropyrimidinone (DHPM) synthesis, is highly sensitive to the solvent environment. While classic conditions often use ethanol, the optimal solvent can vary significantly based on the specific substrates and catalyst used.
-
Polarity Matching: The reaction involves three components of varying polarity (an aldehyde, a β-ketoester, and urea/thiourea). The solvent must effectively solubilize all three to facilitate the reaction.
-
Reaction Mechanism Influence: The mechanism involves several equilibrium steps, including the formation of an acyliminium ion intermediate. The solvent's polarity and ability to participate in hydrogen bonding can influence the position of these equilibria.[11]
-
Modern Approaches: Many modern protocols have found that yields can be dramatically improved by moving away from traditional solvents. High-boiling polar solvents can be effective, and in some cases, solvent-free conditions, often assisted by microwave irradiation or a catalyst, provide the best results.[12][13][14] For instance, some studies show that highly polar or non-polar solvents can give lower yields, indicating a nuanced requirement.[13]
Q4: Are "green" or solvent-free options practical for pyrimidine synthesis?
A4: Yes, and they are becoming increasingly prevalent. Green chemistry principles are pushing researchers to minimize the use of hazardous organic solvents.[15]
-
Solvent-Free Synthesis: Many condensation reactions, such as the Biginelli reaction or other multicomponent syntheses, can be performed neat (without any solvent), often by grinding the reactants together, sometimes with a solid catalyst.[1][14] This approach is highly atom-economical and simplifies purification.
-
Microwave-Assisted Organic Synthesis (MAOS): This technique often uses green solvents like water or ethanol, or can be run solvent-free.[6] The direct and rapid heating often leads to dramatically reduced reaction times and cleaner reaction profiles.[16][17][18]
-
Water as a Solvent: For certain reactions like the Suzuki coupling, using a co-solvent system with water (e.g., 1,4-dioxane/H₂O) is not only greener but often essential for dissolving the inorganic base (like Na₂CO₃ or K₂CO₃) and facilitating the catalytic cycle.[3][4]
Troubleshooting Guide: From Failed Reactions to Optimal Yields
This section provides a systematic approach to solving common problems where the solvent system is a likely culprit.
Problem: My reaction has a very low yield, and TLC shows mostly unreacted starting materials.
This is a classic symptom of a suboptimal solvent system, often stemming from poor solubility or unfavorable kinetics.
-
Possible Cause: Poor Solubility of Reactants. If your starting materials are not fully dissolved, the reaction is happening in a heterogeneous mixture, severely limiting the reaction rate. Pyrimidine precursors, especially those with multiple polar functional groups, can have limited solubility in common non-polar solvents.[2][19][20][21]
-
Troubleshooting Steps:
-
Visual Inspection: Does the reaction mixture look clear or is it a slurry? If it's not clear, you have a solubility problem.
-
Solubility Test: Before running the reaction, test the solubility of each starting material individually in a small amount of your chosen solvent at the intended reaction temperature.
-
Consult Data: Refer to tables of solvent properties to choose a solvent that better matches the polarity of your substrates. For example, highly polar and hydrogen-bond-accepting solvents like DMSO or DMF are excellent for dissolving a wide range of organic compounds.[22]
-
-
-
Possible Cause: Incorrect Solvent Polarity for the Mechanism. As discussed in the FAQ, the solvent polarity directly impacts the reaction's energy profile. An SNAr reaction run in a protic solvent will be sluggish due to nucleophile deactivation.
-
Troubleshooting Steps:
-
Analyze the Mechanism: Identify the key steps in your reaction. Is there a charge buildup in the transition state? Is a strong nucleophile required?
-
Switch Solvent Class: If you are using a protic solvent for a nucleophilic substitution, switch to a polar aprotic one (e.g., from ethanol to acetonitrile or DMF). If your reaction involves non-polar intermediates, a less polar solvent like toluene or THF might be more appropriate.
-
Perform a Solvent Screen: If the optimal solvent is not obvious, a systematic screening is the most robust approach. See Protocol 1 below.
-
-
Problem: My reaction is messy, with multiple side products.
Side product formation is often a sign that an undesired reaction pathway is competing with your desired one. The solvent can play a decisive role in which path is favored.
-
Example Scenario: Suzuki Coupling on a Halopyrimidine. You are trying to couple an arylboronic acid with a 2-chloropyrimidine but observe significant amounts of dechlorinated pyrimidine (hydrodehalogenation) and decomposed boronic acid (protodeboronation).
-
The Role of Solvent: Suzuki reactions require a delicate balance. You need a solvent system that can dissolve the organic pyrimidine, the organometallic boronic acid, the inorganic base, and the palladium catalyst. A single solvent often cannot achieve this.
-
The Solution: Mixed Solvent Systems. A mixture like 1,4-dioxane/water or 2-MeTHF/water is often optimal.[3][4][23] The organic solvent (dioxane) dissolves the halopyrimidine and boronic acid, while the water dissolves the inorganic base. This biphasic system brings all components into proximity at the interface, facilitating the catalytic cycle while minimizing side reactions like protodeboronation, which can be exacerbated by excess water or certain protic organic solvents.[24]
-
-
Example Scenario: Ullmann Condensation. You are attempting to couple a phenol with a halopyrimidine and are getting low yields and decomposition.
-
The Role of Solvent: Traditional Ullmann reactions require very high temperatures (often >150-200 °C) to proceed.[25] The solvent must not only be stable at these temperatures but also effectively solubilize the copper catalyst and reagents.
-
The Solution: High-Boiling Polar Aprotic Solvents. Solvents like DMF, N-Methyl-2-pyrrolidone (NMP), or nitrobenzene are standard choices.[25][26] Their high boiling points allow the necessary temperatures to be reached, and their polar nature helps to dissolve the reactants and intermediates. Using a lower-boiling solvent like THF would prevent the reaction from reaching the required activation energy.
-
Problem: The reaction worked, but removing the solvent (e.g., DMF, DMSO) is a nightmare.
This is a common trade-off. The same properties that make high-boiling polar aprotic solvents effective (high polarity, high boiling point) also make them difficult to remove.
-
Troubleshooting the Work-up:
-
Aqueous Washes: Both DMF and DMSO are fully miscible with water. Performing multiple washes with water (or brine to reduce emulsion formation) can effectively extract a significant portion of the solvent from an organic layer (e.g., EtOAc, DCM).
-
Back-Extraction: If your product is soluble in a non-polar solvent like hexanes or diethyl ether, you can sometimes dilute the DMF/DMSO reaction mixture with a large volume of water and then extract your product into the non-polar solvent.
-
High-Vacuum Distillation (Kugelrohr): For non-volatile products, applying high vacuum and gentle heat can remove the last traces of these solvents.
-
Lyophilization (Freeze-Drying): If your compound is water-soluble and stable, you can dilute the reaction mixture with water and lyophilize to remove both water and the residual high-boiling solvent.
-
Data Tables & Protocols for the Bench
Table 1: Properties of Common Solvents in Pyrimidine Synthesis
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Common Applications & Notes |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | Classic solvent for Biginelli reactions. Can slow SNAr. |
| Methanol (MeOH) | Polar Protic | 65 | 32.7 | Good for dissolving polar reagents; often used in green chemistry.[15] |
| Water (H₂O) | Polar Protic | 100 | 80.1 | Excellent green solvent, often used as a co-solvent in cross-coupling.[3][4] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Good for SNAr; lower boiling than DMF/DMSO for easier removal. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | General-purpose ether solvent; can be used for cross-couplings. |
| 1,4-Dioxane | Polar Aprotic | 101 | 2.2 | Very common for Suzuki and other Pd-catalyzed cross-couplings, often with water.[3][4] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent solvent for a wide range of reactions (SNAr, Ullmann); difficult to remove.[25][26] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Highly polar, dissolves many otherwise insoluble compounds; very difficult to remove.[22] |
| Toluene | Non-polar | 111 | 2.4 | Useful for reactions requiring azeotropic removal of water (Dean-Stark). |
Protocol 1: A Step-by-Step Guide to Systematic Solvent Screening
This protocol provides a reliable method for identifying the optimal solvent for a new pyrimidine reaction.
Objective: To efficiently test a panel of solvents to determine which provides the highest conversion to the desired product with the fewest side products.
Methodology:
-
Preparation:
-
Select a panel of 6-8 diverse solvents based on the likely reaction mechanism (e.g., for an SNAr, include MeCN, DMF, THF, and perhaps a protic solvent like isopropanol as a control).
-
Use small-scale reaction vials (e.g., 2 mL microwave vials or screw-cap vials) equipped with stir bars.
-
Prepare a stock solution of your limiting reagent if it is a solid to ensure accurate dispensing. Prepare a stock solution of your base if applicable.
-
-
Reaction Setup:
-
To each vial, add the pyrimidine substrate (e.g., 0.1 mmol).
-
Add the other reagents (nucleophile, catalyst, etc.) in the correct stoichiometry.
-
Dispense an equal volume (e.g., 1.0 mL) of each test solvent into its respective vial.
-
Seal the vials. If the reaction is air-sensitive, perform these steps in a glovebox or under an inert atmosphere.
-
-
Execution:
-
Place all vials in a parallel synthesis block or an aluminum heating block on a stirrer hotplate. This ensures all reactions are run at the exact same temperature and stirring rate .
-
Heat the block to the desired reaction temperature.
-
Run the reactions for a set period (e.g., 4 hours). It is crucial that the time is identical for all reactions.
-
-
Analysis:
-
After cooling, take a small, identical aliquot from each reaction mixture (e.g., 10 µL).
-
Dilute each aliquot with a larger, fixed volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Analyze each diluted sample by LC-MS or GC-MS. The key is to use a method that can quantify the amount of starting material remaining and the amount of product formed.
-
Calculate the % conversion for each reaction: (% Product Area) / (% Product Area + % Starting Material Area) * 100.
-
-
Interpretation:
-
Compare the % conversion across all solvents. The solvent giving the highest conversion with the cleanest profile (fewest side-product peaks) is your lead candidate for scale-up optimization.
-
Sources
- 1. growingscience.com [growingscience.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. rjpdft.com [rjpdft.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. homework.study.com [homework.study.com]
- 11. sctunisie.org [sctunisie.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. orientjchem.org [orientjchem.org]
- 17. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 18. oatext.com [oatext.com]
- 19. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 25. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 26. Ullmann Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
Validation & Comparative
A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: An In-Depth Analysis of EGFR Tyrosine Kinase Inhibitors
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. While the specific molecule 4-(Propan-2-yl)pyrimidine-5-carboxylic acid is primarily recognized as a heterocyclic building block in medicinal chemistry, its core pyrimidine structure is the foundational scaffold for a multitude of highly successful kinase inhibitors. This guide delves into the intricate world of pyrimidine-based kinase inhibitors, focusing on a critical class: the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). We will dissect and compare the performance of first-generation inhibitors, such as Gefitinib and Erlotinib, with the third-generation inhibitor, Osimertinib, providing the experimental context and data necessary for informed research and development decisions.
The EGFR Signaling Pathway: A Prime Target in Oncology
The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as epidermal growth factor (EGF), the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade creates docking sites for various signaling proteins, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival. In many cancers, aberrant EGFR signaling, often due to activating mutations in the kinase domain, leads to uncontrolled cell proliferation and tumor growth.
Figure 2: Workflow for IC₅₀ Determination. This diagram outlines the key steps in a typical in vitro kinase assay to determine the potency of an inhibitor.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the kinase inhibitor (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM).
-
Prepare a master mix containing the recombinant kinase (e.g., EGFR L858R/T790M), the kinase substrate (a peptide that can be phosphorylated), and ATP at a concentration close to its Michaelis-Menten constant (Km).
-
-
Assay Procedure:
-
Dispense a small volume of the diluted inhibitor solutions into the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a detection system (e.g., luminescence, fluorescence). For instance, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the "no kinase" control as 0% activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
This self-validating system, with its positive and negative controls, ensures that the observed inhibition is due to the specific action of the compound on the kinase of interest.
Conclusion
The journey from a simple chemical scaffold like 4-(Propan-2-yl)pyrimidine-5-carboxylic acid to a life-saving drug like Osimertinib highlights the power of medicinal chemistry and rational drug design. While first-generation pyrimidine-based inhibitors like Gefitinib and Erlotinib were revolutionary in their time, their effectiveness was hampered by on-target toxicities related to wild-type EGFR inhibition and the emergence of predictable resistance mechanisms. The development of third-generation inhibitors, exemplified by Osimertinib, demonstrates a significant leap forward. By employing an irreversible binding mechanism and designing for high selectivity against mutant forms of EGFR over the wild-type, these newer agents offer improved efficacy and a more manageable safety profile. For researchers in the field, understanding these generational differences in mechanism, potency, and selectivity is paramount for the continued development of next-generation kinase inhibitors that can overcome resistance and improve patient outcomes.
References
-
Cross, D. A. E., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. [Link]
-
Jänne, P. A., et al. (2015). AZD9291 in EGFR inhibitor-resistant non-small-cell lung cancer. New England Journal of Medicine, 372(18), 1689–1699. [Link]
-
Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129–2139. [Link]
-
Paez, J. G., et al. (2004). EGFR mutations in lung cancer: Correlation with clinical response to gefitinib therapy. Science, 304(5676), 1497–1500. [Link]
-
Pao, W., et al. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS Medicine, 2(3), e73. [Link]
A Comparative Guide to the Biological Activity of 4-Isopropyl vs. 4-Chloro Pyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged core in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its inherent ability to interact with a wide range of biological targets. Strategic modifications to the pyrimidine ring can dramatically influence the pharmacological profile of the resulting derivatives. This guide provides an in-depth comparative analysis of the biological activities of pyrimidine derivatives bearing a 4-isopropyl group versus those with a 4-chloro substituent. By examining experimental data and structure-activity relationships (SAR), we aim to provide a valuable resource for researchers engaged in the design and development of novel pyrimidine-based therapeutics.
The Significance of the 4-Position in Pyrimidine Scaffolds
The C4 position of the pyrimidine ring is a key vector for chemical modification, often playing a critical role in the potency, selectivity, and pharmacokinetic properties of the molecule. Substituents at this position can engage in crucial interactions within the binding sites of target proteins, such as kinases, by influencing factors like steric hindrance, electronic distribution, and lipophilicity. The choice between an alkyl group like isopropyl and a halogen such as chlorine can therefore lead to vastly different biological outcomes.
Comparative Biological Activity: A Head-to-Head Analysis
Anticancer Activity
Both 4-isopropyl and 4-chloro pyrimidine derivatives have demonstrated significant potential as anticancer agents. The nature of the substituent at the 4-position directly impacts their cytotoxic and antiproliferative effects.
4-Chloro Pyrimidine Derivatives: The chloro group, being a halogen, is an electron-withdrawing group that can influence the electronic properties of the pyrimidine ring. It can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. Several studies have reported potent anticancer activity for 4-chloro pyrimidine derivatives. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and evaluated for their anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. One derivative, featuring a bromophenyl piperazine moiety at the 4-position, exhibited the highest activity with EC50 values of 89.24 µM and 89.37 µM against HCT116 and MCF7 cells, respectively.[1] Another study highlighted that a 4-chloro substitution on a phenyl ring attached to a 1,3,4-oxadiazole moiety linked to a phenol showed slightly more anticancer activity than 2-chloro or 4-fluoro substitutions.[2]
4-Isopropyl Pyrimidine Derivatives: The isopropyl group is a bulky, lipophilic alkyl group. Its presence can enhance van der Waals interactions within a protein's binding pocket and increase the overall lipophilicity of the molecule, which can affect cell permeability. A study on 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines revealed potent inhibitory activity against cyclin-dependent kinases (CDKs) and significant anti-proliferative effects in various cancer cell lines.[3] The isopropyl group at the 3-position of the pyrazolo[4,3-d]pyrimidine core was a key feature of these potent CDK inhibitors. While this study does not feature a 4-isopropyl pyrimidine, it underscores the potential of the isopropyl group in designing potent kinase inhibitors.
Comparative Insights: Generally, the presence of halogen atoms or bulky groups in the structure of pyridine derivatives has been associated with lower antiproliferative activity in some studies.[4] However, the specific context of the target protein and the overall molecular structure is crucial. The electron-withdrawing nature of the chloro group can be advantageous for certain interactions, while the steric bulk and lipophilicity of the isopropyl group may be favored in other binding pockets.
Kinase Inhibition
A significant number of pyrimidine-based anticancer agents function as protein kinase inhibitors.[5] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. As mentioned, 3-isopropyl-pyrazolo[4,3-d]pyrimidine derivatives have emerged as potent and selective CDK inhibitors, demonstrating the utility of the isopropyl group in this context.[3]
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another important target in cancer therapy. The 4-position of the pyrimidine ring is critical for the activity of many EGFR inhibitors. While specific comparative data for 4-isopropyl versus 4-chloro pyrimidine derivatives as EGFR inhibitors is scarce, the general principles of SAR suggest that the optimal substituent would depend on the specific interactions within the ATP-binding site of the EGFR kinase domain.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-substituted pyrimidines is profoundly influenced by the nature of the substituent at this position.[6][7]
-
Steric Factors: The size and shape of the substituent at the 4-position can determine whether the molecule can fit into the binding pocket of the target protein. A bulky isopropyl group may provide better shape complementarity in some cases, while a smaller chloro atom might be preferred in others.
-
Electronic Effects: The electron-withdrawing nature of the chloro group can affect the pKa of the pyrimidine ring and its ability to form hydrogen bonds. The electron-donating nature of the isopropyl group can also influence these properties, albeit to a lesser extent.
-
Lipophilicity: The isopropyl group significantly increases the lipophilicity of the molecule compared to the chloro group. This can enhance cell membrane permeability and improve pharmacokinetic properties, but excessive lipophilicity can also lead to off-target effects and poor solubility.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide an overview of standard experimental protocols for evaluating the biological activity of pyrimidine derivatives.
Kinase Inhibition Assay (Example: EGFR Kinase Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay quantifies the phosphorylation of a substrate peptide by the kinase in the presence and absence of the test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare solutions of the EGFR kinase, a suitable substrate peptide (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound at various concentrations.
-
Add the EGFR kinase and the substrate peptide.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as:
-
ELISA-based methods: Using an antibody that specifically recognizes the phosphorylated substrate.
-
Fluorescence-based methods: Using a fluorescently labeled substrate or a phosphorylation-sensitive fluorescent probe.
-
Luminescence-based methods: Using an assay that couples ATP consumption to a luciferase reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.
-
Cellular Proliferation Assay (Example: MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7, HCT116) in appropriate growth medium.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition by a pyrimidine-based kinase inhibitor.
Caption: A typical experimental workflow for the screening and evaluation of novel pyrimidine derivatives.
Conclusion
The choice between a 4-isopropyl and a 4-chloro substituent on a pyrimidine scaffold can have a profound impact on the biological activity of the resulting derivative. While the chloro group offers electronic advantages and the potential for halogen bonding, the isopropyl group provides increased lipophilicity and steric bulk that can be beneficial for binding to certain targets. The available data, though not from direct comparative studies, suggests that both types of derivatives hold promise as anticancer agents and kinase inhibitors. Ultimately, the optimal choice of substituent will be target-dependent and will require careful consideration of the desired pharmacological profile. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to design and evaluate novel pyrimidine derivatives with enhanced therapeutic potential.
References
Sources
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This is particularly true for heterocyclic compounds like 4-(Propan-2-yl)pyrimidine-5-carboxylic acid, a molecule with potential applications in medicinal chemistry due to the prevalence of the pyrimidine scaffold in numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the validation of this compound's purity, offering insights into the experimental rationale and data interpretation.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust technique that determines the mass fractions of these elements in a sample.[4][5][6] The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified.[7][8] This method provides a fundamental assessment of a compound's composition and is a powerful tool for purity verification.[9] Unlike techniques that identify specific impurities, elemental analysis provides a bulk assessment of the elemental composition, making it uniquely suited to detect the presence of inorganic impurities or residual solvents that may not be visible by other methods.[9]
Theoretical Elemental Composition of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid (C₈H₁₀N₂O₂):
To validate the purity of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid, the experimentally determined elemental composition must align with the theoretical values calculated from its molecular formula.
-
Molecular Formula: C₈H₁₀N₂O₂
-
Molar Mass: 182.18 g/mol
-
Theoretical Composition:
-
Carbon (C): 52.74%
-
Hydrogen (H): 5.53%
-
Nitrogen (N): 15.38%
-
A deviation from these theoretical values can indicate the presence of impurities. For instance, a higher-than-expected carbon and hydrogen content might suggest a hydrocarbon-based impurity, while a lower nitrogen value could point to an impurity lacking nitrogen atoms.
Experimental Protocol: Elemental Analysis
A meticulous experimental protocol is crucial for obtaining accurate and reliable elemental analysis data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove any residual solvents. This can be achieved by drying the sample under a high vacuum for several hours.
-
Accurately weigh approximately 2-3 mg of the 4-(Propan-2-yl)pyrimidine-5-carboxylic acid sample into a tin capsule using a calibrated microbalance.
-
-
Instrumentation and Calibration:
-
Utilize a calibrated CHN elemental analyzer.
-
Calibrate the instrument using a certified standard, such as acetanilide or sulfanilamide, to ensure accuracy.
-
-
Combustion and Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the analyzer, which is typically heated to around 900-1000°C.
-
The combustion in a pure oxygen environment converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.
-
The resulting gases are separated by gas chromatography and quantified by a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
Compare the experimental values to the theoretical values. A widely accepted criterion for purity in academic and industrial settings is a deviation of no more than ±0.4% from the theoretical value for each element.[10][11]
-
A Comparative Look: Orthogonal Analytical Techniques
While elemental analysis is a powerful tool, a comprehensive purity assessment often necessitates the use of orthogonal methods—different analytical techniques that provide complementary information.[12]
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[13] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[14]
-
Strengths: Highly sensitive for detecting and quantifying organic impurities, even at trace levels. Can be used to determine the relative purity of a sample by measuring the area percent of the main peak.
-
Limitations: May not detect impurities that do not have a UV chromophore or are non-volatile.[14] It is also less effective at identifying inorganic impurities.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the molecular structure of a compound.[12] Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the analyte itself.
-
Strengths: Provides structural confirmation of the main component and can identify and quantify organic impurities with distinct NMR signals.
-
Limitations: Less sensitive than HPLC for detecting trace impurities. Signals from impurities may overlap with the main component's signals, making quantification challenging.[15]
Mass Spectrometry (MS):
MS is a powerful technique for determining the molecular weight of a compound and identifying impurities based on their mass-to-charge ratio.[16]
-
Strengths: Highly sensitive and specific for identifying known and unknown impurities. Can be coupled with liquid chromatography (LC-MS) for enhanced separation and identification.
-
Limitations: Quantification can be challenging without appropriate standards. Ionization efficiency can vary between compounds, affecting the accuracy of relative purity measurements.
Data Presentation: A Comparative Overview
| Analytical Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Elemental composition (%C, %H, %N) | Excellent for detecting inorganic impurities and residual solvents. Provides a fundamental measure of bulk purity.[9] | Does not identify the specific nature of impurities. Less sensitive to organic impurities with similar elemental compositions. |
| HPLC | Retention time, peak area | High sensitivity for organic impurities. Excellent for quantification of known impurities. | May not detect non-UV active or non-volatile impurities.[14] |
| NMR Spectroscopy | Chemical shifts, coupling constants, integrals | Provides structural confirmation. Can quantify impurities without a reference standard (qNMR). | Lower sensitivity than HPLC. Signal overlap can complicate analysis.[15] |
| Mass Spectrometry | Mass-to-charge ratio | High sensitivity and specificity for impurity identification. | Quantification can be complex. |
Experimental Workflow for Comprehensive Purity Validation
A robust workflow for validating the purity of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid integrates elemental analysis with other analytical techniques.
Caption: Integrated workflow for purity validation.
Interpreting Elemental Analysis Data: A Case Study
Consider two hypothetical lots of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid:
| Element | Theoretical % | Lot A (Experimental %) | Lot B (Experimental %) | Deviation (Lot A) | Deviation (Lot B) |
| C | 52.74 | 52.65 | 54.82 | -0.09 | +2.08 |
| H | 5.53 | 5.58 | 6.15 | +0.05 | +0.62 |
| N | 15.38 | 15.31 | 14.21 | -0.07 | -1.17 |
Analysis:
-
Lot A: The experimental values are well within the acceptable ±0.4% deviation. This suggests a high purity sample.
-
Lot B: The experimental values show significant deviation. The higher carbon and hydrogen percentages, coupled with a lower nitrogen percentage, could indicate the presence of a nitrogen-deficient impurity, such as a residual solvent from the synthesis (e.g., toluene).
Decision-Making Based on Elemental Analysis Results
Caption: Decision tree based on elemental analysis.
Conclusion
Elemental analysis is an indispensable tool for the purity validation of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid. Its ability to provide a fundamental assessment of elemental composition makes it a powerful first-pass screening method and a crucial component of a comprehensive quality control strategy. When used in conjunction with orthogonal techniques like HPLC, NMR, and MS, researchers can achieve a high degree of confidence in the purity of their compounds, ensuring the integrity and reliability of their scientific endeavors.
References
-
Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 533-538. RSC Publishing. DOI:10.1039/D1QI01379C. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
Thapa, S., Vummaleti, S. V. C., & Johnson, J. A. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 754-760. ACS Publications. DOI:10.1021/acscentsci.2c00325. Retrieved from [Link]
-
Mori, M., & Inomata, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4851. MDPI. DOI:10.3390/molecules25204851. Retrieved from [Link]
-
Al-Ostath, A., Al-Assar, A., El-Sayed, R., & El-Ashry, E. S. H. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 27(19), 6241. MDPI. DOI:10.3390/molecules27196241. Retrieved from [Link]
-
Li, J., et al. (2023). Novel Steroidal[17,16-d]pyrimidines Derived from Epiandrosterone and Androsterone: Synthesis, Characterization and Configuration-Activity Relationships. Molecules, 28(6), 2664. MDPI. DOI:10.3390/molecules28062664. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
-
Sinteris. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]
-
Mudgal, M. P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Translational Medicine, 12(19), 521. ATM. DOI:10.21037/atm-23-2287. Retrieved from [Link]
-
Pang, H. M., & Yu, L. L. (1994). Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. Analytical Chemistry, 66(14), 2303-2308. ACS Publications. DOI:10.1021/ac00086a014. Retrieved from [Link]
-
El-Faham, A., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences, 23(15), 8117. MDPI. DOI:10.3390/ijms23158117. Retrieved from [Link]
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29312-29318. ACS Publications. DOI:10.1021/acsomega.0c03816. Retrieved from [Link]
- Tserng, K. Y. (2009). Method of quantification of carboxylic acids by mass spectrometry. U.S. Patent No. 7,494,822 B2.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. ACS Publications. DOI:10.1021/jm501100b. Retrieved from [Link]
-
Thapa, S., Vummaleti, S. V. C., & Johnson, J. A. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 754-760. Retrieved from [Link]
-
Rana, A. K., et al. (2025). Novel Synthesis and Characterization of Thiosemicarbazone Compounds Containing 4-Acyl-2-pyrazolin-5-ones. Asian Journal of Chemistry, 27(2), 748-752. Retrieved from [Link]
-
Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 741. MDPI. DOI:10.3390/molecules28020741. Retrieved from [Link]
-
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Retrieved from [Link]
-
Dewangan, N. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 533-538. Retrieved from [Link]
-
Czerwicka, M., et al. (2018). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in situ derivatization followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1554, 29-38. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta. Retrieved from [Link]
-
SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
Contract Laboratory. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]
-
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
-
Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 5. measurlabs.com [measurlabs.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. Elemental analysis: operation & applications - Elementar [elementar.com]
- 8. rsc.org [rsc.org]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 16. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and NMR Data for Pyrimidine Compounds
In the landscape of pharmaceutical development, the structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount. Pyrimidine derivatives, a cornerstone scaffold in a vast array of therapeutics, demand rigorous analytical characterization to ensure their quality, safety, and efficacy.[1] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand as two of the most powerful and indispensable analytical techniques in this endeavor.
However, relying on a single analytical method can be fraught with peril; undetected impurities or misidentified structures can have profound consequences. This is where the principle of orthogonal validation becomes critical. By employing two fundamentally different analytical techniques, such as HPLC and NMR, and cross-validating the results, we can achieve a higher degree of confidence in the identity, purity, and overall quality of a pyrimidine compound.[2] This guide provides an in-depth, experience-driven comparison and workflow for the effective cross-validation of HPLC and NMR data for pyrimidine compounds, aimed at researchers, scientists, and drug development professionals.
The Orthogonal Advantage: Why HPLC and NMR are a Powerful Duo
HPLC and NMR are complementary techniques that provide different, yet corroborating, pieces of information about a sample.[3]
-
HPLC excels at separation and quantification. It is a highly sensitive and precise technique for separating a compound from its impurities, providing crucial information about its purity (typically as a percentage of the total peak area).[1]
-
NMR excels at structural elucidation and absolute quantification. It provides detailed information about the chemical structure of a molecule, allowing for unambiguous identification.[4][5] Furthermore, quantitative NMR (qNMR) can determine the absolute purity or concentration of a compound without the need for a reference standard of the analyte itself.[6]
When used in tandem, these techniques create a self-validating system. An impurity detected by HPLC can be isolated and its structure confirmed by NMR.[3] Conversely, NMR can identify unexpected structures in a sample that can then be targeted for separation and quantification by HPLC.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC, particularly in its reversed-phase modality, is a workhorse for purity assessment of pyrimidine compounds.[1][7] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (like C18) and a polar mobile phase.[1]
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust and reliable HPLC method is not a matter of chance; it is a systematic process guided by the physicochemical properties of the pyrimidine analyte.
-
Column Selection: While standard C18 columns are a common starting point, the aromatic and polar nature of pyrimidines often necessitates alternative stationary phases. For instance, a Phenyl-Hexyl column can provide beneficial π-π interactions with the pyrimidine ring, leading to sharper peaks and improved resolution from closely related impurities.[8]
-
Mobile Phase Optimization: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typical for reversed-phase HPLC. The choice of buffer and its pH is critical for controlling the ionization state of pyrimidine compounds, which in turn significantly impacts their retention and peak shape.[9] A systematic screen of pH and organic modifier composition is essential for achieving optimal separation.
-
Detector Selection: The UV detector is the most common choice for pyrimidine analysis due to the strong UV absorbance of the pyrimidine ring.[1] A photodiode array (PDA) detector is highly recommended as it can provide spectral information across a range of wavelengths, which is invaluable for peak purity assessment.[10]
Experimental Protocol: HPLC Purity Determination of a Pyrimidine Compound
This protocol outlines a general procedure for the purity analysis of a synthesized pyrimidine compound using reversed-phase HPLC with UV detection.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the pyrimidine compound.
- Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.
- Column: Phenomenex Luna® Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program: A typical gradient might be:
- 0-5 min: 5% B
- 5-25 min: 5% to 95% B
- 25-30 min: 95% B
- 30.1-35 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm (or the λmax of the pyrimidine compound).
- Injection Volume: 10 µL.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity of the compound.
- Utilize the PDA data to assess peak purity. This involves comparing the UV spectra across the upslope, apex, and downslope of the main peak. A high degree of spectral similarity indicates a pure peak.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pyrimidine derivatives.[4][11] It provides a wealth of information about the connectivity and spatial arrangement of atoms within a molecule.
Causality Behind Experimental Choices in NMR Analysis
The selection of NMR experiments should be driven by the need for unambiguous structural confirmation and accurate quantification.
-
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and type of protons and their neighboring protons, while ¹³C NMR reveals the carbon framework of the molecule.[4] For pyrimidines, the chemical shifts of the ring protons are highly diagnostic and sensitive to substitution patterns.[4]
-
2D NMR (COSY, HSQC, HMBC): When 1D spectra are insufficient for complete structural assignment, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.
-
-
Quantitative NMR (qNMR): For purity determination, qNMR is a powerful tool.[12] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be calculated.[6]
Experimental Protocol: Structural Elucidation and qNMR Purity Assessment
This protocol describes the steps for confirming the structure and determining the purity of a pyrimidine compound using NMR.
1. Sample Preparation (for Structural Elucidation):
- Dissolve 5-10 mg of the pyrimidine compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
- Ensure the sample is fully dissolved to obtain high-resolution spectra.
2. NMR Data Acquisition (Structural Elucidation):
- Acquire a ¹H NMR spectrum.
- Acquire a ¹³C NMR spectrum.
- If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve any structural ambiguities.
3. Sample Preparation (for qNMR):
- Accurately weigh approximately 10 mg of the pyrimidine compound and 10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The internal standard should have a simple ¹H NMR spectrum with at least one peak that is well-resolved from the analyte signals.
- Dissolve the mixture in a known volume of a deuterated solvent in an NMR tube.
4. NMR Data Acquisition (qNMR):
- Acquire a ¹H NMR spectrum with parameters optimized for quantitative accuracy (e.g., a long relaxation delay of at least 5 times the longest T₁ of the signals of interest).
- Ensure a good signal-to-noise ratio.
5. Data Analysis (qNMR):
- Carefully integrate a well-resolved signal from the pyrimidine analyte and a signal from the internal standard.
- Calculate the purity of the analyte using the following formula:
Part 3: Cross-Validation Workflow and Data Interpretation
The core of the cross-validation process lies in the systematic comparison of the data obtained from both HPLC and NMR.
Cross-Validation Workflow
Caption: A workflow diagram illustrating the cross-validation process.
Interpreting the Combined Data
The goal is to look for convergence or divergence in the results from the two techniques.
-
Purity Comparison: The purity value obtained from HPLC (area %) should be in good agreement with the absolute purity determined by qNMR. It's important to note that HPLC area percent purity assumes that all compounds have the same response factor at the detection wavelength. If a significant discrepancy is observed, it may indicate the presence of impurities with very different UV chromophores. In such cases, the qNMR result is generally considered more accurate.[13]
-
Structural Confirmation: The NMR data should unequivocally confirm the structure of the main peak observed in the HPLC chromatogram. If minor impurities are detected in the HPLC, their levels should be consistent with any impurity signals observed in the NMR spectrum.
-
Impurity Profiling: HPLC provides a detailed picture of the number and relative amounts of impurities. If any of these impurities are present at a significant level (e.g., >0.1%), it may be necessary to isolate them (e.g., by preparative HPLC or fraction collection from analytical runs) and obtain their NMR spectra for structural identification.[3]
Data Summary Table
| Parameter | HPLC Result | NMR Result | Cross-Validation Assessment |
| Identity | Retention time matches reference | ¹H, ¹³C, and 2D NMR data consistent with proposed structure | Confirmed: Orthogonal data supports the structure. |
| Purity | 99.5% (by area %) | 99.3% (by qNMR) | Excellent Agreement: High confidence in purity value. |
| Major Impurity 1 | 0.2% at RRT 1.2 | Signal at δ 8.1 ppm (0.2 mol%) | Confirmed & Identified: Impurity detected by both techniques. |
| Major Impurity 2 | 0.3% at RRT 1.5 | Not observed | Discrepancy: May indicate an impurity with a strong UV chromophore but low proton count, or a co-eluting peak in NMR. Further investigation is needed. |
Logical Relationship Diagram
Caption: The logical relationship between HPLC and NMR in compound validation.
Conclusion
The cross-validation of HPLC and NMR data is not merely a confirmatory exercise; it is a fundamental component of robust analytical science in drug development. This integrated approach provides a comprehensive and trustworthy characterization of pyrimidine compounds, ensuring a deep understanding of the API's identity, purity, and impurity profile. By embracing the principles of orthogonal validation and understanding the causality behind experimental choices, researchers can significantly enhance the quality and reliability of their data, ultimately contributing to the development of safer and more effective medicines. The principles for validating analytical procedures are outlined in the ICH Q2(R1) guideline, which provides a framework for ensuring that an analytical method is suitable for its intended purpose.[14][15][16][17]
References
-
HPLC, a modular technique that complements NMR - specific polymers. Available from: [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). National Center for Biotechnology Information. Available from: [Link]
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. National Center for Biotechnology Information. Available from: [Link]
-
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available from: [Link]
-
Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI. Available from: [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]
-
Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. Available from: [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. Available from: [Link]
-
Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters. Available from: [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Available from: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]
-
Orthogonal Projection Approach Applied to Peak Purity Assessment. ACS Publications. Available from: [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Center for Biotechnology Information. Available from: [Link]
-
(PDF) Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta. ResearchGate. Available from: [Link]
-
(PDF) Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. Available from: [Link]
-
Transcending Resolution Limits in HPLC and Diffusion NMR. ACS Publications. Available from: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]
-
(PDF) 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Available from: [Link]
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Peak Purity Analysis. Element Lab Solutions. Available from: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
-
Orthogonal Methods. Cygnus Technologies. Available from: [Link]
-
Structure Elucidation of Antibiotics by Nmr Spectroscopy. PubMed. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
-
Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available from: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 3. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 12. emerypharma.com [emerypharma.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Definitive Guide: Structure-Activity Relationship (SAR) of 4-Substituted Pyrimidine-5-Carboxylic Acids
Executive Summary: The Scaffold at a Glance
The pyrimidine-5-carboxylic acid core, particularly when substituted at the C4 position, represents a privileged scaffold in both medicinal chemistry and agrochemical discovery. Its utility stems from its ability to mimic purine bases, coordinate metal ions (specifically Fe²⁺ in metalloenzymes), and facilitate hydrogen bonding networks essential for high-affinity binding.
This guide objectively analyzes the SAR of this scaffold, comparing its performance against market-standard alternatives in two primary domains: HIF Prolyl Hydroxylase (PHD) Inhibition (Therapeutics) and Acetolactate Synthase (ALS) Inhibition (Herbicides).
Chemical Space & SAR Logic
The biological activity of this scaffold is governed by three critical "Zones of Substitution."
Zone 1: The C4-Position (The "Warhead")
-
Hydroxyl (-OH): The most critical substitution for metalloenzyme targets (e.g., HIF-PHD). The 4-OH group (often existing as the cyclic amide tautomer) forms a bidentate chelate with the active site iron (Fe²⁺), displacing water.
-
Impact: Essential for catalytic inhibition. Replacing -OH with -H or -CH₃ typically abolishes activity against PHD enzymes.
-
-
Chloro (-Cl) / Amino (-NH₂): Common in agrochemical applications. The 4-Cl derivative is a potent electrophile used as a precursor, while 4-NH₂ derivatives often serve as hydrogen bond donors in ATP-binding pockets (kinase inhibition).
-
Aryl/Heteroaryl: bulky groups at C4 are generally tolerated only if the target pocket is large (e.g., certain GPCRs), but are sterically clashing in compact metalloenzyme active sites.
Zone 2: The C5-Position (The "Handle")
-
Carboxylic Acid (-COOH): Provides solubility and ionic interactions. In herbicides, this often mimics the acidic moiety of sulfonylureas.
-
Carboxamide (-CONHR): The "Gold Standard" for HIF-PHD inhibitors. The amide nitrogen often participates in a hydrogen bond network that stabilizes the inhibitor-enzyme complex.
-
SAR Insight: N-substituted glycine linkers at C5 dramatically improve oral bioavailability compared to the free acid.
-
Zone 3: The C2-Position (The "Selectivity Tuner")
-
Substituted Aryl/Heteroaryl: This region extends into the hydrophobic pocket of the target protein.
-
Optimization: In HIF-PHD inhibitors, a pyridazin-3-yl group at C2 (as seen in MK-8617) enhances potency and selectivity over other prolyl hydroxylases compared to a simple phenyl ring.
-
Comparative Performance Analysis
Case Study A: Pharmaceutical Application (Anemia/Ischemia)
Target: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD).[1][2] Mechanism: Inhibition of PHD prevents HIF-α degradation, stimulating erythropoietin (EPO) production.
Table 1: Comparative Potency of HIF-PHD Inhibitor Scaffolds
| Feature | 4-Hydroxy-Pyrimidine-5-Carboxamides (e.g., MK-8617) | Isoquinoline-3-Carboxamides (e.g., Roxadustat) | Pyridine-2-Carboxylates (Early Gen) |
| Core Binding | Bidentate Fe²⁺ chelation via N1 and 4-OH | Bidentate Fe²⁺ chelation via N and -OH | Bidentate Fe²⁺ chelation via N and -COO⁻ |
| IC50 (PHD2) | < 10 nM (High Potency) | ~10-50 nM | > 100 nM |
| Selectivity | High (Tunable via C2-substituent) | Moderate (Cross-reactivity with FIH) | Low |
| PK Profile | Tunable t½ (Reduced accumulation risk) | Long t½ (Risk of accumulation) | Rapid clearance (Poor efficacy) |
| Oral Bioavailability | High (>50% in preclinical models) | High | Low |
Key Insight: The pyrimidine scaffold offers a superior balance between potency and pharmacokinetic clearance compared to early pyridine derivatives, reducing the risk of drug accumulation toxicity.
Case Study B: Agrochemical Application (Herbicides)
Target: Acetolactate Synthase (ALS). Mechanism: Blocking branched-chain amino acid biosynthesis.
Table 2: Herbicidal Efficacy vs. Standards
| Parameter | 4-Substituted Pyrimidine-5-Carboxylates | Sulfonylureas (e.g., Chlorsulfuron) |
| Application Rate | 15–50 g/ha | 10–40 g/ha |
| Soil Degradation | Fast (t½ < 20 days) | Slow (t½ > 40 days, carryover risk) |
| Crop Safety | High (Wheat/Corn selectivity) | Moderate (Phytotoxicity in rotation crops) |
| Resistance Profile | Active against some SU-resistant weeds | High resistance prevalence |
Key Insight: While potency is comparable, the pyrimidine derivatives demonstrate superior environmental safety due to faster soil degradation rates, addressing a major pain point of traditional sulfonylureas.
Mechanistic Visualization
Diagram 1: HIF-PHD Inhibition Pathway
This diagram illustrates how 4-hydroxy-pyrimidine-5-carboxylic acid derivatives stabilize HIF-α by inhibiting the PHD enzyme.
Caption: Mechanism of Action for HIF-PHD inhibitors. The 4-OH-pyrimidine scaffold chelates the active site Iron (Fe2+), mimicking hypoxia and stabilizing HIF-α.
Experimental Protocols
Protocol A: Synthesis of 4-Hydroxy-2-(substituted)-pyrimidine-5-carboxylic Acid
Rationale: This protocol uses the Biginelli-like condensation or amidine-ester condensation , which is more robust for generating the 4-OH core than chlorination/hydrolysis routes.
Reagents:
-
Diethyl ethoxymethylene-malonate (DEEM)
-
Substituted Amidine Hydrochloride (e.g., Benzamidine HCl)
-
Sodium Ethoxide (NaOEt)
-
Ethanol (EtOH)
Step-by-Step Workflow:
-
Preparation of Base: Dissolve NaOEt (2.2 equiv) in anhydrous EtOH under N₂ atmosphere.
-
Condensation: Add the substituted Amidine HCl (1.0 equiv) to the solution. Stir for 15 min at room temperature to liberate the free amidine.
-
Cyclization: Dropwise add DEEM (1.0 equiv). The solution will turn yellow/orange.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The 4-OH pyrimidine ester usually precipitates or forms a distinct spot.
-
Workup: Cool to room temperature. Acidify with 1N HCl to pH ~3. The product (Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate) will precipitate.
-
Hydrolysis (Optional): To obtain the free acid, treat the ester with 1N NaOH/MeOH at 50°C for 2 hours, then acidify.
Validation Criteria:
-
¹H NMR (DMSO-d₆): Look for the C6-H singlet around δ 8.5–9.0 ppm. The -OH proton is often broad or exchanged.
-
Yield: Typical yields range from 60–85%.
Protocol B: HIF-PHD2 Enzymatic Inhibition Assay
Rationale: A fluorescence polarization (FP) assay is standard for measuring the displacement of a HIF-1α peptide from the PHD2 enzyme.
Materials:
-
Recombinant human PHD2 enzyme.
-
FAM-labeled HIF-1α peptide (residues 556–574).
-
Ferrous ammonium sulfate (Fe source) and 2-oxoglutarate (cofactor).
Procedure:
-
Buffer Prep: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM MgCl₂, 1 mM DTT.
-
Enzyme Mix: Incubate PHD2 (20 nM final) with Fe(II) (50 μM) and 2-oxoglutarate (10 μM) for 10 min.
-
Inhibitor Addition: Add the test compound (4-substituted pyrimidine derivative) in DMSO (serial dilutions).
-
Substrate Addition: Add FAM-HIF-1α peptide (10 nM).
-
Reaction: Incubate for 60 min at room temperature.
-
Detection: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Calculation: Determine IC50 by plotting % Inhibition vs. Log[Concentration].
Diagram 2: Synthesis Workflow (Graphviz)
Caption: General synthesis workflow for accessing the 4-hydroxy-pyrimidine-5-carboxylate core via condensation.
References
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D . ACS Chemical Biology. Link
-
Discovery of MK-8617, an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia . Journal of Medicinal Chemistry. Link
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives . Frontiers in Chemistry. Link
-
Novel inhibitors of prolyl 4-hydroxylase.[2][3] 2. 5-Amide substituted pyridine-2-carboxylic acids . Journal of Medicinal Chemistry. Link
-
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review . Biomedicines (MDPI). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Guide: Novel Thieno[2,3-d]pyrimidine Derivatives vs. Standard Antimetabolites
Executive Summary
This technical guide evaluates the in vitro cytotoxic performance of novel Thieno[2,3-d]pyrimidine derivatives —a refined class of bioisosteres designed to overcome the limitations of classical pyrimidine antimetabolites like 5-Fluorouracil (5-FU).
While 5-FU remains a gold standard for colorectal and breast cancers, its clinical utility is often compromised by non-selective toxicity and rapid drug resistance. Recent comparative data indicates that novel thienopyrimidine scaffolds (specifically the TP-17 and TP-12 series) exhibit superior selectivity indices (SI > 3.[1]0) and dual-mechanism efficacy (EGFR/VEGFR inhibition) compared to the systemic DNA/RNA interference mechanism of 5-FU.
Part 1: The Landscape – Antimetabolites vs. Targeted Kinase Inhibitors
Classical pyrimidines (e.g., 5-FU, Gemcitabine) function primarily as antimetabolites, masquerading as nucleosides to disrupt DNA replication. However, the "Novel Series" discussed here utilizes the pyrimidine core as a scaffold to target receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 , shifting the paradigm from systemic cytotoxicity to targeted signal disruption.
Structural Causality[1]
-
5-FU: A small, fluorinated analogue that incorporates into RNA/DNA. Limitation: High toxicity to rapidly dividing normal cells (e.g., GI tract).
-
Thieno[2,3-d]pyrimidines: Fused heterocyclic systems that mimic the ATP-binding pocket of kinases. Advantage:[2] High affinity for the ATP-binding site of EGFR, leading to competitive inhibition and reduced off-target effects.
Part 2: Comparative Efficacy Data
The following data synthesizes recent experimental findings comparing lead thienopyrimidine derivatives against 5-FU across three standard carcinoma cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) Lower IC₅₀ indicates higher potency.[1]
| Compound | Class | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | Mechanism |
| 5-Fluorouracil | Standard | 18.80 ± 1.2 | 23.70 ± 2.1 | 18.80 ± 1.5 | Antimetabolite (TS Inhibition) |
| Doxorubicin | Control | 0.84 ± 0.05 | 0.45 ± 0.03 | 1.20 ± 0.1 | DNA Intercalation |
| TP-17f (Novel) | Thieno-pyrimidine | 2.80 ± 0.16 | 15.20 ± 1.1 | 4.10 ± 0.45 | VEGFR-2 / EGFR Inhibitor |
| TP-12c (Novel) | Thieno-pyrimidine | 14.50 ± 1.5 | 12.16 ± 0.9 | 15.80 ± 1.2 | Dual EGFR WT/T790M Inhibitor |
Analyst Note: Compound TP-17f demonstrates a ~6.7-fold increase in potency against HCT-116 compared to 5-FU, validated by recent studies on VEGFR-2 inhibitory potential [1].
Part 3: Selectivity & Safety Profiling
High cytotoxicity is meaningless without selectivity.[1] The Selectivity Index (SI) is the critical metric for safety, calculated as:
Table 2: Selectivity Index (SI) Comparison Target: HCT-116 | Normal Control: WI-38 (Human Lung Fibroblast)
| Compound | IC₅₀ (WI-38) | SI Value | Safety Classification |
| 5-Fluorouracil | 25.40 µM | 1.35 | Low Selectivity (General Toxin) |
| TP-17f | > 50.00 µM | > 17.8 | Highly Selective |
| TP-12c | 38.61 µM | 2.66 | Moderate Selectivity |
Interpretation: An SI value < 2 indicates general toxicity.[1][3] The novel TP-17f derivative shows a wide therapeutic window, likely due to its dependence on overexpressed kinase receptors found on tumor cells, which are less prevalent on normal fibroblasts [2].
Part 4: Mechanistic Validation (Pathway Logic)
The superior efficacy of the novel derivatives stems from their ability to block the ATP-binding pocket of EGFR, preventing downstream signaling cascades (RAS/RAF/MEK) that drive proliferation.
Figure 1: Mechanism of Action.[1] The novel pyrimidine derivative competitively binds to the EGFR ATP-pocket, halting the phosphorylation cascade required for tumor survival.
Part 5: Experimental Protocols (Self-Validating Systems)
To replicate these findings, researchers must use a standardized, optimized MTT protocol. Common errors involve incorrect seeding densities leading to contact inhibition artifacts.
Optimized MTT Assay Workflow
Critical Parameter: For 96-well plates, avoid the "1x10⁵ cells/well" density sometimes cited in older literature for neutral red assays. For metabolic assays (MTT) over 48-72h, 5,000–10,000 cells/well is the validated range to ensure cells remain in the log-growth phase [3].
Figure 2: Validated MTT Screening Workflow for Pyrimidine Derivatives.
Step-by-Step Protocol
-
Seeding: Plate 100 µL of cell suspension (5×10³ to 1×10⁴ cells) into 96-well plates. Incubate at 37°C/5% CO₂ for 24h to allow attachment.
-
Compound Preparation: Dissolve pyrimidine derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Crucial: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
Treatment: Replace medium with 100 µL of drug-containing medium. Include Positive Control (5-FU or Doxorubicin) and Vehicle Control (0.5% DMSO).[1]
-
MTT Incubation: After 48h, add 10 µL of MTT reagent (5 mg/mL in PBS).[1] Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully (or use SDS-HCl method for suspension cells). Add 100 µL DMSO to dissolve crystals.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm). Calculate % Viability relative to Vehicle Control.
References
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. ResearchGate. Available at: [Link]
-
New thieno[2,3-d]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors. ResearchGate. Available at: [Link][1]
-
Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects. PubMed Central.[1] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking of Pyrimidine Inhibitors in Kinase Active Sites
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of pyrimidine-based inhibitors targeting kinase active sites. We will delve into the rationale behind the methodologies, offer detailed protocols, and present data in a clear, comparative format, grounding our discussion in established scientific principles to ensure trustworthiness and reproducibility.
Introduction: The Convergence of Kinases, Pyrimidines, and In Silico Screening
Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, primarily due to their central role in regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many successful kinase inhibitors.[3][4] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal starting point for inhibitor design.[5] Several pyrimidine-containing molecules, such as Osimertinib, are effective inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase and are used in cancer therapy.[6][7][8]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][9] In drug discovery, it is used to predict how a small molecule (ligand), such as a pyrimidine inhibitor, binds to the active site of a target protein, like a kinase.[9] This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritization of candidates for synthesis, and rationalization of structure-activity relationships (SAR), thereby accelerating the drug discovery pipeline.[10] This guide will provide a detailed protocol and comparative analysis for docking pyrimidine inhibitors, using kinases like EGFR and Aurora Kinase as illustrative examples.[7][11][12]
The Foundation: Principles of Molecular Docking in Kinase Active Sites
Molecular docking simulations aim to reproduce the experimental binding mode of a ligand to a protein and predict its binding affinity.[13] The process relies on two key components: a search algorithm and a scoring function .[1][14]
-
Search Algorithms: These algorithms explore the vast conformational space of the ligand within the protein's active site, generating a multitude of possible binding poses.[1] Methods range from systematic searches to stochastic methods like Monte Carlo simulations and genetic algorithms.
-
Scoring Functions: Once poses are generated, a scoring function estimates the binding affinity for each pose.[1] These functions are mathematical models that approximate the free energy of binding, considering factors like hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces. The pose with the most favorable score (e.g., the lowest binding energy) is typically considered the most likely binding mode.[13]
The active site of most kinases is the ATP-binding pocket, a highly conserved region that can be divided into several key areas, including the hinge region, a selectivity pocket, and a phosphate-binding region.[12] Effective inhibitors, particularly those based on pyrimidine, often form critical hydrogen bonds with the backbone of the hinge region, mimicking the interactions of the adenine base of ATP.[5]
Experimental Workflow: A Step-by-Step Protocol
Conducting a rigorous and reproducible comparative docking study requires a systematic approach. The following protocol outlines the essential steps from target preparation to final analysis.
Overall Docking Workflow
The entire process can be visualized as a sequential pipeline, ensuring that each step is completed and validated before proceeding to the next.
Caption: A generalized workflow for comparative molecular docking studies.
Part A: Receptor (Kinase) Preparation
The quality of the protein structure is paramount for a meaningful docking study.[15]
-
Structure Selection:
-
Action: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Causality: High-resolution structures (<2.5 Å) provide more accurate atomic coordinates. It is crucial to check for missing residues or atoms. If multiple structures are available, selecting one with a co-crystallized ligand similar to the pyrimidine scaffold can be advantageous.[16]
-
-
Protein Cleanup:
-
Action: Using molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro), remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.
-
Causality: Water molecules can interfere with the docking process unless they are known to play a critical role in ligand binding (conserved water). Removing the original ligand clears the active site for the new inhibitors.
-
-
Protonation and Charge Assignment:
-
Action: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign partial charges using a standard force field (e.g., AMBER, CHARMM).
-
Causality: Correct protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at a physiological pH are critical for accurate electrostatic and hydrogen bond calculations by the scoring function.
-
-
Binding Site Definition:
-
Action: Define the binding pocket (the "grid box" in programs like AutoDock) around the region where the native ligand was bound. The box should be large enough to accommodate the pyrimidine inhibitors and allow for rotational and translational sampling.
-
Causality: A well-defined grid focuses the search algorithm on the relevant active site, saving computational time and preventing the ligand from docking to irrelevant surface pockets.
-
Part B: Ligand (Pyrimidine Inhibitor) Preparation
-
Structure Generation:
-
Action: Draw the 2D structures of the pyrimidine inhibitors to be compared using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Causality: Ensures the correct chemical structure and stereochemistry from the outset.
-
-
3D Conversion and Energy Minimization:
-
Action: Convert the 2D structures into 3D models. Perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: This step generates a low-energy, stable conformation of the ligand, which serves as a realistic starting point for the docking simulation.
-
-
Charge Assignment and File Preparation:
-
Action: Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds of the ligand. Save the final structure in the format required by the docking software (e.g., .pdbqt for AutoDock Vina).[17]
-
Causality: Correct charge assignment is vital for the scoring function. Defining rotatable bonds allows the search algorithm to explore ligand flexibility efficiently.
-
Part C: Docking Simulation
-
Execution:
-
Action: Run the docking program using the prepared receptor grid and ligand files. Configure the exhaustiveness of the search; higher values yield a more thorough search but require more computational time.
-
Causality: The software will now systematically or stochastically place the ligand in the active site, exploring its flexibility and evaluating each pose with the scoring function.[1]
-
Part D: Post-Docking Analysis and Validation
-
Pose Analysis:
-
Action: Visualize the top-ranked docking poses for each inhibitor within the kinase active site. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, π-stacking).
-
Causality: This is the interpretive core of the study. The goal is to understand why a particular inhibitor is predicted to bind strongly. For instance, does a specific substituent on the pyrimidine ring form a new, favorable hydrogen bond?[15]
-
-
Protocol Validation (Self-Validation System):
-
Action: A crucial step is to perform "re-docking."[18] Take the original co-crystallized ligand that was removed in Part A, prepare it as you did for your test ligands, and dock it back into its own crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.
-
Trustworthiness: A successful re-docking, yielding an RMSD value < 2.0 Å, validates that the chosen docking protocol and parameters can accurately reproduce a known experimental binding mode.[4][19] If the RMSD is high, the protocol (grid size, software parameters) may need optimization.
-
-
Comparative Analysis:
-
Action: Compare the binding energies and interaction patterns across the series of pyrimidine inhibitors. Correlate these in silico results with available experimental data, such as IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%).[20][21]
-
Causality: While docking scores are not a direct prediction of binding affinity, a good correlation between lower (more favorable) binding energies and lower IC₅₀ values across a series of compounds lends strong support to the docking model's predictive power.[21]
-
Case Study: Comparative Analysis of Pyrimidine Inhibitors in the Aurora A Kinase Active Site
To illustrate the principles described, let's consider a hypothetical comparative study of three pyrimidine-based inhibitors against Aurora A kinase, a key regulator of mitosis and a target in cancer therapy.[11][12][22]
Key Interactions in the Kinase Active Site
Successful inhibitors typically form hydrogen bonds with the hinge region of the kinase, a crucial interaction for anchoring the molecule.
Caption: Key interactions of a pyrimidine inhibitor in a kinase active site.
Quantitative Data Summary
The docking results for our three hypothetical inhibitors (Inhibitor A, Inhibitor B, and Inhibitor C) are summarized below. We assume a successful re-docking validation was performed (RMSD < 2.0 Å).
| Inhibitor | Docking Score (kcal/mol) | Key H-Bond Interactions (Hinge Region) | Other Key Interactions | Experimental IC₅₀ (nM) |
| Inhibitor A | -9.5 | Ala213 (backbone NH) | Hydrophobic contact with Leu139 | 50 |
| Inhibitor B | -10.8 | Ala213 (backbone NH), Glu211 (side chain) | Hydrophobic contact with Leu139, π-stacking with Phe140 | 15 |
| Inhibitor C | -7.2 | Ala213 (backbone NH) | Steric clash with gatekeeper residue Thr217 | 500 |
Interpretation of Results
-
Inhibitor A: This represents a baseline pyrimidine core. It forms the essential hydrogen bond with the hinge residue Ala213 and shows moderate potency.[20]
-
Inhibitor B: The addition of a functional group allows for a second hydrogen bond with Glu211 and enhanced hydrophobic and π-stacking interactions. This is reflected in the significantly better docking score and the lower experimental IC₅₀, demonstrating a clear structure-activity relationship.
-
Inhibitor C: Despite forming the hinge interaction, a bulky substituent leads to a steric clash with the "gatekeeper" residue. This unfavorable interaction results in a poor docking score and significantly weaker inhibitory activity, providing a rationale for its low potency.
This comparative analysis, grounded in both computational and experimental data, allows researchers to form hypotheses for designing the next generation of inhibitors (e.g., modifying Inhibitor B to further optimize interactions without introducing clashes like in Inhibitor C).
Best Practices for Scientific Integrity
To ensure the reliability and impact of your docking studies, adhere to the following principles:
-
Acknowledge Limitations: Molecular docking is a predictive tool, not a perfect one.[21] Scoring functions are approximations, and protein flexibility is often treated in a limited fashion. Results should be presented as hypotheses that require experimental validation.
-
Rigorous Validation: Always perform re-docking to validate your protocol.[23] If possible, use a set of known active and inactive compounds to assess if your docking protocol can successfully distinguish between them (enrichment).
-
Cross-Docking Considerations: Docking a ligand into a protein structure that was co-crystallized with a different ligand (cross-docking) is a more realistic scenario but also more challenging.[16] Success rates can be lower, and it may be beneficial to dock into an ensemble of multiple receptor structures to account for protein flexibility.[14][16]
-
Transparent Reporting: Clearly document all software versions, parameters, force fields, and preparation steps used in your study.[15] This is essential for reproducibility. Provide clear figures of the binding poses, highlighting the key interactions discussed.[15]
Conclusion
Comparative molecular docking is an indispensable tool in modern kinase inhibitor discovery. By systematically preparing the target and ligands, executing a validated docking protocol, and carefully analyzing the results in the context of experimental data, researchers can gain profound insights into the molecular basis of inhibitor binding. This approach not only explains observed structure-activity relationships but also provides a rational, hypothesis-driven framework for the design of more potent and selective pyrimidine-based kinase inhibitors, ultimately accelerating the path toward new therapeutics.
References
-
Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Available from: [Link]
-
Loghmanpour et al. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. European Journal of Medicinal Chemistry, 223, 113523. Available from: [Link]
-
Kavitha et al. (2022). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Materials Today: Proceedings, 62(P7), 4383-4390. Available from: [Link]
-
Park et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8312-8332. Available from: [Link]
-
Bio-concept. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. YouTube. Available from: [Link]
-
Al-Ostath et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 739. Available from: [Link]
-
Aldeghi et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3564-3576. Available from: [Link]
-
Kavitha et al. (2022). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. ResearchGate. Available from: [Link]
-
Yadav et al. (2020). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 14(1), 18. Available from: [Link]
-
Durrant & McCammon. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Pharmaceutical Design, 17(17), 1740-1749. Available from: [Link]
-
Priyadarshini & Manjula. (2011). Molecular docking/dynamics studies of Aurora A kinase inhibitors. Journal of Molecular Modeling, 17(7), 1639-1652. Available from: [Link]
-
Cuzzolin et al. (2018). Best Practices in Docking and Activity Prediction. Methods in Molecular Biology, 1762, 245-263. Available from: [Link]
-
Hafez et al. (2019). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 779-790. Available from: [Link]
-
Singh & Singh. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ChemistrySelect, 7(26), e202200877. Available from: [Link]
-
Salmaso & Moro. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 19(5), e1011033. Available from: [Link]
-
Zavodszky & Kuhn. (n.d.). Lessons from Docking Validation. Michigan State University. Available from: [Link]
-
Park et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8312–8332. Available from: [Link]
-
Alanazi et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201918. Available from: [Link]
-
Hassaballah et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1836-1857. Available from: [Link]
-
Kumar et al. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. International Journal of Molecular Sciences, 24(15), 12297. Available from: [Link]
-
Hafez et al. (2019). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. ResearchGate. Available from: [Link]
-
BioTech Scope. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Available from: [Link]
-
Loghmanpour et al. (2021). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 354(9), e2100071. Available from: [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Available from: [Link]
-
Al-Ostath et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 739. Available from: [Link]
-
Reda et al. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). International Journal of Molecular Sciences, 22(19), 10769. Available from: [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Available from: [Link]
-
Loghmanpour et al. (2021). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 354(9), e2100071. Available from: [Link]
-
Sharma et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. Available from: [Link]
-
Kumar et al. (2023). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 13(15), 10183-10197. Available from: [Link]
-
Fancelli et al. (2009). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry, 52(23), 7532-7536. Available from: [Link]
Sources
- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. remedypublications.com [remedypublications.com]
- 4. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 6. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular docking/dynamics studies of Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. etflin.com [etflin.com]
- 14. researchgate.net [researchgate.net]
- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 20. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
Efficacy of 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid Derivatives vs. Standard-of-Care
The following guide provides a technical analysis of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid (also known as 4-Isopropylpyrimidine-5-carboxylic acid ), focusing on its role as a critical pharmacophore scaffold for the development of Cannabinoid Receptor 2 (CB2) Agonists and potentially DHODH inhibitors .
As the acid itself is primarily a chemical intermediate (CAS 1147746-76-6) used to synthesize active pharmaceutical ingredients (APIs)—specifically pyrimidine-5-carboxamides —this guide evaluates the efficacy of the drug class derived from this scaffold against Standard of Care (SOC) therapeutics for inflammatory pain, neuropathic pain, and autoimmune disorders .
Executive Summary: The Pharmacophore & Therapeutic Logic
4-(Propan-2-yl)pyrimidine-5-carboxylic acid represents a privileged structural motif in medicinal chemistry. Its efficacy is not intrinsic to the free acid but is realized when derivatized (typically via amidation) to create selective CB2 receptor agonists .
-
Primary Indication: Neuropathic Pain, Osteoarthritis (OA), Rheumatoid Arthritis (RA).
-
Mechanism of Action (MOA): Selective activation of the CB2 receptor (G
/G -coupled GPCR), leading to inhibition of adenylyl cyclase and modulation of immune cell migration/cytokine release. -
Key Advantage vs. SOC: Unlike opioids, CB2 agonists derived from this scaffold lack central psychotropic effects (non-CB1) and respiratory depression risks. Unlike NSAIDs, they avoid gastrointestinal (GI) and renal toxicity.
Mechanistic Comparison: The "Isopropyl-Pyrimidine" Class vs. SOC
The efficacy of drugs built on the 4-isopropylpyrimidine-5-carboxylic acid core (e.g., GSK candidate series) relies on precise allosteric or orthosteric engagement with the CB2 receptor on microglia and peripheral immune cells.
| Feature | 4-Isopropylpyrimidine Derivatives (CB2 Agonists) | Opioids (e.g., Morphine, Oxycodone) | NSAIDs (e.g., Naproxen, Celecoxib) | Gabapentinoids (e.g., Pregabalin) |
| Primary Target | CB2 Receptor (Peripheral/Immune) | Mu-Opioid Receptor (CNS/Peripheral) | COX-1 / COX-2 Enzymes | |
| Signaling Outcome | Hyperpolarization, | |||
| Psychotropic Effect | Negligible (High Selectivity >1000x vs CB1) | High (Euphoria, Sedation) | None | Sedation, Dizziness |
| Key Toxicity | Immune modulation (theoretical) | Respiratory Depression, Addiction | GI Bleeding, CV Risk, Renal | Dizziness, Somnolence |
| Efficacy Profile | High in Inflammatory/Neuropathic states | High in Acute/Somatic pain | Moderate in Inflammatory pain | Moderate in Neuropathic pain |
Signal Transduction Pathway (CB2 Activation)
The following diagram illustrates the downstream effects of the 4-isopropylpyrimidine scaffold binding to CB2, contrasting it with the pro-inflammatory SOC targets.
Caption: Mechanism of Action for 4-isopropylpyrimidine-derived CB2 agonists: G-protein coupled inhibition of Adenylyl Cyclase leads to anti-inflammatory and analgesic effects.
Supporting Data: Efficacy & Selectivity
The "efficacy" of the 4-(Propan-2-yl)pyrimidine-5-carboxylic acid scaffold is best quantified by the performance of its amide derivatives (e.g., Compound A from Patent US20090264452A1).
In Vitro Potency (Binding Affinity)
The isopropyl group at the 4-position is critical for hydrophobic pocket filling within the CB2 receptor, conferring selectivity over CB1.
| Compound Class | Target | Potency ( | Selectivity (vs. CB1) |
| 4-Isopropylpyrimidine-5-carboxamide | CB2 | 8.5 - 9.5 nM | > 1,000-fold |
| Standard CB2 Agonist (JWH-133) | CB2 | ~10-20 nM | ~200-fold |
| Endocannabinoid (2-AG) | CB1/CB2 | ~500 nM | Non-selective |
In Vivo Efficacy (Pre-clinical Models)
In Freund's Complete Adjuvant (FCA) models of inflammatory pain:
-
ED50: Derivatives typically show ED50 values in the range of 0.1 – 3.0 mg/kg (oral).
-
Comparison: Efficacy is comparable to Indomethacin (3 mg/kg) but without gastric ulceration endpoints.
-
Bioavailability: The 4-isopropylpyrimidine core enhances metabolic stability compared to earlier pyrazole-based CB2 agonists.
Experimental Protocols: Validating the Scaffold
To evaluate a new derivative synthesized from 4-(Propan-2-yl)pyrimidine-5-carboxylic acid, the following protocols are the industry standard for establishing "Efficacy vs. SOC."
Protocol: cAMP Inhibition Assay (Functional Potency)
Objective: Determine the agonist efficacy (
-
Cell Line: CHO-K1 cells stably expressing human CB2 receptor (hCB2).
-
Reagents: Forskolin (10
M), IBMX (0.5 mM), HTRF cAMP detection kit. -
Workflow:
-
Seed cells at 5,000 cells/well in 384-well plates.
-
Incubate with Test Compound (10-point dose-response, 1 pM to 10
M) for 30 min at 37°C. -
Add Forskolin to stimulate cAMP production. Incubate 30 min.
-
Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
-
Read FRET signal on EnVision plate reader.
-
-
Data Analysis: Plot FRET ratio vs. log[Compound]. Calculate
(inhibition of cAMP). -
Validation Criteria: Reference agonist (e.g., CP-55,940) must show
nM.
Protocol: GTP S Binding (Intrinsic Activity)
Objective: Confirm the compound activates the G-protein (distinguishing agonists from antagonists).
-
Membrane Prep: Harvest hCB2-CHO cell membranes.
-
Reaction Mix: Membranes (5
g), GDP (10 M), (0.1 nM), and Test Compound. -
Incubation: 60 min at 30°C.
-
Filtration: Harvest onto GF/B filters; wash with ice-cold buffer.
-
Readout: Liquid scintillation counting.
-
Result:
stimulation over basal indicates full agonism.
Synthesis & Sourcing Logic
For researchers utilizing 4-(Propan-2-yl)pyrimidine-5-carboxylic acid (CAS: 1147746-76-6) as a starting material:
-
Role: It serves as the "Acid" component in amide coupling.
-
Reaction: Acid + Amine (R-NH2)
Active Drug . -
Quality Control: Ensure purity >98% by HPLC. Impurities in the isopropyl region (e.g., n-propyl isomers) can drastically reduce CB2 selectivity.
References
-
Glaxo Group Ltd. (2009).[1] Pyrimidines as Cannabinoid Receptor Modulators. Patent US20090264452A1.[2] Link
-
Cheng, Y., et al. (2010). Discovery of Potent and Selective CB2 Agonists for the Treatment of Pain. Journal of Medicinal Chemistry. Link
-
IUPHAR/BPS Guide to Pharmacology. Cannabinoid CB2 Receptor. Link
-
Sigma-Aldrich. 4-Isopropylpyrimidine-5-carboxylic acid Product Detail. Link
Sources
Navigating the Kinome: A Senior Application Scientist's Guide to Assessing the Selectivity Profile of 4-isopropylpyrimidine-5-carboxylic acid
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Orthogonal Structure Confirmation of Synthesized Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the pyrimidine scaffold is a cornerstone, forming the core of countless therapeutic agents and functional materials. However, the synthetic route to these vital compounds can often yield a complex mixture of isomers, byproducts, or unexpectedly rearranged structures. Relying on a single analytical technique for structural confirmation is not just insufficient; it is a scientific liability. Absolute certainty in molecular structure is paramount for intellectual property, regulatory submission, and, most importantly, for understanding structure-activity relationships (SAR).
This guide provides an in-depth comparison of the essential, orthogonal analytical methods required to establish the structure of a newly synthesized pyrimidine with unshakable confidence. We will move beyond a simple listing of techniques to explore the causality behind their synergistic application, creating a self-validating system for structural elucidation.
The Philosophy of Orthogonality: A Self-Validating System
Our workflow is designed as a system of checks and balances. Nuclear Magnetic Resonance (NMR) spectroscopy will define the molecular framework, High-Resolution Mass Spectrometry (HRMS) will confirm the elemental formula, Elemental Analysis (EA) will verify bulk purity and composition, and Single-Crystal X-ray Crystallography will provide the ultimate, unambiguous 3D structure.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — Mapping the Molecular Skeleton
NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[1][2][3] It is the first and most crucial step in piecing together the structural puzzle. For a novel pyrimidine, a suite of 1D and 2D NMR experiments is not optional, but mandatory.
Key NMR Experiments and Their Causality
-
¹H NMR (Proton): This is the initial scout. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration). For a pyrimidine, the aromatic protons typically appear in the δ 7.0-9.5 ppm region, and their splitting patterns are the first clue to the substitution pattern on the ring.[4]
-
¹³C NMR (Carbon): This experiment maps the carbon backbone of the molecule, revealing the number of unique carbon environments. The chemical shifts of the pyrimidine ring carbons are highly diagnostic of the attached functional groups.
-
2D COSY (Correlation Spectroscopy): The COSY experiment is the first step in connecting the pieces. It identifies protons that are directly coupled to each other (typically through 2-3 bonds). This is critical for tracing out proton networks within substituents attached to the pyrimidine core.
-
2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This definitively links the proton and carbon skeletons, resolving any ambiguity in assignment from 1D spectra alone.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for substituted heterocycles. HMBC reveals long-range correlations (2-4 bonds) between protons and carbons. Its power lies in its ability to "see" across quaternary (non-protonated) carbons and heteroatoms (like nitrogen). For a substituted pyrimidine, an HMBC experiment can show a correlation from a substituent's proton to a carbon atom deep within the pyrimidine ring, unambiguously establishing the point of attachment.
Visualizing the NMR Workflow
Caption: Workflow for generating a structural hypothesis using NMR.
Pillar 2: High-Resolution Mass Spectrometry (HRMS) — The Molecular Formula Gatekeeper
While NMR defines the relative arrangement of atoms, HRMS provides the exact elemental composition.[5][6] This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 0.001 atomic mass units), allowing for the unambiguous determination of a molecule's elemental formula.[7][8][9]
Why HRMS is Non-Negotiable
A standard low-resolution mass spectrometer might give a molecular weight of, for example, 250.1. However, dozens of elemental formulas could theoretically result in this nominal mass. HRMS, by contrast, might measure the mass as 250.1056. This high precision allows software to identify a unique, chemically plausible elemental formula (e.g., C₁₂H₁₄N₄O₂) that matches this exact mass, ruling out all other possibilities. This cross-validates the structural hypothesis from NMR. If the NMR-derived structure is inconsistent with the HRMS-derived formula, the structure is incorrect.
Comparative Analysis: HRMS vs. Elemental Analysis
| Feature | High-Resolution Mass Spectrometry (HRMS) | Elemental Analysis (EA) |
| Principle | Measures exact mass-to-charge ratio of ions. | Combustion analysis to determine % of C, H, N, S, etc.[10] |
| Primary Output | Exact Molecular Formula (e.g., C₁₂H₁₄N₄O₂).[8][9] | Elemental Ratios (e.g., %C, %H, %N).[11] |
| Sample Amount | Micrograms (µg) to Nanograms (ng). | Milligrams (mg).[12] |
| Key Strength | Unambiguous molecular formula determination.[5][7] | Confirms bulk purity and elemental ratios of the entire sample.[13] |
| Limitation | Insensitive to impurities with different formulas. | Does not provide connectivity or molecular weight information. |
| Acceptance Criteria | Mass accuracy typically within 5 ppm.[12] | Found values within ±0.4% of calculated values.[14][15] |
Pillar 3: Elemental Analysis (EA) — The Bulk Purity Verificaton
Elemental analysis is a classic technique that has regained importance as a crucial check on bulk sample purity.[13] The method involves combusting a small amount of the sample and quantifying the resultant gases (CO₂, H₂O, N₂, etc.) to determine the percentage by mass of each element.[10]
The Role of EA as an Orthogonal Check
HRMS is exquisitely sensitive but analyzes only a tiny fraction of the sample that successfully ionizes. It cannot easily detect non-ionizable impurities or confirm the purity of the bulk material. Elemental analysis, by contrast, analyzes a much larger, more representative portion of the sample.[13] If the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen match the theoretical values calculated from the HRMS-derived formula (typically within ±0.4%), it provides strong evidence that the bulk sample is pure and corresponds to the proposed structure.[14][15] A significant deviation suggests the presence of solvent, water, or other impurities, prompting further purification.
Pillar 4: Single-Crystal X-ray Crystallography — The Unambiguous Proof
When an absolute, undeniable confirmation of structure is required, single-crystal X-ray crystallography is the gold standard.[16][17] This technique involves diffracting X-rays off a well-ordered single crystal of the compound. The resulting diffraction pattern is used to calculate the precise 3D coordinates of every atom in the molecule, revealing not only the connectivity but also the stereochemistry and solid-state conformation.
When to Use X-ray Crystallography
-
Final Confirmation: It provides the ultimate, legally defensible proof of structure for patents and publications.[16]
-
Stereochemistry: When the molecule contains chiral centers, crystallography can unambiguously determine the absolute configuration.
-
Isomer Resolution: It can distinguish between closely related isomers (e.g., positional isomers) that may be difficult to differentiate by NMR alone.
The primary limitation, and the reason it is not the first-line technique, is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow.[16][18]
The Integrated Orthogonal Workflow
The synergy of these four techniques provides a robust, self-validating pathway to structure confirmation.
Caption: Integrated workflow for orthogonal structure confirmation.
Experimental Protocols
Standard Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrimidine derivative. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
1D ¹H Acquisition: Acquire a standard ¹H NMR spectrum. Optimize shim values to achieve sharp, symmetrical peaks. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time than the ¹H spectrum.
-
2D Data Acquisition: Using the parameters from the 1D experiments (e.g., spectral width), set up and run the desired 2D experiments (COSY, HSQC, HMBC).[19] These experiments can take several hours to complete.
-
Data Processing: Process the 2D data using appropriate window functions, Fourier transformation, and phasing to generate the final spectra for analysis.[20][21][22]
Standard Protocol for HRMS Analysis
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent (e.g., methanol, acetonitrile).[12] From this, create a dilute solution of ~10 µg/mL in a suitable solvent, often containing 0.1% formic acid for positive ion mode ESI to promote protonation.[12][23]
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., Q-TOF, Orbitrap) using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire data in the appropriate mass range, ensuring sufficient resolution and signal intensity.
-
Data Analysis: Process the raw data to obtain the exact mass of the molecular ion (e.g., [M+H]⁺). Use the instrument software to calculate the elemental formula that best fits the measured exact mass within a specified tolerance (e.g., < 5 ppm).
Standard Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Suitable crystals should be well-formed and typically 0.1-0.3 mm in each dimension.[24]
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head, typically under a microscope. The crystal is then flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.[25]
-
Data Collection: Mount the goniometer on the diffractometer. Center the crystal in the X-ray beam. An initial set of diffraction images is taken to determine the unit cell parameters and crystal quality. A full data collection strategy is then calculated and executed, which involves rotating the crystal and collecting hundreds of diffraction images.[26][27]
-
Structure Solution and Refinement: The collected diffraction intensities are processed and used to solve the phase problem, generating an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely. The final model is then validated.[28]
Conclusion
The synthesis of a novel pyrimidine is only the first step. Rigorous, multi-faceted structural confirmation is a scientific imperative. By systematically employing an orthogonal set of analytical techniques—NMR for connectivity, HRMS for molecular formula, Elemental Analysis for bulk purity, and X-ray Crystallography for ultimate proof—researchers can eliminate ambiguity and build their subsequent research on a foundation of certainty. This integrated approach transforms a set of disparate data points into a cohesive, self-validating proof of structure, satisfying the highest standards of scientific integrity.
References
-
Kind, T. & Fiehn, O. Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews (2010). [Link]
-
Fiehn Lab. Structure Elucidation of Small Molecules. UC Davis. [Link]
-
Taylor & Francis Online. Structure elucidation – Knowledge and References. Taylor & Francis. [Link]
-
AZoLifeSciences. High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. (2023). [Link]
-
Fraser, J. et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, ACS Publications (2022). [Link]
-
Semantic Scholar. [PDF] HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]
-
ResearchGate. (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]
-
Pittcon Conference & Expo. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (2025). [Link]
-
Inorganic Chemistry Frontiers. Elemental analysis: an important purity control but prone to manipulations. RSC Publishing (2021). [Link]
-
ACS Central Science. An International Study Evaluating Elemental Analysis. (2022). [Link]
-
PubMed Central. An International Study Evaluating Elemental Analysis. National Institutes of Health (2022). [Link]
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. (2021). [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). [Link]
-
ResearchGate. The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. [Link]
-
Deschamps, J.R. X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry (2007). [Link]
-
Journal of the American Chemical Society. Nuclear magnetic resonance determination of syn and anti conformations in pyrimidine nucleosides. [Link]
-
Mass Spectrometry Facility, Johns Hopkins University. Sample Preparation and Submission Guidelines. [Link]
-
ResearchGate. (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). [Link]
-
Wlodawer, A. et al. Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology (2017). [Link]
-
Wolfender, J. et al. Comparison of analytical techniques for the identification of bioactive compounds from natural products. CHIMIA International Journal for Chemistry (2015). [Link]
-
Ghorab, M. et al. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules (2022). [Link]
-
University of Wisconsin-Madison. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
Macromolecular Crystallography Core Facility, Princeton University. X-ray Data Collection Course. [Link]
-
PubMed Central. General Guidelines for Sample Preparation Strategies in HR-µMAS NMR-based Metabolomics of Microscopic Specimens. National Institutes of Health. [Link]
-
Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
-
UNT Chemistry Department. Process 2D NMR data. [Link]
-
International Journal of Pharmaceutical Sciences. Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
University of Bath. Guidelines for users of the X-ray Crystallography Service. [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]
-
ResearchGate. Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. [Link]
-
University of Toledo. HRMS sample submission guidelines. [Link]
-
IntechOpen. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). [Link]
-
Canadian Journal of Chemistry. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
Chemical Society Reviews. Predicting crystal structures of organic compounds. RSC Publishing (2013). [Link]
-
University of Florence. Basic 2D NMR experiments. [Link]
-
IUCr Journals. Data-collection strategies. [Link]
-
UCSB Chemistry and Biochemistry. 2D NMR Spectrum Processing with Mnova. (2012). [Link]
-
Journal of Pharmaceutical Negative Results. ANALYTICAL CHEMISTRY: Overview (Techniques & Applications). (2022). [Link]
-
University of Wollongong. Sample preparation for UOW Low and High Resolution Mass Spectral Service. [Link]
-
Case Western Reserve University. X-ray data collection. [https://case.edu/med/biochemistry/xtal/education/downloads/X-ray data collection.pdf]([Link] data collection.pdf)
-
Nucleic Acids Research. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Oxford Academic (2012). [Link]
-
AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. (2023). [Link]
-
Spek, A.L. Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography (2009). [Link]
Sources
- 1. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. measurlabs.com [measurlabs.com]
- 6. pittcon.org [pittcon.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 12. utoledo.edu [utoledo.edu]
- 13. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azolifesciences.com [azolifesciences.com]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.uoc.gr [chemistry.uoc.gr]
- 20. ulethbridge.ca [ulethbridge.ca]
- 21. chemistry.unt.edu [chemistry.unt.edu]
- 22. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 23. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 24. gla.ac.uk [gla.ac.uk]
- 25. X-ray Data Collection Course [mol-xray.princeton.edu]
- 26. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.iucr.org [journals.iucr.org]
- 28. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Comparative Analysis of Classical and Modern Methodologies
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the very blueprint of life. This prevalence in nature has inspired chemists to utilize the pyrimidine scaffold as a privileged structure in drug design. Consequently, pyrimidine derivatives have found applications as anticancer, antiviral, antimicrobial, and cardiovascular agents. The relentless pursuit of novel therapeutic agents continually drives innovation in the synthetic methodologies used to construct this vital heterocycle.
This guide provides a comparative analysis of a traditional, time-honored method for pyrimidine synthesis—the Biginelli reaction—against a representative modern, microwave-assisted approach. We will delve into the underlying mechanisms, provide detailed experimental protocols, and present a data-driven comparison of their performance. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a synthetic strategy.
Chapter 1: The Classical Approach - The Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or a urea derivative. This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are highly functionalized and can be readily modified.
Reaction Mechanism and Rationale
The generally accepted mechanism proceeds through a series of acid-catalyzed steps. The reaction is typically initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form to the iminium ion. The final step involves an intramolecular cyclization via amino group attack on the carbonyl group, followed by dehydration to yield the DHPM. The use of a strong acid catalyst like HCl is crucial for activating the aldehyde carbonyl and facilitating the dehydration steps.
Caption: The acid-catalyzed reaction mechanism of the classical Biginelli reaction.
Standard Experimental Protocol: Synthesis of Monastrol
The following is a representative protocol for the synthesis of Monastrol, a well-known mitotic kinesin Eg5 inhibitor, using a classical Biginelli approach.
Materials:
-
3-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (20 mL)
-
Concentrated HCl (0.5 mL)
Procedure:
-
A mixture of 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea in ethanol is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
A catalytic amount of concentrated HCl is added to the mixture.
-
The reaction mixture is refluxed with constant stirring for 4-5 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into crushed ice.
-
The solid product that precipitates is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to afford the pure product, Monastrol.
Chapter 2: Modern Synthesis - Microwave-Assisted Organic Synthesis (MAOS)
While robust, the classical Biginelli reaction often suffers from long reaction times, moderate yields, and the use of harsh acidic catalysts. Modern synthetic chemistry has sought to overcome these limitations. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles.
The principle behind MAOS lies in the efficient heating of the reaction mixture through the dielectric loss of the materials. Polar molecules, such as the reactants and solvents, align with the rapidly oscillating electric field of the microwaves, generating thermal energy. This rapid, uniform heating can overcome activation energy barriers more effectively than conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis of Monastrol Analogs
This protocol describes a greener, microwave-assisted synthesis of a Monastrol analog, showcasing significant improvements over the classical method.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ammonium chloride (NH4Cl) (1 mmol)
-
Ethanol:Water (1:1, 10 mL)
Procedure:
-
In a 25 mL microwave-safe reaction vessel, combine the aromatic aldehyde, ethyl acetoacetate, urea, and NH4Cl in the ethanol:water solvent system.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at 100°C for 3-5 minutes at a power of 200 W.
-
After irradiation, cool the vessel to room temperature.
-
The solid product crystallizes directly from the reaction mixture.
-
Collect the product by vacuum filtration and wash with a small amount of cold ethanol. The product is often of high purity, requiring no further recrystallization.
Comparative Analysis of Pyrimidine Derivatives: From Antimetabolites to Next-Gen Kinase Inhibitors
Executive Summary
The pyrimidine scaffold remains a cornerstone of oncological medicinal chemistry, evolving from non-selective antimetabolites (e.g., 5-Fluorouracil) to highly selective kinase inhibitors (e.g., Palbociclib). This guide provides a technical comparison of these distinct classes, analyzing their structure-activity relationships (SAR), potency metrics (
Mechanistic Dichotomy: Antimetabolites vs. Kinase Inhibitors
The therapeutic efficacy of pyrimidine derivatives stems from two divergent mechanisms. Understanding this bifurcation is critical for experimental design.
Pathway Analysis
-
Class A: Antimetabolites (Classic): Mimic natural nucleosides (uracil/cytosine), inhibiting thymidylate synthase (TS) or incorporating into DNA/RNA to trigger apoptosis.
-
Class B: Kinase Inhibitors (Modern): Utilize the pyrimidine ring as an ATP-mimetic scaffold (often fused systems like pyrazolo[3,4-d]pyrimidines) to competitively bind the hinge region of kinases (EGFR, CDK, BTK).
Visualization of Signaling Pathways
The following diagram illustrates the dual mechanistic pathways of pyrimidine derivatives.
Figure 1: Dual mechanistic pathways of pyrimidine derivatives targeting DNA synthesis (left) and signal transduction (right).
Comparative Performance Analysis
This section synthesizes data from recent literature (2020–2024), comparing the potency of novel fused pyrimidines against standard-of-care agents.[1]
Potency Comparison ( Values)
The transition from monocyclic to fused pyrimidine systems has significantly improved selectivity and potency.
| Compound Class | Representative Agent | Target | Cell Line (Type) | Reference Standard ( | |
| Monocyclic | 5-Fluorouracil (5-FU) | Thymidylate Synthase | MCF-7 (Breast) | ~5.0 - 10.0 | N/A |
| Indazol-Pyrimidine | Compound 4f | Tubulin / Apoptosis | MCF-7 (Breast) | 1.63 | Doxorubicin (8.03) |
| Pyrazolo-Pyrimidine | Compound 1a | EGFR / CDK | A549 (Lung) | 2.24 | Doxorubicin (9.20) |
| Pyridopyrimidine | Compound 5 | EGFR / CDK4 | HepG-2 (Liver) | 5.91 | Erlotinib (varies) |
| Chalcone-Pyrimidine | Compound 2a | LOX / Oxidation | A549 (Lung) | 42.0 | N/A |
Key Insight: Fused systems (Indazol/Pyrazolo) consistently outperform classic anthracyclines (Doxorubicin) and monocyclic pyrimidines in in vitro cytotoxicity assays, likely due to enhanced lipophilicity and tighter binding within the ATP pocket of kinases.
Structure-Activity Relationship (SAR) Highlights
-
C4-Position: Substitution with bulky amine groups (e.g., piperazine, aniline) enhances kinase selectivity by interacting with the "gatekeeper" residue.
-
C6-Position: Electron-withdrawing groups (e.g., -Cl, -F, -CF3) on phenyl rings attached here increase metabolic stability and cellular potency.
-
Fused Rings: Fusion with pyrazole or imidazole rings (forming pyrazolo[3,4-d]pyrimidines) creates a scaffold isosteric to adenine, crucial for ATP-competitive inhibition.[2]
Experimental Validation Protocols
To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine the
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or SDS-HCl.
Workflow:
-
Seeding: Plate cancer cells (e.g., MCF-7, A549) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add serial dilutions of the test compound (0.1 – 100 µM).
-
Validation Control: Include Positive Control (Doxorubicin) and Solvent Control (0.1% DMSO).
-
Blank Control: Media only (no cells) to subtract background absorbance.
-
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add 20 µL MTT reagent per well. Incubate for 4h (purple formazan crystals form).
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate .
Protocol B: Target Engagement (Kinase Profiling)
Objective: Confirm if the derivative acts via kinase inhibition (Class B) or general toxicity.
Workflow:
-
Enzyme Assay: Use a commercially available ADP-Glo™ or Z'-LYTE™ kinase assay kit targeting CDK2, EGFR, or VEGFR.
-
Reaction: Incubate Recombinant Kinase + Substrate + ATP + Test Compound.
-
Detection: Measure ATP depletion or ADP production via luminescence/fluorescence.
-
Selectivity Index (SI): Compare
(Kinase) vs. (Cytotoxicity).-
Interpretation: If Kinase
Cellular , the mechanism is likely on-target. If Cellular Kinase , suspect off-target toxicity.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow for evaluating a new pyrimidine derivative, from synthesis to lead selection.
Figure 2: Decision tree for the preclinical evaluation of pyrimidine-based anticancer agents.
References
-
Review: Pyrimidine Derivatives as Anticancer Agents. ResearchGate. (2024). [Link]
-
Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Molecular Diversity. (2024). [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors. Future Medicinal Chemistry. (2024). [Link]
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents. International Journal of Molecular Sciences. (2019). [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. (2020). [Link]
Sources
Bioisosteric replacement strategies for the isopropyl group in pyrimidine inhibitors
Bioisosteric Replacement Strategies for the Isopropyl Group in Pyrimidine Inhibitors
Executive Summary
In the optimization of pyrimidine-based kinase inhibitors, the isopropyl group is a privileged motif for filling hydrophobic pockets (e.g., the ribose binding pocket or hydrophobic back clefts). However, it frequently introduces two critical liabilities: metabolic instability due to rapid CYP450-mediated benzylic hydroxylation, and hERG toxicity when attached to basic amines, driven by high pKa and lipophilicity.
This guide details three bioisosteric strategies—Oxetane Incorporation , Cyclopropyl Rigidification , and Fluorination —to mitigate these risks while maintaining potency. We analyze specific case studies, including the development of the mTOR inhibitor GDC-0349 , to demonstrate how these replacements optimize Lipophilic Ligand Efficiency (LLE) and safety profiles.
The Isopropyl Liability: Mechanism of Failure
Before implementing a replacement, it is crucial to diagnose why the isopropyl group is failing in your specific scaffold.
-
Metabolic Vulnerability: The tertiary carbon (methine) of the isopropyl group is electron-rich and sterically accessible, making it a prime site for CYP3A4-mediated hydroxylation. This forms an unstable hemiaminal (if N-linked) or alcohol, often leading to dealkylation or rapid clearance.
-
hERG Liability: When an isopropyl group is attached to a basic nitrogen (e.g., in an aminopyrimidine), the electron-donating effect (+I) raises the basicity (pKa ~9-10). Highly basic, lipophilic amines are a hallmark pharmacophore for hERG channel blockade, leading to QT prolongation risks.
Visualizing the Metabolic Pathway
The following diagram illustrates the oxidative degradation pathway of an N-isopropyl pyrimidine.
Figure 1: CYP450-mediated oxidative dealkylation of N-isopropyl groups.
Strategy 1: The Oxetane Switch (Polarity & pKa Modulation)
Best for: Reducing basicity (hERG mitigation) and improving solubility.
The oxetane ring is arguably the most powerful bioisostere for the isopropyl group. While sterically similar, the oxygen atom introduces a strong electron-withdrawing inductive effect (-I) and reduces lipophilicity (LogP).
Case Study: GDC-0349 (mTOR Inhibitor)
Genentech’s optimization of a tetrahydroquinazoline (pyrimidine-like) scaffold highlights the power of the oxetane switch.
-
The Problem: The lead compound (Isopropyl-amine) had a pKa of 7.6, leading to lysosomal trapping and significant hERG inhibition (IC50 = 8.5 µM).
-
The Solution: Replacing the isopropyl group with a 3-oxetanyl group.
-
The Result: The electron-withdrawing oxetane lowered the pKa to ~5.0, effectively eliminating hERG binding (IC50 > 100 µM) while maintaining mTOR potency.
Table 1: Comparative Data – Isopropyl vs. Oxetane (GDC-0349 Series)
| Parameter | Isopropyl Analog (Comp 42) | Oxetane Analog (GDC-0349) | Impact |
| Structure | N-CH(CH₃)₂ | N-(Oxetan-3-yl) | Steric retention, electronic shift |
| mTOR Ki (nM) | 1.2 | 3.8 | Potency maintained |
| pKa | 7.6 | 5.0 | -2.6 units (Critical for hERG) |
| hERG IC50 (µM) | 8.5 (Toxic) | > 100 (Safe) | >10-fold safety margin |
| LogD | 2.4 | 1.1 | Improved Solubility |
| Cl_int (mL/min/kg) | High | Low | Improved Metabolic Stability |
Data Source: J. Med. Chem. 2023; ACS Med. Chem. Lett. 2017 (See References).
Synthesis Protocol: Reductive Amination of Oxetan-3-one
Installing an oxetane on a pyrimidine amine is non-trivial due to the ring's strain. The standard protocol uses mild reductive amination.
Reagents:
-
Pyrimidne-amine substrate (1.0 eq)
-
Oxetan-3-one (2.0 - 3.0 eq)
-
Sodium triacetoxyborohydride (STAB, 3.0 eq)
-
Dichloromethane (DCM) / Acetic Acid (cat.)
Step-by-Step:
-
Activation: Dissolve the amine in anhydrous DCM. Add oxetan-3-one and catalytic acetic acid. Stir at room temperature for 30 minutes to form the imine/hemiaminal species. Note: Do not use strong acids or heat, as the oxetane ring may open.
-
Reduction: Cool to 0°C. Add STAB portion-wise. Allow to warm to RT and stir for 4-16 hours.
-
Quench: Quench carefully with saturated NaHCO₃. Avoid strong bases which can degrade the oxetane.
-
Purification: Extract with DCM. Flash chromatography (often requires polar eluents like MeOH/DCM due to increased polarity).
Strategy 2: Cyclopropyl Rigidification
Best for: Increasing metabolic stability and rigidity without adding polarity.[1]
The cyclopropyl group is a "classic" isostere. It removes the metabolically labile methyl hydrogens and prevents the formation of a stable carbocation/radical intermediate required for oxidation. It is more lipophilic than oxetane but significantly more stable than isopropyl.
-
Lipophilicity: Cyclopropyl (π ≈ 1.[1]14) is less lipophilic than Isopropyl (π ≈ 1.[1][2]53) but more lipophilic than Oxetane.
-
Rigidity: The cyclopropyl C-N bond has significant sp2 character, restricting rotation and potentially locking the ligand into a bioactive conformation.
Decision Logic: When to use Cyclopropyl? Use cyclopropyl when the binding pocket is strictly hydrophobic and cannot tolerate the polar oxygen of an oxetane, or when you need to drive potency through rigidification.
Strategy 3: Fluorination (The Electronic Shield)
Best for: Blocking metabolism while retaining lipophilicity.
Replacing the isopropyl group with a 1,1,1-trifluoro-isopropyl or difluoro-ethyl group blocks metabolic oxidation by removing abstractable hydrogens and deactivating the adjacent carbons via the strong electron-withdrawing effect of fluorine.
-
Warning: While CF3 groups block metabolism at that specific site, they significantly increase lipophilicity (unless balanced by polar groups) and can sometimes reduce solubility.
Decision Framework & Workflow
Use this decision tree to select the appropriate bioisostere based on your lead compound's specific failure mode.
Figure 2: Strategic decision tree for isopropyl replacement.
Experimental Validation: Microsomal Stability Assay
Once analogs are synthesized, their stability must be quantified.
Protocol:
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (or 1 mM NADPH).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately quench into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .-
Target:
min (Rat), min (Human).
-
References
-
Pei, Z. et al. "Discovery of GDC-0349: A Potent, Selective, and Orally Bioavailable mTOR Inhibitor." ACS Medicinal Chemistry Letters, 2017, 8(8), 864–868. Link
-
Wuitschik, G. et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246. Link
-
Henley, A. et al. "Optimization of Dihydroisobenzofuran-Based PI3Kδ Inhibitors."[3] Journal of Medicinal Chemistry, 2023. (Discusses isopropyl to oxetane switch for clearance).
- Barnes-Seeman, D. "The Role of Oxetanes in Drug Discovery." Springer Drug Discovery, 2016.
-
Stepan, A. F. et al. "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry, 2011, 54(22), 7772–7783. Link
Sources
Strategic Validation Guide: Target Engagement of 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid
Executive Summary & Chemical Profile[1]
4-(Propan-2-yl)pyrimidine-5-carboxylic acid (CAS: 56763-78-3) represents a critical "warhead" fragment in modern drug discovery. Unlike high-affinity lead compounds, this molecule functions as a low-molecular-weight ligand (Fragment) . Its utility lies in its dual-nature pharmacophore: the carboxylic acid provides a directional electrostatic anchor (often engaging Lys/Arg residues), while the isopropyl group (propan-2-yl) probes adjacent hydrophobic pockets.
Validating the target engagement (TE) of this specific scaffold is notoriously difficult due to transient binding kinetics (fast
This guide details the biophysical workflows required to unequivocally confirm TE, comparing this probe against structural analogs to demonstrate specific binding versus non-specific interaction.
Physicochemical Profile
| Property | Value | Implication for Assay Design |
| MW | 166.18 Da | Too small for standard fluorescence polarization; requires SPR or NMR. |
| cLogP | ~1.2 | Moderate lipophilicity; low risk of aggregation compared to larger leads. |
| pKa (Acid) | ~3.5 - 4.0 | Fully ionized at physiological pH (7.4). Buffer selection is critical. |
| Topology | Planar Core + Bulky Isopropyl | Isopropyl group restricts rotation; entropy penalty upon binding is lower than flexible alkyls. |
Comparative Analysis: The "Isopropyl Effect"
To validate that 4-(Propan-2-yl)pyrimidine-5-carboxylic acid is a specific binder and not a promiscuous aggregator, you must compare its performance against structural alternatives. This "SAR by Catalog" approach validates that the binding is driven by specific molecular features.
Table 1: Comparative Fragment Performance (Representative Data)
| Feature | Target Probe (Isopropyl) | Alternative A (Methyl) | Alternative B (Unsubstituted) |
| Structure | 4-Isopropyl-pyrimidine-5-COOH | 4-Methyl-pyrimidine-5-COOH | Pyrimidine-5-COOH |
| Hydrophobic Contact | High (Fills | Low (Leaves water in pocket) | None |
| Est. Affinity ( | 150 - 300 | > 1000 | Non-binder / > 5 mM |
| Ligand Efficiency (LE) | 0.35 - 0.40 | 0.25 | N/A |
| Solubility | High | Very High | Very High |
| Recommendation | Primary Lead | Negative Control | Negative Control |
Expert Insight: If the Isopropyl probe binds but the Methyl analog does not, you have confirmed specific hydrophobic engagement. If both bind with equal affinity, the interaction is likely non-specific or driven solely by the carboxylic acid charge.
Validated Experimental Protocols
For this specific molecule, Surface Plasmon Resonance (SPR) is the primary validation method due to its sensitivity to low-molecular-weight analytes and ability to measure rapid kinetics.
Protocol A: Surface Plasmon Resonance (SPR)
Objective: Determine
Reagents & Setup:
-
Sensor Chip: CM5 or SA (Streptavidin) Series S.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 3% DMSO (Matched to sample).
-
Ligand (Protein): Biotinylated Target Protein (Capture level: ~3000-5000 RU for fragments).
-
Analyte: 4-(Propan-2-yl)pyrimidine-5-carboxylic acid (Concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000
M).
Step-by-Step Methodology:
-
System Priming: Prime the system with Running Buffer containing 3% DMSO. Perform a "Solvent Correction" cycle (7-8 points of varying DMSO concentration) to compensate for bulk refractive index changes.
-
Immobilization: Capture the biotinylated protein on the Active Flow Cell (Fc2). Leave Fc1 as a biotin-only reference surface.
-
Single Cycle Kinetics: Inject the analyte series from low to high concentration without regeneration steps in between.
-
Rationale: Fragments have fast off-rates (
), so the signal returns to baseline almost instantly. Regeneration reagents (acid/base) damage the protein and are unnecessary here.
-
-
Data Analysis: Fit to a 1:1 Steady State Affinity Model (Isotherm). Do not attempt to fit Kinetic (
) curves if the sensorgram is "square-shaped" (equilibrium reached instantly), which is typical for this molecule.
Protocol B: Saturation Transfer Difference (STD) NMR
Objective: Confirm the "Isopropyl" group is the binding epitope.
Methodology:
-
Sample: 10
M Protein + 500 M Ligand (50:1 excess) in buffer. -
Experiment: Irradiate the protein (on-resonance) at -0.5 ppm. Record the transfer of magnetization to the ligand.
-
Readout: If the Isopropyl protons (doublet at ~1.2 ppm) show a strong STD signal compared to the aromatic protons, the isopropyl group is buried in the protein pocket.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathway for validating this fragment. It ensures you do not waste resources on X-ray crystallography before biophysical validation is complete.
Figure 1: Strategic decision tree for validating low-affinity pyrimidine fragments. The workflow prioritizes eliminating false positives via analog comparison before structural studies.
Mechanistic Signaling: The "Warhead" Concept
While this molecule is a fragment, it often mimics the cofactor binding of larger signaling pathways. Below is a conceptual map of how this pyrimidine fragment fits into a broader kinase or metabolic inhibition context (e.g., mimicking the pyrimidine ring of ATP or NADH).
Figure 2: Mechanistic binding mode. The isopropyl group drives selectivity via hydrophobic displacement, while the carboxylic acid provides the necessary anchor energy.
References
-
Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragments on drug discovery."[1] Nature Reviews Drug Discovery, 15(9), 605–619.[1] Link
-
Hubbard, R. E., & Murray, J. B. (2011). "The role of fragment-based drug discovery in modern pharmaceutical research." Methods in Molecular Biology, 685, 13-33. Link
-
Mashalidis, E. H., et al. (2013). "Fragment-based approaches in drug discovery and chemical biology." Journal of Medicinal Chemistry, 56(17), 6747–6757. Link
-
Cytiva (formerly GE Healthcare). (2020). "Surface Plasmon Resonance (SPR) for Fragment Based Drug Discovery." Cytiva Life Sciences Handbook. Link
Sources
Safety Operating Guide
Proper Disposal of 4-(Propan-2-yl)pyrimidine-5-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid. As a compound utilized in research and drug development, ensuring its responsible disposal is paramount to laboratory safety and environmental protection. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile
Key Hazards Associated with Pyrimidine Carboxylic Acids:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2]
-
Serious Eye Irritation: Can cause significant eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][4]
Given these potential hazards, it is imperative to treat 4-(Propan-2-yl)pyrimidine-5-carboxylic acid as a hazardous substance until more specific toxicological data becomes available.[5]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 4-(Propan-2-yl)pyrimidine-5-carboxylic acid for any purpose, including disposal, appropriate personal protective equipment must be worn.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and potential irritation.[1][2][6] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles causing eye irritation.[1][2][6] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize inhalation of dust or aerosols.[2][3] |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Waste Segregation and Collection Protocol
Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal.
Step-by-Step Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for 4-(Propan-2-yl)pyrimidine-5-carboxylic acid waste. The container must be made of a material compatible with acidic organic compounds (e.g., high-density polyethylene - HDPE).[8]
-
Labeling: The waste container must be labeled with the full chemical name: "4-(Propan-2-yl)pyrimidine-5-carboxylic acid" and the appropriate hazard warnings (e.g., "Irritant," "Hazardous Chemical Waste").
-
Solid Waste:
-
Collect unused or expired solid 4-(Propan-2-yl)pyrimidine-5-carboxylic acid in the designated waste container.
-
Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this container.[9]
-
-
Liquid Waste (Solutions):
-
Container Management: Keep the waste container securely closed when not in use.[8] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like bases and strong oxidizing agents.[8][13]
Disposal Pathway Decision Tree
The following diagram illustrates the decision-making process for the disposal of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid waste.
Caption: Decision tree for the proper segregation and disposal of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid waste.
Final Disposal Procedures
Under no circumstances should 4-(Propan-2-yl)pyrimidine-5-carboxylic acid or its solutions be disposed of in the regular trash or down the sanitary sewer.[10][14]
Operational Plan for Final Disposal:
-
Adherence to Regulations: All chemical waste disposal must be conducted in accordance with local, state, and federal regulations.[15] The U.S. Environmental Protection Agency (EPA) provides guidelines for hazardous waste management in academic laboratories.[16]
-
Professional Disposal Service: The collected waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[2][15] These services are equipped to handle the transportation and final disposal in compliance with regulatory requirements.
-
Waste Pickup: Schedule a pickup for your hazardous waste with the appropriate service. Ensure all containers are properly labeled and sealed before collection.
-
Record Keeping: Maintain accurate records of the waste generated and its disposal, as this is often a regulatory requirement.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large or unmanageable spills, contact your institution's emergency response team or EH&S.
-
PPE: Don the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EH&S department, following your institution's protocols.
Chemical Waste Lifecycle Diagram
The following diagram illustrates the lifecycle of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid waste from generation to final disposal.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. westliberty.edu [westliberty.edu]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. coral.washington.edu [coral.washington.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. vumc.org [vumc.org]
- 15. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 16. epa.gov [epa.gov]
Navigating the Safe Handling of 4-(Propan-2-yl)pyrimidine-5-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel compounds such as 4-(Propan-2-yl)pyrimidine-5-carboxylic acid (CAS No. 137234-87-8), a robust understanding of its potential hazards is paramount. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), outlining the necessary operational and disposal plans to ensure a safe and compliant laboratory environment.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the potential risks is the first step in mitigating them. Based on the functional groups present in 4-(Propan-2-yl)pyrimidine-5-carboxylic acid, we must anticipate the following:
-
Skin and Eye Irritation/Corrosion: Carboxylic acids are known to be irritants and can be corrosive at high concentrations or upon prolonged contact.[2][3] Pyrimidine derivatives can also cause skin and eye irritation.[4] Direct contact with the solid powder or its solutions could lead to chemical burns or serious eye damage.[2][3]
-
Respiratory Irritation: Fine chemical powders can be easily inhaled, leading to irritation of the respiratory tract.[5] The toxicological properties of this specific compound have not been fully investigated, necessitating measures to prevent inhalation.[4]
-
Ingestion Hazards: Accidental ingestion of chemical compounds can be harmful.
This proactive risk assessment informs every subsequent recommendation for PPE and handling procedures.
Core Protective Measures: Your First Line of Defense
The appropriate PPE creates a necessary barrier between you and the chemical, preventing direct contact.[6] The selection of PPE should be tailored to the specific task being performed.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses | Chemical-resistant gloves (Nitrile) | Full-coverage lab coat | Not typically required |
| Weighing (Solid) | Safety goggles or face shield | Chemical-resistant gloves (Nitrile) | Full-coverage lab coat | Required (Fume hood or respirator) |
| Solution Preparation | Safety goggles or face shield | Chemical-resistant gloves (Nitrile) | Full-coverage lab coat | Required (Fume hood) |
| Spill Cleanup | Face shield and safety goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | Air-purifying respirator (if significant dust) |
Detailed PPE Specifications:
-
Eye and Face Protection:
-
Safety Glasses: Provide minimum protection against splashes and should be worn at all times in the laboratory.
-
Safety Goggles: Essential when handling the solid powder or preparing solutions.[5] They provide a full seal around the eyes, offering superior protection from dust and splashes in accordance with OSHA and European standards.[4]
-
Face Shield: Should be used in conjunction with goggles when there is a significant risk of splashing, such as when preparing larger volume solutions or during spill cleanup.[5]
-
-
Hand Protection:
-
Nitrile Gloves: This is the standard choice for handling most laboratory chemicals. They offer good resistance to a range of substances and are crucial to prevent skin contact.[7] Always check gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
-
Skin and Body Protection:
-
Respiratory Protection:
-
Fume Hood: All manipulations of the solid compound, especially weighing and initial solubilization, must be performed inside a certified chemical fume hood.[8] This engineering control is the primary method for preventing inhalation of airborne particles.
-
Respirator: In the event of a large spill outside of a fume hood, or if engineering controls are not available or sufficient, an air-purifying respirator with an appropriate particulate filter should be used.[5]
-
Operational Plan: A Step-by-Step Handling Protocol
Adhering to a standardized workflow minimizes the risk of exposure and cross-contamination.
Workflow for Weighing and Solubilizing:
Caption: Safe handling workflow for weighing and solubilizing the compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle, ensuring the safety of all personnel and environmental compliance.
-
Waste Segregation:
-
Solid Waste: Any disposable materials contaminated with the solid compound (e.g., weigh paper, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[8][9]
-
Liquid Waste: Unused solutions or waste from experiments should be collected in a designated, labeled hazardous waste container.[9] Do not pour this chemical down the drain.[10] The container should be kept closed when not in use.[10][11]
-
Sharps: Contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.[9]
-
-
Container Management:
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the cleaning materials as solid hazardous waste.
-
-
Disposal Procedures:
By integrating these safety and disposal protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity, ensuring that your valuable research is conducted with the utmost responsibility.
References
-
Monroe Extinguisher Company, Inc. (2022). Powder Coating Safety and Regulations. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]
-
NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Dust Arrest. (2025). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
NSTA. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Voriconazole Impurity 7. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. westliberty.edu [westliberty.edu]
- 3. download.basf.com [download.basf.com]
- 4. fishersci.com [fishersci.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
